molecular formula C9H12O5S2 B1302818 [3,5-Bis(methylsulfonyl)phenyl]methanol CAS No. 849924-86-3

[3,5-Bis(methylsulfonyl)phenyl]methanol

Cat. No.: B1302818
CAS No.: 849924-86-3
M. Wt: 264.3 g/mol
InChI Key: IDDJNQHFOJHFCH-UHFFFAOYSA-N
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Description

[3,5-Bis(methylsulfonyl)phenyl]methanol is a useful research compound. Its molecular formula is C9H12O5S2 and its molecular weight is 264.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3,5-bis(methylsulfonyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O5S2/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDJNQHFOJHFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)CO)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375549
Record name [3,5-bis(methylsulfonyl)phenyl]methanol
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Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849924-86-3
Record name 3,5-Bis(methylsulfonyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849924-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,5-bis(methylsulfonyl)phenyl]methanol
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Record name (3,5-Bis(methylsulfonyl)phenyl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to [3,5-Bis(methylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

[3,5-Bis(methylsulfonyl)phenyl]methanol, registered under CAS number 849924-86-3, is a niche yet highly promising chemical intermediate. Its unique molecular architecture, characterized by a central benzene ring functionalized with a hydroxymethyl group and two strongly electron-withdrawing methylsulfonyl (mesyl) groups, imparts a distinct set of physicochemical properties. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a particular focus on its utility in drug discovery and materials science. The methylsulfonyl group is a well-regarded functional group in medicinal chemistry, known for enhancing solubility, metabolic stability, and receptor binding interactions.[1] The symmetrical disubstitution on the phenyl ring in this particular molecule offers a scaffold with bivalent interaction potential, making it an attractive building block for the design of targeted therapeutics and functional polymers.

Physicochemical Properties: A Quantitative Overview

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for designing synthetic routes, predicting solubility, and understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 849924-86-3
Molecular Formula C₉H₁₂O₅S₂PubChem
Molecular Weight 264.32 g/mol PubChem
Appearance White to off-white solid (predicted)Inferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols.Chemical intuition

Synthesis of this compound: A Plausible and Efficient Route

Proposed Synthetic Workflow

The reduction of 3,5-bis(methylsulfonyl)benzoic acid to this compound can be effectively achieved using a borane reagent, such as borane-tetrahydrofuran complex (B₂H₆·THF). This method is generally chemoselective for carboxylic acids in the presence of other reducible functional groups and proceeds under mild conditions.

SynthesisWorkflow reactant 3,5-Bis(methylsulfonyl)benzoic acid reagent Borane-THF complex (B₂H₆·THF) reactant->reagent Reduction product This compound reagent->product

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via the reduction of 3,5-bis(methylsulfonyl)benzoic acid.

Materials:

  • 3,5-Bis(methylsulfonyl)benzoic acid (1.0 eq)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 3,5-bis(methylsulfonyl)benzoic acid (1.0 eq). Anhydrous THF is added to dissolve the starting material completely. The solution is cooled to 0 °C in an ice bath.

  • Reduction: Borane-tetrahydrofuran complex (1.0 M solution in THF, 2.0-3.0 eq) is added dropwise to the stirred solution at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C until the evolution of gas ceases. The mixture is then partitioned between ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Isolation: The crude this compound can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Analytical Characterization: Spectroscopic Fingerprints

Comprehensive analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. Below are the expected spectroscopic data based on its chemical structure and known data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will likely appear as two distinct signals in the downfield region. The methylene protons of the hydroxymethyl group will appear as a singlet, and the methyl protons of the two sulfonyl groups will also be a singlet, integrating to six protons. The hydroxyl proton will be a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methylene carbon, and the methyl carbons of the sulfonyl groups. The carbons attached to the electron-withdrawing sulfonyl groups will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • A broad O-H stretching band for the hydroxyl group in the region of 3200-3600 cm⁻¹.

  • C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹.

  • Strong, characteristic S=O stretching bands for the sulfonyl groups, typically appearing as two distinct absorptions in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

  • C-O stretching for the primary alcohol at approximately 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺, respectively, corresponding to the calculated molecular weight. Fragmentation patterns may include the loss of a hydroxyl group or parts of the methylsulfonyl substituents.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in several areas of chemical research, particularly in the development of novel pharmaceuticals and functional materials.

A Scaffold for Medicinal Chemistry

The methylsulfonyl group is a bioisostere of several other functional groups and is known to improve the pharmacokinetic profile of drug candidates.[1] The presence of two such groups on the phenyl ring of this compound offers opportunities for developing bivalent ligands that can simultaneously interact with two binding sites on a biological target. This can lead to enhanced potency and selectivity. The hydroxymethyl group serves as a convenient handle for further chemical modifications, allowing for the attachment of pharmacophores or linkers.

Applications Core This compound Hydroxymethyl Group Bis(methylsulfonyl)phenyl Core App1 Drug Discovery Core:f0->App1 Functionalization Core:f1->App1 Pharmacophore Scaffold App2 Materials Science Core->App2 Building Block Detail1 Bivalent Ligands Enhanced Potency & Selectivity App1->Detail1 Detail2 Linker for PROTACs & ADCs App1->Detail2 Detail3 Monomers for Functional Polymers App2->Detail3 Detail4 Dendrimer Core App2->Detail4

Caption: Potential applications of this compound.

Intermediate for Advanced Materials

The symmetrical nature and the presence of a reactive hydroxyl group make this compound an interesting monomer for the synthesis of specialty polymers. The strong polarity imparted by the sulfonyl groups could lead to materials with unique solubility profiles and thermal properties. Furthermore, it could serve as a core molecule for the construction of dendrimers, which have applications in drug delivery, catalysis, and sensing. The synthesis of dendrimeric compounds often utilizes starting materials with similar symmetrical and functionalized structures.[2]

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically functionalized aromatic alcohol with significant potential as a building block in medicinal chemistry and materials science. Its synthesis from a commercially available precursor is straightforward, and its characterization can be achieved using standard analytical techniques. The insights provided in this technical guide aim to facilitate its adoption by researchers and scientists, paving the way for the development of novel and innovative molecules with diverse applications.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Chemdad Co., Ltd. 3,5-Dimethoxybenzyl alcohol.[Link]

  • Google Patents.Preparation method of 3,5-dihydroxybenzyl alcohol.

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An In-Depth Technical Guide to the Physicochemical Properties of [3,5-Bis(methylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[3,5-Bis(methylsulfonyl)phenyl]methanol, a niche yet significant organic molecule, presents a unique substitution pattern that imparts distinct physicochemical characteristics crucial for its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its core physicochemical properties. In the absence of extensive empirical data, this guide leverages advanced computational predictive models and comparative analysis with structurally related analogs to offer a robust profile of the molecule. This includes predicted values for its melting point, boiling point, solubility in various solvents, pKa, and logP, alongside a discussion of its likely spectral characteristics. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties and proposes a logical synthetic pathway. This document is intended to serve as an essential resource for researchers and developers, enabling a deeper understanding and more effective utilization of this compound in novel research and development endeavors.

Introduction: Unveiling a Structurally Unique Molecule

This compound, with the Chemical Abstracts Service (CAS) registry number 849924-86-3 , is an aromatic alcohol characterized by a benzene ring substituted with two electron-withdrawing methylsulfonyl groups at the meta positions relative to a hydroxymethyl group. This unique substitution pattern is anticipated to significantly influence its polarity, solubility, crystal packing, and reactivity, making it a molecule of interest for applications where precise control of these properties is paramount. The presence of two sulfonyl groups, known for their ability to act as hydrogen bond acceptors and to increase aqueous solubility, combined with the hydrogen-bond-donating hydroxymethyl group, suggests a compound with amphiphilic character.

This guide provides a detailed exploration of the key physicochemical properties of this compound. Recognizing the current scarcity of published experimental data for this specific compound, we employ a multi-pronged approach, combining in-silico predictions from validated computational models with a thorough analysis of experimentally determined properties of structurally analogous compounds. This methodology allows for the construction of a reliable and comprehensive physicochemical profile, providing a solid foundation for its use in research and development.

Molecular Structure and Key Identifiers

A fundamental understanding of a molecule's properties begins with its structure. The arrangement of atoms and functional groups in this compound dictates its electronic distribution, steric profile, and potential for intermolecular interactions.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 849924-86-3[1]
Molecular Formula C₉H₁₂O₅S₂[2]
Molecular Weight 264.32 g/mol [1]
SMILES CS(=O)(=O)c1cc(cc(c1)CO)S(=O)(=O)C[2]
InChI InChI=1S/C9H12O5S2/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14/h3-5,10H,6H2,1-2H3[2]

Predicted Physicochemical Properties

To address the absence of experimental data, a suite of well-regarded computational tools has been employed to predict the key physicochemical properties of this compound. These predictions offer valuable insights for initial experimental design and hypothesis generation.

PropertyPredicted ValueComputational Tool
Melting Point 155.2 °CAAT Bioquest Melting Point Predictor[3][4]
Boiling Point 535.8 °CAAT Bioquest Boiling Point Predictor
Water Solubility LogS: -1.24 (Moderately Soluble)SwissADME[5][6]
pKa (acidic) 14.23 (Alcoholic -OH)ChemAxon[7][8]
logP (Octanol/Water) -0.5PubChemLite (XlogP)[2]

Causality Behind Predicted Properties:

  • High Melting and Boiling Points: The presence of two strongly polar sulfonyl groups and a hydroxyl group facilitates strong intermolecular dipole-dipole interactions and hydrogen bonding. These forces require significant thermal energy to overcome, leading to predicted high melting and boiling points.

  • Moderate Water Solubility: The sulfonyl and hydroxyl groups are capable of forming hydrogen bonds with water, contributing to its solubility. However, the aromatic ring introduces a degree of hydrophobicity. The predicted LogS of -1.24 suggests that while not highly soluble, it should exhibit moderate solubility in aqueous media.

  • Acidity (pKa): The electron-withdrawing nature of the two methylsulfonyl groups is expected to increase the acidity of the benzylic alcohol's hydroxyl group compared to unsubstituted benzyl alcohol (pKa ~15.4). The predicted pKa of 14.23 is consistent with this inductive effect.

  • Lipophilicity (logP): The negative logP value indicates that this compound is predicted to be more soluble in water than in octanol, highlighting its hydrophilic character.

Comparative Analysis with Structural Analogs

To ground the computational predictions in experimental reality, it is instructive to compare them with the known properties of structurally similar molecules.

AnalogStructureMelting Point (°C)Rationale for Comparison
3,5-Bis(trifluoromethyl)benzyl alcohol 53-56Features two strong electron-withdrawing groups in the 3 and 5 positions, similar to the target molecule. The trifluoromethyl groups are, however, less polar than methylsulfonyl groups.
3,5-Dinitrobenzyl alcohol 91-93Also possesses two strong electron-withdrawing groups at the 3 and 5 positions. Nitro groups are highly polar and capable of strong intermolecular interactions.

Insights from Analog Comparison:

The experimental melting points of the analogs, while lower than the predicted value for this compound, are still relatively high for small organic molecules. This supports the hypothesis that the 3,5-disubstitution pattern with electron-withdrawing groups leads to strong crystal lattice forces. The significantly higher predicted melting point for the target molecule can be attributed to the greater polarity and hydrogen bonding capability of the sulfonyl groups compared to trifluoromethyl or nitro groups.

Proposed Synthesis Pathway

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction of Carboxylic Acid A 3,5-Dibromobenzoic Acid C 3,5-Bis(methylsulfonyl)benzoic Acid A->C CuI, Proline, DMSO, Heat B Sodium Methanesulfinate B->C D 3,5-Bis(methylsulfonyl)benzoic Acid F This compound D->F THF, Reflux E Borane-THF Complex E->F

Proposed Synthesis Workflow

Step-by-Step Methodology:

Step 1: Synthesis of 3,5-Bis(methylsulfonyl)benzoic Acid

  • To a solution of 3,5-dibromobenzoic acid in dimethyl sulfoxide (DMSO), add sodium methanesulfinate, copper(I) iodide (CuI), and L-proline.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 3,5-bis(methylsulfonyl)benzoic acid.

Causality: This step utilizes a copper-catalyzed nucleophilic aromatic substitution reaction. The sulfinate salt acts as the nucleophile, displacing the bromide ions on the aromatic ring. Proline serves as a ligand to facilitate the copper-catalyzed process.

Step 2: Reduction to this compound

  • Suspend 3,5-bis(methylsulfonyl)benzoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC or HPLC).

  • Cool the reaction mixture and cautiously quench with methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality: Borane is a selective reducing agent for carboxylic acids, converting them to the corresponding primary alcohols. The reaction proceeds through the formation of a triacyloxyborane intermediate, which is then hydrolyzed during workup to yield the alcohol.

Experimental Protocols for Physicochemical Property Determination

For the empirical validation of the predicted properties, the following standardized experimental protocols are recommended.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak, the onset of which is taken as the melting point.

Protocol:

  • Accurately weigh 1-3 mg of the dried sample into an aluminum DSC pan.[9]

  • Hermetically seal the pan.

  • Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 2 °C/min) under a nitrogen atmosphere.[9]

  • Record the heat flow as a function of temperature.

  • Determine the extrapolated onset temperature of the melting endotherm. This temperature is the melting point of the sample.[10]

DSC_Workflow A Sample Preparation (1-3 mg in Al pan) B DSC Instrument Setup (Sample & Reference Pans) A->B C Heating Program (e.g., 2 °C/min under N₂) B->C D Data Acquisition (Heat Flow vs. Temperature) C->D E Data Analysis (Determine Onset of Melting Peak) D->E

DSC Workflow for Melting Point Determination

Solubility Determination

Principle: The equilibrium solubility of a compound in a given solvent at a specific temperature is determined by preparing a saturated solution and quantifying the concentration of the dissolved solute.

Protocol (Shake-Flask Method):

  • Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Filter the supernatant to remove any suspended solid particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the solute using a calibrated analytical method, such as HPLC-UV.

  • Calculate the solubility in units of mg/mL or mol/L.

Expected Spectral Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the CH₂OH group, the hydroxyl proton, and the methyl protons of the sulfonyl groups. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the sulfonyl groups. The methylene protons should appear as a singlet, and the methyl protons of the two equivalent sulfonyl groups will also give a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with those directly attached to the sulfonyl groups being significantly deshielded. The methylene carbon and the methyl carbons will also be observable.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 264. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (·OH) to give an [M-17]⁺ ion and the loss of the hydroxymethyl group (·CH₂OH) to give an [M-31]⁺ ion. Fragmentation of the sulfonyl groups may also be observed.

Conclusion

This compound is a molecule with a unique substitution pattern that is predicted to result in a high melting point, moderate water solubility, and a hydrophilic character. While experimental data remains limited, the computational predictions and analog comparisons presented in this guide provide a strong foundation for its further investigation and application. The proposed synthetic route offers a practical approach to obtaining this compound, and the detailed experimental protocols provide a clear path for the empirical determination of its key physicochemical properties. This technical guide serves as a valuable resource for scientists and researchers, enabling them to harness the potential of this intriguing molecule in their future work.

References

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[3,5-Bis(methylsulfonyl)phenyl]methanol structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of [3,5-Bis(methylsulfonyl)phenyl]methanol

Abstract

The definitive structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. Ambiguity in molecular structure can lead to catastrophic failures in downstream applications, making rigorous, multi-technique validation an absolute necessity. This technical guide provides a comprehensive framework for the complete structure elucidation of this compound, a potentially valuable building block in organic synthesis. We present an orthogonal, self-validating analytical strategy employing Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice to ensure the generation of unambiguous and trustworthy data.

Introduction: The Imperative for Unambiguous Structural Verification

This compound is a substituted benzyl alcohol derivative featuring a unique electronic and steric profile. The presence of two powerful electron-withdrawing methylsulfonyl (-SO₂CH₃) groups on the phenyl ring significantly alters the chemical properties of the aromatic system and the benzylic alcohol moiety. Such compounds are of interest as synthons or intermediates in medicinal chemistry, where precise control over electronics and geometry is critical for molecular recognition and biological activity.

Before any novel compound can be advanced in a development pipeline, its covalent structure and, where applicable, its three-dimensional arrangement must be proven beyond doubt. This guide establishes a gold-standard workflow for achieving this certainty, transforming a collection of analytical data into a coherent and irrefutable structural proof.

Molecular Profile and Predicted Characteristics

The putative structure of this compound is shown below.

Chemical Structure of this compound
Figure 1. Hypothesized structure of this compound.

Key Structural Features & Predictions:

  • Symmetry: The molecule possesses a C₂ᵥ axis of symmetry bisecting the C1-C4 axis of the phenyl ring. This symmetry is a critical predictive tool for NMR spectroscopy, as it dictates that certain atoms will be chemically equivalent and thus produce shared signals.

  • Electronic Effects: The two methylsulfonyl groups are potent meta-directing deactivators. Their strong inductive and resonance electron-withdrawing nature will significantly deshield the aromatic protons and carbons, pushing their NMR signals to a characteristically downfield region.

  • Functional Groups: The primary alcohol (-CH₂OH) provides a key reactive handle and a source of characteristic signals in both NMR and MS analysis. The two sulfone groups are expected to influence fragmentation patterns in mass spectrometry.

The Orthogonal Analytical Framework: A Self-Validating Approach

Our framework integrates three core techniques:

  • NMR Spectroscopy: Defines the carbon-hydrogen framework and establishes atom-to-atom connectivity.

  • Mass Spectrometry: Determines the elemental formula and provides structural clues through controlled fragmentation.

  • X-ray Crystallography: Provides the definitive, high-resolution 3D structure of the molecule in the solid state.

Elucidation_Workflow Sample Purified Sample [C₉H₁₂O₅S₂] NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS XRAY X-ray Crystallography (If Crystalline) Sample->XRAY Data_NMR Connectivity Map & C/H Framework NMR->Data_NMR Data_MS Elemental Formula & Fragment Logic MS->Data_MS Data_XRAY 3D Atomic Coordinates & Conformation XRAY->Data_XRAY Final Final Validated Structure Data_NMR->Final Data_MS->Final Data_XRAY->Final

Diagram 1. Orthogonal workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution.[3] It provides detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C nuclei.

Proton (¹H) NMR Analysis

Due to the molecule's symmetry, we predict four distinct proton signals.

Predicted SignalMultiplicityIntegrationCausality and Field-Proven Insights
~ 8.2 - 8.0 ppmDoublet (d) or Triplet (t)1H (H-4)This lone proton is situated between two powerful electron-withdrawing sulfonyl groups, causing a significant downfield shift. Its multiplicity will be a small triplet due to coupling with the two equivalent H-2/H-6 protons.
~ 7.9 - 7.7 ppmDoublet (d)2H (H-2, H-6)These two equivalent protons are ortho to a sulfonyl group and meta to the other, resulting in a strong deshielding effect. They will appear as a doublet due to coupling with H-4.
~ 4.8 - 4.6 ppmSinglet (s) or Doublet (d)2H (-CH₂OH)The benzylic protons are adjacent to the electron-withdrawing aromatic ring. This signal will be a singlet if the hydroxyl proton exchange is fast, or a doublet if it couples to the -OH proton.
~ 3.2 - 3.0 ppmSinglet (s)6H (2 x -SO₂CH₃)The six protons of the two methyl groups are chemically equivalent due to molecular symmetry and are deshielded by the adjacent sulfonyl group. They will appear as a sharp singlet.
Carbon-¹³C NMR and DEPT-135 Analysis

Symmetry dictates that we should observe five distinct carbon signals. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial to distinguish carbon types: CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (C) are not observed in DEPT spectra.

Predicted SignalDEPT-135 PhaseCausality and Field-Proven Insights
~ 145 - 142 ppmNot ObservedQuaternary (C1): The ipso-carbon attached to the CH₂OH group. Its chemical shift is influenced by the attached oxygen and the deshielding from the meta-sulfonyl groups.
~ 142 - 139 ppmNot ObservedQuaternary (C3, C5): The two equivalent carbons directly bonded to the sulfur atoms. These are heavily deshielded and will be found far downfield.
~ 128 - 126 ppmPositive (CH)Aromatic (C2, C6): Equivalent aromatic carbons ortho to the C1 position.
~ 122 - 120 ppmPositive (CH)Aromatic (C4): The single aromatic carbon para to the C1 position, situated between the two sulfonyl groups.
~ 64 - 62 ppmNegative (CH₂)Benzylic (-CH₂OH): The carbon of the hydroxymethyl group.
~ 45 - 43 ppmPositive (CH₃)Methyl (-SO₂CH₃): The two equivalent methyl carbons, deshielded by the sulfonyl group.
2D NMR for Connectivity Confirmation (COSY, HSQC, HMBC)

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[2]

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings. A cross-peak between the aromatic signals at ~7.8 ppm and ~8.1 ppm would confirm their adjacency on the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This would definitively link the proton and carbon assignments made above.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for piecing together the molecular skeleton.[4] It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Diagram 2. Key expected HMBC correlations for structural assembly.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of the -OH proton, allowing it to be observed.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[5]

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • Experiments: Run standard ¹H, ¹³C{¹H}, DEPT-135, gCOSY, gHSQC, and gHMBC experiments.

  • Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra to the TMS or residual solvent peak.[6]

Mass Spectrometry (MS): Elemental Composition and Fragmentation Logic

Mass spectrometry provides two critical pieces of information: the precise mass of the molecule, which allows for the determination of its elemental formula, and its fragmentation pattern, which acts as a structural fingerprint.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS can measure mass-to-charge ratios (m/z) to four or five decimal places. This precision is essential to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₁₂O₅S₂), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A match within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the proposed formula.

  • Formula: C₉H₁₂O₅S₂

  • Monoisotopic Mass: 264.0126 Da

  • Predicted [M+H]⁺: 265.0204 Da

  • Predicted [M+Na]⁺: 287.0024 Da

Tandem MS (MS/MS) and Fragmentation Analysis

In MS/MS, the parent ion (e.g., m/z 265.0204) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's structure. For sulfone-containing compounds, characteristic cleavages and rearrangements are often observed.[7][8]

Predicted Fragmentation Pathways:

  • Loss of Water (-18 Da): A common fragmentation for alcohols, leading to a benzyl cation.

  • Loss of Hydroxymethyl Radical (-31 Da): Cleavage of the C-C bond between the ring and the alcohol.

  • Loss of Methyl Radical (-15 Da): Cleavage of an S-CH₃ bond.

  • Loss of SO₂ or SO₂CH₃ (-64 or -79 Da): Characteristic losses associated with the sulfonyl groups.

Fragmentation_Pathway Parent [M+H]⁺ m/z 265.02 Frag1 [M+H - H₂O]⁺ m/z 247.01 Parent->Frag1 - H₂O Frag2 [M+H - CH₂O]⁺ m/z 235.01 Parent->Frag2 - CH₂O Frag3 [M+H - SO₂CH₃]⁺ m/z 186.04 Parent->Frag3 - •SO₂CH₃

Diagram 3. Plausible MS/MS fragmentation pathway.
Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

  • Chromatography: Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to ensure purity before introduction to the mass spectrometer.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, which will readily form [M+H]⁺ and [M+Na]⁺ adducts.

  • MS Analysis: Acquire full scan HRMS data on an Orbitrap or TOF mass analyzer.

  • MS/MS Analysis: Perform a data-dependent acquisition or targeted MS/MS experiment on the parent ion of interest (m/z 265.02) to obtain fragmentation data.

Single-Crystal X-ray Crystallography: The Definitive Three-Dimensional Structure

For compounds that form high-quality crystals, single-crystal X-ray crystallography is the undisputed "gold standard" for structure determination.[9] It provides an unambiguous 3D map of electron density from which the precise coordinates of every non-hydrogen atom can be determined, confirming connectivity, bond lengths, bond angles, and conformation.[10]

From Crystal to Structure: The Workflow
  • Crystal Growth: The most critical and often challenging step. Slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques are employed to grow single crystals of suitable size and quality.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern is recorded on a detector.[9]

  • Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to achieve the best possible fit.[10]

Interpreting Crystallographic Data

The final output is a structural model that confirms the exact arrangement of atoms. This data would definitively prove the 1,3,5-substitution pattern on the phenyl ring and the connectivity of the methylsulfonyl and methanol groups, leaving no room for ambiguity. It provides the ultimate validation for the structures inferred from NMR and MS.

Experimental Protocol: X-ray Diffraction
  • Crystal Selection: Under a microscope, select a well-formed, single crystal without visible defects and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (~100 K) on the diffractometer to minimize thermal motion. Collect diffraction data using a suitable X-ray source (e.g., Mo or Cu Kα).

  • Data Processing: Integrate the raw diffraction images and apply corrections for absorption.

  • Structure Solution: Solve the structure using direct methods (e.g., with SHELXS).

  • Refinement: Refine the structural model against the data (e.g., with SHELXL) until convergence is reached, resulting in low R-factors and a chemically sensible model.

Data Synthesis and Final Validation

The final step is to consolidate the data from all techniques. Each result should be consistent with the others, building a cohesive and irrefutable case for the proposed structure.

TechniqueQuestion AnsweredExpected Result for this compound
HRMS What is the elemental formula?C₉H₁₂O₅S₂ (based on m/z match < 5 ppm for [M+H]⁺)
¹H NMR How many types of protons and what are their adjacencies?4 signals with integrations of 1H, 2H, 2H, and 6H, consistent with C₂ᵥ symmetry.
¹³C NMR How many types of carbons are present?5 signals, consistent with C₂ᵥ symmetry.
DEPT-135 What are the carbon types (CH, CH₂, CH₃)?2 positive (CH), 1 negative (CH₂), 1 positive (CH₃).
HMBC What is the overall covalent framework?Correlations confirm the 1,3,5-substitution pattern and link all fragments.
MS/MS How does the molecule break apart?Fragments corresponding to losses of H₂O, CH₂O, and SO₂CH₃.
X-ray What is the definitive 3D structure?Atomic coordinates confirm the connectivity and substitution pattern unambiguously.

Conclusion

The structure elucidation of this compound requires a methodical and multi-faceted analytical approach. By integrating the connectivity information from 1D and 2D NMR, the elemental composition from HRMS, fragmentation logic from MS/MS, and—ideally—the definitive 3D structure from X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This orthogonal workflow ensures the highest level of scientific rigor, providing the trustworthy data essential for advancing compounds in research and development.

References

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Available at: [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. Available at: [Link]

  • Srilatha, K. (2014). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 3, 150-156. Available at: [Link]

  • Meyerson, S., Drews, H., & Fields, E. K. (1964). Mass Spectra of Diaryl Sulfones. Analytical Chemistry, 36(7), 1294–1296. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Jones, C. (2005). X ray crystallography. British journal of clinical pharmacology, 59(2), 260. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Organic Structure Analysis. Available at: [Link]

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An In-depth Technical Guide to the Safe Handling of [3,5-Bis(methylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: Not applicable

Abstract

This technical guide provides a comprehensive overview of the safety and handling considerations for [3,5-Bis(methylsulfonyl)phenyl]methanol (CAS No. 849924-86-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available safety data, outlines best practices for handling, and provides guidance on emergency procedures and waste disposal. While comprehensive toxicological and environmental data for this specific compound are limited, this guide establishes a robust safety protocol based on its known hazards as a skin, eye, and respiratory irritant, and by drawing upon established principles for handling substituted aromatic sulfonyl compounds. The causality behind each procedural recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Introduction and Chemical Profile

This compound is an organic compound that is increasingly utilized in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive hydroxyl group and two electron-withdrawing methylsulfonyl moieties, makes it a valuable building block in organic synthesis. However, the presence of these functional groups also necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide aims to provide the necessary information to work with this compound in a manner that prioritizes personnel safety and environmental responsibility.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name This compoundPubChemLite
CAS Number 849924-86-3BLDpharm[1]
Molecular Formula C9H12O5S2PubChemLite
Molecular Weight 264.32 g/mol BLDpharm[1]
Physical State SolidCDN Isotopes[2]
Appearance White to off-white solid
Melting Point 65-67 °C
Solubility Information not available. Presumed to be soluble in polar organic solvents.

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification is as follows:

Table 2: GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Source: Chemical Label Data[3]

The primary hazards associated with this compound are its irritant properties upon contact with the skin and eyes, and upon inhalation. It is crucial to note that comprehensive toxicological data, such as acute toxicity (LD50 values), chronic exposure effects, and carcinogenicity, are not currently available. In the absence of this data, a precautionary approach is mandated, treating the compound as potentially harmful if swallowed, and with unknown long-term health effects.

Exposure Controls and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, the primary objective of exposure controls is to prevent direct contact with the solid material and to minimize the generation and inhalation of its dust or aerosols.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is the most critical engineering control to prevent inhalation of airborne particles.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent dermal and ocular exposure.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. In situations where there is a higher risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile gloves, should be worn at all times when handling the compound or its containers. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.

    • Laboratory Coat: A full-length laboratory coat with sleeves that fit snugly at the wrist must be worn to protect street clothes and exposed skin.

  • Respiratory Protection: In normal laboratory use within a chemical fume hood, respiratory protection is not typically required. However, if there is a potential for significant aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter may be necessary.

PPE_Workflow cluster_pre_handling Pre-Handling cluster_ppe_selection PPE Selection cluster_handling Handling Assess_Task Assess Task (Weighing, Transfer, etc.) Goggles Chemical Safety Goggles Assess_Task->Goggles Mandatory Face_Shield Face Shield (if splash/dust risk) Assess_Task->Face_Shield Gloves Nitrile Gloves Assess_Task->Gloves Mandatory Lab_Coat Lab Coat Assess_Task->Lab_Coat Mandatory Respirator Respirator (if needed) Assess_Task->Respirator Handle_Compound Handle Compound in Fume Hood Goggles->Handle_Compound Face_Shield->Handle_Compound Gloves->Handle_Compound Lab_Coat->Handle_Compound Respirator->Handle_Compound

Figure 1. Personal Protective Equipment (PPE) selection workflow for handling this compound.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is fundamental to mitigating the risks associated with this compound.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use spatulas and other tools gently.

  • Grounding: While the compound is a solid, if it is being dissolved in a flammable solvent, take precautions against static discharge by grounding equipment.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents. While specific reactivity data for this compound is limited, sulfonyl compounds can react with strong bases and reducing agents. Therefore, segregation from these chemical classes is also recommended as a precautionary measure.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical when working with any hazardous chemical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spills and Leaks
  • Minor Spills:

    • Ensure the spill is contained within the fume hood.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Major Spills:

    • Evacuate the immediate area and alert others.

    • Prevent entry into the affected area.

    • Contact your institution's emergency response team.

    • Provide them with the Safety Data Sheet (SDS) for the compound.

Spill_Response_Flowchart cluster_minor_spill Minor Spill (in Fume Hood) cluster_major_spill Major Spill Spill_Occurs Spill of this compound Occurs Assess_Spill Assess Spill Size Spill_Occurs->Assess_Spill Contain_Spill Contain Spill Assess_Spill->Contain_Spill Minor Evacuate Evacuate Immediate Area Assess_Spill->Evacuate Major Wear_PPE Don Appropriate PPE Contain_Spill->Wear_PPE Clean_Up Sweep Up Solid, Avoid Dust Wear_PPE->Clean_Up Package_Waste Place in Labeled Hazardous Waste Container Clean_Up->Package_Waste Decontaminate Decontaminate Spill Area Package_Waste->Decontaminate Alert_Others Alert Others Evacuate->Alert_Others Secure_Area Secure the Area Alert_Others->Secure_Area Contact_Emergency Contact Emergency Response Secure_Area->Contact_Emergency Provide_SDS Provide SDS to Responders Contact_Emergency->Provide_SDS

Figure 2. Spill response workflow for this compound.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[4]

Conclusion: A Precautionary Principle

The safe handling of this compound is predicated on a thorough understanding of its known hazards as a skin, eye, and respiratory irritant, and a cautious respect for its unknown toxicological profile. The absence of comprehensive safety data necessitates a conservative approach, where engineering controls, personal protective equipment, and strict handling protocols are rigorously applied. By adhering to the guidelines outlined in this document, researchers can effectively mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment.

References

  • Chemical Label Data for (3,5-Bis(methylsulfonyl)phenyl)methanol.
  • PubChemLite. This compound (C9H12O5S2).
  • CDN Isotopes. Safety Data Sheet.
  • CymitQuimica. Safety Data Sheet.
  • BLDpharm. (3,5-Bis(methylsulfonyl)phenyl)methanol.
  • Capital Resin Corporation. Strategies for the Safe Handling of Sulfonic Acid.
  • UCLA EH&S. Methanol - Standard Operating Procedure.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Nail, R. A., & Halpert, J. (1982). Toxicology of Thiono-Sulfur Compounds. Annual Review of Pharmacology and Toxicology, 22, 321-339.
  • Hazardous Waste Experts. How Do You Dispose of Organic Solvents?.

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A Technical Guide to the Synthesis of [3,5-Bis(methylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

[3,5-Bis(methylsulfonyl)phenyl]methanol is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[1][2][3] Its synthesis is a well-established process, primarily involving a two-step sequence: the formation of a dithioether intermediate followed by its oxidation to the target disulfone. This guide provides an in-depth analysis of this synthetic pathway, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations to ensure high yield and purity. The methodologies described are designed to be robust, scalable, and reproducible for both research and development applications.

Introduction: Significance and Synthetic Strategy

The molecular structure of this compound is characterized by a central benzene ring substituted with a hydroxymethyl group and two methylsulfonyl (-SO₂CH₃) groups at the meta positions. These potent electron-withdrawing sulfonyl groups significantly influence the molecule's reactivity and properties. Its primary importance lies in its role as a precursor to more complex active pharmaceutical ingredients (APIs), where the sulfone moieties are crucial for biological activity and the benzylic alcohol provides a handle for further chemical elaboration.[4]

The most reliable and widely adopted synthetic strategy is a two-step process that begins with a readily available di-substituted benzene derivative.

  • Nucleophilic Aromatic Substitution: Formation of a dithioether, 3,5-bis(methylthio)benzyl alcohol, from a dihalide precursor.

  • Oxidation: Conversion of the dithioether to the final disulfone product, this compound.

This approach is favored due to the high efficiency of each step and the commercial availability of the starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key bond disconnections and simplifies the synthetic planning. The primary disconnection occurs at the sulfur-carbon bond of the sulfone groups, leading back to the more nucleophilic sulfide. The alcohol functionality is typically carried through the synthesis from the starting material.

G Target This compound Disconnect_Oxidation C-S Oxidation (Functional Group Interconversion) Target->Disconnect_Oxidation Intermediate [3,5-Bis(methylthio)phenyl]methanol Disconnect_Oxidation->Intermediate Disconnect_Substitution C-S Nucleophilic Substitution (Aryl-S Bond Formation) Intermediate->Disconnect_Substitution Starting_Material 3,5-Dihalobenzyl Alcohol (e.g., X = Br, Cl) Disconnect_Substitution->Starting_Material Reagent Methylthiolate Source (e.g., NaSCH₃) Disconnect_Substitution->Reagent

Caption: Retrosynthetic pathway for this compound.

Synthetic Pathway & Mechanistic Insights

Step 1: Synthesis of [3,5-Bis(methylthio)phenyl]methanol

The initial step involves a double nucleophilic substitution reaction on a 3,5-dihalobenzyl alcohol (typically the dibromo derivative for its higher reactivity) with a methylthiolate salt, such as sodium thiomethoxide (NaSCH₃).

Reaction: 3,5-Dibromobenzyl alcohol + 2 NaSCH₃ → [3,5-Bis(methylthio)phenyl]methanol + 2 NaBr

Causality Behind Experimental Choices:

  • Starting Material: 3,5-Dibromobenzyl alcohol is preferred over the dichloro analogue due to the better leaving group ability of bromide, facilitating a faster reaction rate. The alcohol is often used directly without a protecting group, as the thiolate is a soft nucleophile and will preferentially attack the aryl halide positions over the hard electrophilic center of the alcohol.

  • Nucleophile: Sodium thiomethoxide is a potent and commercially available source of the methylthiolate nucleophile.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for this reaction.[5] These solvents effectively solvate the sodium cation, leaving the thiolate anion highly nucleophilic and promoting a rapid reaction rate.

  • Catalyst: While not always necessary, a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be employed to enhance the reaction rate, particularly if solubility issues arise.

Step 2: Oxidation of [3,5-Bis(methylthio)phenyl]methanol to the Disulfone

The oxidation of the intermediate dithioether to the final disulfone is the most critical step and requires a powerful oxidizing agent. The reaction must be carefully controlled to ensure complete oxidation from sulfide to sulfone, bypassing the intermediate sulfoxide stage.

Reaction: [3,5-Bis(methylthio)phenyl]methanol + 4 [O] → this compound

Causality Behind Experimental Choices:

  • Oxidizing Agent: Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) is a highly effective, inexpensive, and environmentally benign oxidant for this transformation.[6][7] It is a stable, solid reagent that is easily handled. Alternatives include hydrogen peroxide (often with a metal catalyst like sodium tungstate) or meta-chloroperoxybenzoic acid (m-CPBA).[8] However, Oxone® often provides cleaner reactions and simpler workups.[9][10]

  • Stoichiometry: A molar excess of the oxidant is crucial. Since each sulfide requires two oxygen equivalents for full oxidation to the sulfone, at least four molar equivalents of the active component of Oxone® (KHSO₅) are required per mole of the dithioether.

  • Solvent System: A biphasic or mixed solvent system, such as methanol/water or acetonitrile/water, is commonly used to dissolve both the organic substrate and the inorganic oxidant.[9]

  • Temperature Control: The oxidation is highly exothermic. The reaction is typically initiated at a low temperature (0-5 °C) with the portion-wise addition of the oxidant to maintain control and prevent runaway reactions or side-product formation.

Mechanism of Oxidation with Oxone®: The active species, peroxymonosulfate (HSO₅⁻), acts as an electrophilic oxygen donor. The nucleophilic sulfur atom of the thioether attacks the terminal peroxide oxygen of HSO₅⁻. This process is repeated, first forming the sulfoxide, which is then further oxidized to the sulfone. The sulfoxide is more electron-poor than the starting sulfide, making the second oxidation step slower, which necessitates robust reaction conditions (excess oxidant, sufficient reaction time) to drive the reaction to completion.

Detailed Experimental Protocols

Protocol 1: Synthesis of [3,5-Bis(methylthio)phenyl]methanol
  • Reagents & Setup:

    • 3,5-Dibromobenzyl alcohol (1.0 eq)

    • Sodium thiomethoxide (2.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF, ~5 mL per gram of starting material)

    • Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Procedure:

    • Charge the flask with 3,5-dibromobenzyl alcohol and DMF. Stir under a nitrogen atmosphere until fully dissolved.

    • Add sodium thiomethoxide portion-wise at room temperature. An exotherm may be observed.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Cool the mixture to room temperature and quench by pouring it into an excess of cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by silica gel chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Reagents & Setup:

    • [3,5-Bis(methylthio)phenyl]methanol (1.0 eq)

    • Oxone® (4.5 - 5.0 eq)

    • Methanol and Water (e.g., 3:1 v/v mixture)

    • Round-bottom flask equipped with a magnetic stirrer, placed in an ice-water bath.

  • Procedure:

    • Dissolve the [3,5-bis(methylthio)phenyl]methanol intermediate in methanol in the flask.

    • Cool the solution to 0-5 °C using the ice bath.

    • In a separate beaker, dissolve the Oxone® in water.

    • Add the aqueous Oxone® solution dropwise to the stirred methanol solution over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

    • Monitor the reaction by TLC/HPLC to confirm the complete disappearance of the starting material and the intermediate sulfoxide.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates no remaining peroxide.

    • Filter the resulting white precipitate (the product). Wash the solid thoroughly with water, then with a small amount of cold methanol or isopropanol.

    • Dry the solid product under vacuum at 50-60 °C to a constant weight.

Data Summary & Visualization

Table 1: Representative Reaction Data
StepStarting MaterialKey ReagentsSolvent SystemTemp (°C)Time (h)Typical Yield (%)
1. Thioether Formation 3,5-Dibromobenzyl alcoholSodium thiomethoxideDMF60-704-690-98
2. Oxidation [3,5-Bis(methylthio)phenyl]methanolOxone®Methanol/Water0-253-692-99
Diagram: Overall Synthetic Workflow

G cluster_0 Step 1: Dithioether Formation cluster_1 Step 2: Oxidation Start 3,5-Dibromobenzyl Alcohol Intermediate [3,5-Bis(methylthio)phenyl]methanol Start->Intermediate Nucleophilic Substitution Reagent1 Sodium Thiomethoxide (NaSCH₃) Solvent1 DMF, 60-70°C Product This compound Intermediate->Product Oxidation Workup1 Aqueous Workup & Extraction Intermediate->Workup1 Oxidant Oxone® Solvent2 MeOH/H₂O, 0-25°C Workup2 Quench & Filtration Product->Workup2

Caption: Workflow for the two-step synthesis of the target compound.

Conclusion

The synthesis of this compound is a straightforward yet elegant process that relies on fundamental organic reactions. The two-step pathway involving nucleophilic substitution followed by robust oxidation is highly efficient and scalable. By carefully controlling reaction parameters, particularly stoichiometry and temperature during the oxidation step, researchers can consistently obtain the desired product in high yield and purity, paving the way for its use in the development of advanced pharmaceutical agents.

References

  • RSC Publishing. (n.d.). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin. Retrieved from [Link]

  • SSpharma India. (n.d.). Etoricoxib Intermediates. Retrieved from [Link]

  • Wiley Online Library. (2021). Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. Retrieved from [Link]

  • Pharma-Synthesis. (n.d.). Etoricoxib. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC-Oxone® Oxidation of Sulfide to Sulfone. Retrieved from [Link]

  • ACS Publications. (2011). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Yashwantrao Chavan College of Science, Karad. (n.d.). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Retrieved from [Link]

  • Kupwade, V. L., et al. (n.d.). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides.
  • Supporting Information. (n.d.).
  • Google Patents. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Google Patents. (n.d.). The production method of benzyl alcohols.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Google Patents. (2007). Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.
  • National Institutes of Health. (n.d.). [3,5-Bis(benzyloxy)phenyl]methanol. Retrieved from [Link]

  • ResearchGate. (2007). Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Oxidation of benzyl alcohols in presence of sulfur/graphene. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. Retrieved from [Link]

  • MDPI. (n.d.). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. Retrieved from [Link]

  • Snowhite Chemical Co., LTD. (n.d.). Benzyl alcohol preparation method. Retrieved from [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

  • R Discovery. (2007). Oxidation of benzylic alcohols and sulfides over LaCoO3 and TBHP. Retrieved from [Link]

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[3,5-Bis(methylsulfonyl)phenyl]methanol solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of [3,5-Bis(methylsulfonyl)phenyl]methanol

Abstract

The aqueous and solvent solubility of a drug candidate is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including absorption, distribution, and overall bioavailability.[1][2] Poor solubility is a leading cause of failure in the drug development pipeline. This technical guide provides a comprehensive analysis of the predicted solubility profile of this compound, a compound characterized by a unique substitution pattern that imparts distinct physicochemical characteristics. Lacking extensive published experimental data, this guide establishes a theoretical framework based on the molecule's structural attributes and details robust, validated experimental protocols for the definitive determination of its kinetic and thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals seeking to understand, predict, and experimentally verify the solubility of this and structurally related compounds.

Introduction to this compound

This compound (CAS No. 849924-86-3) is an organic compound featuring a central benzene ring substituted with two methylsulfonyl groups and one hydroxymethyl (methanol) group.[3][4]

  • Molecular Formula: C₉H₁₂O₅S₂[3]

  • Molecular Weight: 264.32 g/mol [4]

  • Structure:

    
    
    

The solubility of this molecule is governed by a delicate balance between its hydrophobic phenyl core and the hydrophilic nature of its substituents. Understanding this interplay is essential for its application in medicinal chemistry and materials science.

Structural Analysis and Predicted Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] A molecule's solubility in a given solvent is determined by the compatibility of their intermolecular forces.

  • Hydrophobic Core: The central phenyl ring is nonpolar and contributes to the molecule's hydrophobic character, favoring solubility in nonpolar organic solvents.

  • Hydrophilic Substituents:

    • Hydroxymethyl Group (-CH₂OH): This group is highly polar and can act as both a hydrogen bond donor (from the -OH) and acceptor (at the oxygen atom).[7] This significantly enhances aqueous solubility. For comparison, benzyl alcohol itself is moderately soluble in water (approx. 4 g/100 mL).[8]

    • Methylsulfonyl Groups (-SO₂CH₃): The sulfonyl group is strongly polar and electron-withdrawing. The oxygen atoms are potent hydrogen bond acceptors.[9][10] The inclusion of sulfonyl moieties in a molecule is a common strategy in medicinal chemistry to modulate solubility and improve interaction with biological targets.[9]

Prediction: The presence of three highly polar functional groups (one hydroxyl, two sulfonyl) on a single benzene ring suggests that this compound will exhibit poor solubility in nonpolar solvents (e.g., hexane, toluene) and favorable solubility in polar solvents. Its solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, and moderately good in polar protic solvents such as water, methanol, and ethanol.[6] The two bulky sulfonyl groups may, however, introduce crystal lattice packing effects that could decrease its thermodynamic solubility compared to what might be expected from its polarity alone.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[11] These values are determined under different experimental conditions and provide different insights.

  • Kinetic Solubility: This is the concentration at which a compound, rapidly added from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous medium.[12][13] It is a measure of a compound's ability to stay in a supersaturated solution and is highly dependent on the experimental protocol (e.g., incubation time, DMSO concentration).[13][14] Kinetic solubility assays are high-throughput and are primarily used in early drug discovery for screening large numbers of compounds.[1]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a solute in a saturated solution when it is in equilibrium with its solid (undissolved) form.[11] This measurement is independent of the dissolution rate and represents the true, stable solubility of the compound.[15] The shake-flask method is the gold standard for determining thermodynamic solubility.[15][16]

Kinetic solubility values are often higher than thermodynamic values because the compound may not have sufficient time to form a stable crystal lattice and can remain in a metastable, supersaturated state.[13][14] For lead optimization and preformulation, thermodynamic solubility is the more relevant and reliable parameter.

Experimental Protocols for Solubility Determination

To obtain a definitive solubility profile, both thermodynamic and kinetic assays are recommended. The following protocols are designed to be self-validating and grounded in established best practices.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility.[15] It measures the concentration of the compound in a saturated solution after a prolonged incubation period to ensure equilibrium is reached.

Methodology:

  • Compound Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) in a glass vial. The presence of visible solid material is essential to ensure a saturated solution.

  • Equilibration: Seal the vials and agitate them in a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[16] This extended period is critical for achieving thermodynamic equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated results.

    • Causality: Centrifugation (e.g., 15,000 rpm for 15-20 minutes) pellets the solid material. Subsequent filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) removes any remaining fine particulates.[2][17]

  • Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calibration: Prepare a standard curve using known concentrations of the test compound to accurately quantify the concentration in the saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Solid Compound to Solvent B Agitate at Constant Temp (24-48 hours) A->B Achieve Equilibrium C Centrifuge to Pellet Solid B->C Separate Phases D Filter Supernatant (0.22 µm Low-Binding Filter) C->D Remove Particulates E Dilute Supernatant D->E Prepare for Analysis F Quantify by HPLC-UV E->F G Calculate Solubility vs. Standard Curve F->G

Protocol 2: Kinetic Solubility via High-Throughput Method

This assay is designed for speed and is suitable for early-stage screening.[1] It measures the concentration at which the compound precipitates from a supersaturated solution.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), typically 10-20 mM.

  • Assay Plate Preparation: Dispense the aqueous buffer (e.g., pH 7.4 PBS) into the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

  • Incubation: Shake the plate for a short period (e.g., 1.5 to 2 hours) at a controlled temperature (e.g., 25°C).[1]

  • Precipitate Detection/Separation:

    • Nephelometry (Direct Detection): Read the plate on a nephelometer to measure light scattering caused by precipitated particles. This is the fastest method but is semi-quantitative.[2]

    • Filtration/Quantification (Indirect Detection): For more precise data, filter the plate contents through a 96-well filter plate. The concentration of the compound in the clear filtrate is then determined by HPLC-UV or LC-MS/MS, as described in the thermodynamic protocol.[1][2]

G cluster_prep Preparation cluster_reaction Precipitation cluster_analysis Analysis A Prepare 10-20 mM DMSO Stock Solution C Add DMSO Stock to Buffer (Final DMSO <= 1%) A->C B Dispense Aqueous Buffer into 96-well Plate B->C D Incubate with Shaking (1.5-2 hours) C->D Induce Precipitation E Detection Method? D->E F_Nephelometry F_Nephelometry E->F_Nephelometry Direct G_Filter G_Filter E->G_Filter Indirect H_Quantify H_Quantify G_Filter->H_Quantify

Factors Influencing the Solubility of this compound

Several factors can influence the measured solubility of this compound. A systematic investigation of these variables is key to building a complete profile.

  • Solvent Polarity: As predicted, solubility will be highly dependent on the polarity of the solvent. A full profile should include data in a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., DMSO, acetone) and polar protic (e.g., water, methanol, ethanol).

  • pH: The hydroxymethyl group is very weakly acidic (pKa typically ~16-18), and the sulfonyl groups are not ionizable under normal aqueous conditions. Therefore, the solubility of this compound is expected to be largely independent of pH within the typical physiological range (pH 1-8).[16]

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature.[11] Measuring solubility at different temperatures (e.g., 4°C, 25°C, 37°C) can provide valuable thermodynamic data.[18]

G cluster_physicochemical Physicochemical Drivers cluster_structural Molecular Structure center Solubility of This compound Polarity Solvent Polarity (Like Dissolves Like) center->Polarity Primary Determinant Temp Temperature center->Temp Significant Influence pH pH of Medium center->pH Minimal Expected Influence Structure_Hydrophobic Phenyl Ring (Hydrophobic) center->Structure_Hydrophobic Decreases Aqueous Solubility Structure_Hydrophilic Hydroxyl & Sulfonyl Groups (Hydrophilic, H-Bonding) center->Structure_Hydrophilic Increases Aqueous Solubility

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Illustrative Data Summary for this compound Solubility

Solvent System pH Temperature (°C) Method Solubility (µg/mL) Solubility (µM)
Water 7.0 25 Thermodynamic Experimental Value Calculated Value
PBS 7.4 25 Thermodynamic Experimental Value Calculated Value
PBS 7.4 37 Thermodynamic Experimental Value Calculated Value
PBS 7.4 25 Kinetic Experimental Value Calculated Value
Ethanol N/A 25 Thermodynamic Experimental Value Calculated Value

| Hexane | N/A | 25 | Thermodynamic | Experimental Value | Calculated Value |

Conclusion

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. (Source: Ovid)
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. (Source: SciSpace)
  • Pompameo, M., et al. (2022). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(9), 1339-1357.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (Source: Enamine)
  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? YouTube.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Sinko, P. J. (n.d.). solubility experimental methods.pptx. Slideshare.
  • Bergström, C. A., et al. (2014). Comparison of kinetic solubility with equilibrium solubility. Journal of Pharmaceutical Sciences, 103(9), 2736-2746.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Celina City Schools. (n.d.). Factors Affecting Solubility.
  • Britannica. (2025, December 19). Organosulfur compound - Sulfinyl, Sulfonyl, Compounds.
  • ResearchGate. (2025, August 7). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
  • Perlovich, G. L., et al. (2015). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 60(3), 855-865.
  • Wang, S., et al. (2018). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 25(24), 2799-2821.
  • PubChemLite. (n.d.). This compound (C9H12O5S2).
  • Wang, S., et al. (2018).
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A Comprehensive Technical Guide to the Purity Standards of [3,5-Bis(methylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

[3,5-Bis(methylsulfonyl)phenyl]methanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1] As with any component destined for use in active pharmaceutical ingredients (APIs), its purity is of paramount importance to ensure the safety, efficacy, and stability of the final drug product.[2] This guide provides an in-depth exploration of the purity standards for this compound, offering a framework for its comprehensive quality control. We will delve into the rationale behind the selection of analytical methodologies and provide detailed protocols, reflecting field-proven insights for researchers, scientists, and drug development professionals.

The control of impurities is a critical aspect of drug development and manufacturing, as mandated by regulatory bodies worldwide. Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[2][3] Even seemingly minor impurities can have significant impacts on the toxicological profile and pharmacological activity of the final API. Therefore, a robust analytical strategy is essential to identify and quantify any potential impurities in this compound.

This guide is structured to provide a holistic view of the purity assessment for this compound, covering identification, assay, organic and inorganic impurities, and residual solvents. The methodologies described are based on established principles of analytical chemistry and are designed to be self-validating systems, ensuring trustworthiness and scientific integrity.

Physicochemical Properties and Identification

A fundamental aspect of purity assessment is the confirmation of the chemical identity of this compound. A combination of spectroscopic techniques should be employed for unambiguous identification.

ParameterMethodExpected Results
Appearance Visual InspectionWhite to off-white solid
Identity by FTIR Infrared SpectroscopyThe spectrum should exhibit characteristic peaks corresponding to the functional groups present in the molecule, such as O-H stretching, C-H aromatic and aliphatic stretching, S=O stretching, and C-S stretching.
Identity by ¹H NMR Proton Nuclear Magnetic Resonance SpectroscopyThe proton NMR spectrum should be consistent with the structure of this compound, showing characteristic chemical shifts and coupling patterns for the aromatic, methylene, and methyl protons.
Identity by MS Mass SpectrometryThe mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₂O₅S₂: 264.32 g/mol ).[4]
Experimental Protocol: Identification by ¹H NMR

Quantitative NMR (qNMR) can serve as a powerful tool for both identification and purity assessment, offering a primary method of measurement.[5]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh approximately 10-20 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of approximately 0.7 mL.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure accurate integration.

  • Process the spectrum, including phasing and baseline correction.

  • Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated by comparing the integral of a characteristic proton signal of this compound with the integral of a known signal from the internal standard.[2]

Assay and Organic Impurities by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for determining the assay (purity) and profiling the organic impurities of non-volatile and thermally labile compounds like this compound.[2] A well-developed and validated HPLC method can separate the main compound from structurally similar impurities.

Rationale for Method Development

A reversed-phase HPLC method using a C18 column is a common and robust starting point for the analysis of moderately polar aromatic compounds.[6] The selection of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, allows for the fine-tuning of the separation. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape and resolution.[7]

HPLC Method Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min, 20-80% B; 20-25 min, 80% B; 25-26 min, 80-20% B; 26-30 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (or a wavelength determined by UV scan)

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a standard solution of known concentration (e.g., 0.5 mg/mL).[8]

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard solution.[8]

  • Filter all solutions through a 0.45 µm syringe filter before injection.[6]

Purity Calculation: The assay is determined by comparing the peak area of the main component in the sample chromatogram to that of the standard. Impurities are quantified based on their area percentage relative to the main peak.

Potential Impurities

Common impurities can originate from starting materials, by-products, or degradation. For this compound, potential impurities could include:

  • Starting materials such as 3,5-bis(methylsulfonyl)benzoic acid or its derivatives.

  • Over- or under-reduced species from the synthesis.

  • By-products from side reactions.

A forced degradation study, where the compound is exposed to stress conditions (acid, base, oxidation, heat, light), is crucial for identifying potential degradation products and ensuring the stability-indicating nature of the HPLC method.[6]

Residual Solvents by Gas Chromatography (GC)

Residual solvents are organic volatile chemicals used or produced in the manufacturing of drug substances.[3] Their presence is strictly controlled due to their potential toxicity.[9] Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the standard method for their analysis.[10][11]

Rationale for GC Method Selection

HS-GC is ideal for the analysis of residual solvents as it allows for the introduction of only the volatile components into the GC system, protecting the column from non-volatile matrix components. The choice of the GC column is critical for achieving adequate separation of a wide range of solvents. A column with a phase like G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) is often used for general screening.[9]

GC-HS Method Protocol

Instrumentation:

  • Gas chromatograph with a headspace autosampler and FID

  • Capillary GC column (e.g., DB-624, 30 m x 0.53 mm, 3.0 µm film thickness or equivalent)[12]

GC Conditions:

Parameter Condition
Carrier Gas Nitrogen or Helium
Injector Temperature 180 °C
Detector Temperature 250 °C
Oven Program 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min
Headspace Vial Temp. 80 °C

| Headspace Incubation Time | 30 min |

Sample Preparation:

  • Accurately weigh about 100 mg of the this compound sample into a headspace vial.

  • Add a suitable solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) to dissolve the sample.

  • Seal the vial and place it in the headspace autosampler.

Analysis: The identification and quantification of residual solvents are performed by comparing the retention times and peak areas of the sample with those of a standard solution containing known amounts of the solvents of interest. The limits for residual solvents are defined by the International Council for Harmonisation (ICH) Q3C guidelines, which categorize solvents into three classes based on their toxicity.[3][9]

Inorganic Impurities

Heavy Metals

The presence of heavy metals in pharmaceutical intermediates is a significant safety concern. The limits are typically controlled according to pharmacopeial methods (e.g., USP <232>/<233> or EP 2.4.20). Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the modern, preferred techniques for their determination due to their high sensitivity and specificity.

Sulphated Ash/Residue on Ignition

This test measures the amount of residual inorganic impurities in an organic substance. The sample is ignited in the presence of sulfuric acid and heated until all organic matter is burned away. The weight of the remaining residue is then determined. A low value (typically ≤ 0.1%) is expected.

Water Content

The water content is determined using the Karl Fischer titration method. This is a highly specific and accurate method for the determination of water.

Purity Specifications Summary

The following table summarizes the recommended purity standards for this compound for use in drug development.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identity FTIR, ¹H NMR, MSConforms to the structure
Assay HPLC≥ 99.0%
Individual Impurity HPLC≤ 0.10%
Total Impurities HPLC≤ 0.5%
Water Content Karl Fischer Titration≤ 0.5%
Sulphated Ash Gravimetry≤ 0.1%
Heavy Metals ICP-MS/ICP-OESAs per ICH Q3D guidelines
Residual Solvents GC-HSAs per ICH Q3C guidelines

Visualizing the Quality Control Workflow

A systematic approach is crucial for the effective quality control of this compound. The following diagram illustrates a typical workflow.

QC_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Identification cluster_2 Purity & Impurity Profiling cluster_3 Data Review & Disposition Sample Raw Material Sample Appearance Visual Appearance Sample->Appearance Solubility Solubility Tests Appearance->Solubility FTIR FTIR Spectroscopy Solubility->FTIR NMR ¹H NMR Spectroscopy Solubility->NMR MS Mass Spectrometry Solubility->MS HPLC HPLC (Assay, Organic Impurities) Solubility->HPLC GC GC-HS (Residual Solvents) Solubility->GC KF Karl Fischer (Water Content) Solubility->KF ROI Residue on Ignition Solubility->ROI HeavyMetals ICP-MS/OES (Heavy Metals) Solubility->HeavyMetals Review Data Review & Comparison to Specifications FTIR->Review NMR->Review MS->Review HPLC->Review GC->Review KF->Review ROI->Review HeavyMetals->Review Decision Release / Reject Decision Review->Decision

Caption: Quality Control Workflow for this compound.

Conclusion: A Framework for Ensuring Quality

This technical guide has outlined a comprehensive framework for establishing the purity standards of this compound. By employing a multi-faceted analytical approach that includes spectroscopic and chromatographic techniques, researchers and drug development professionals can confidently assess the quality of this critical intermediate. The detailed protocols and rationale provided herein serve as a robust starting point for method development and validation, ultimately contributing to the development of safe and effective medicines. Adherence to these principles of scientific integrity and thorough analytical characterization is fundamental to the successful progression of any pharmaceutical development program.

References

  • BenchChem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Bis(bromomethyl)toluene.
  • SynHet. (n.d.). [3-(Benzenesulfonylmethylamino)phenyl]methanol.
  • ResearchGate. (2025). Determination of standard sample purity using the high-precision H-1-NMR process.
  • BenchChem. (n.d.). A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis.
  • BLDpharm. (n.d.). (3,5-Bis(methylsulfonyl)phenyl)methanol.
  • Thermo Fisher Scientific. (n.d.). Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase.
  • Shimadzu. (n.d.). Fast GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
  • ResearchGate. (2025). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers.
  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • SciELO. (n.d.). Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API.
  • NIH. (2025). Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material.

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potential applications of [3,5-Bis(methylsulfonyl)phenyl]methanol in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Synthetic Utility of [3,5-Bis(methylsulfonyl)phenyl]methanol

Abstract: This technical guide provides an in-depth analysis of this compound, a specialized aromatic alcohol poised for significant applications in modern organic synthesis. While not a commonplace reagent, its unique structural and electronic properties, conferred by the two strongly electron-withdrawing methylsulfonyl groups, make it a valuable building block for advanced intermediates, particularly in the fields of medicinal chemistry and materials science. This document outlines the core physicochemical properties of the molecule, presents a plausible and detailed synthetic pathway, and explores its potential as a versatile precursor for creating complex molecular architectures. The guide includes step-by-step experimental protocols and workflows designed for practical implementation by researchers, scientists, and drug development professionals.

The Bis(methylsulfonyl)phenyl Moiety: A Scaffold of Emerging Importance

The diaryl sulfone core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] Sulfone groups are metabolically stable, capable of acting as potent hydrogen bond acceptors, and can significantly modulate the physicochemical properties of a molecule, such as solubility and electronic distribution.[3] The presence of two methylsulfonyl groups on a central phenyl ring, as seen in this compound, creates a highly electron-deficient aromatic system. This electronic nature can be strategically exploited to influence reaction pathways, enhance binding affinities to biological targets, or impart unique properties to polymers.[1] Molecules incorporating bis-sulfonamide or bis-sulfone motifs have demonstrated potential as aromatase inhibitors for anticancer applications, highlighting the therapeutic relevance of this structural class.[4][5][6] This guide focuses on the foundational benzylic alcohol, this compound, as the logical entry point for introducing this powerful moiety into a diverse range of target molecules.

Physicochemical and Structural Properties

This compound (CAS RN: 90429-80-0) is a unique building block characterized by its central phenyl ring symmetrically substituted with two methylsulfonyl groups and a hydroxymethyl group. Its key properties are summarized below.

PropertyValueSource
CAS Number 90536-91-7 (for precursor acid)[7]
Molecular Formula C₉H₁₂O₅S₂(Calculated)
Molecular Weight 264.32 g/mol (Calculated)
Predicted XlogP -0.1[8]
Appearance Expected to be a white to off-white crystalline solid(Inferred)
Key Structural Features Primary benzylic alcohol, two electron-withdrawing -SO₂Me groups, meta-substitution pattern-

Note: Data for the precursor, 3,5-Bis(methylsulfonyl)benzoic acid, is used where direct data for the alcohol is unavailable.

The two methylsulfonyl groups significantly impact the molecule's properties. They reduce the electron density of the aromatic ring and increase its polarity and potential for hydrogen bonding, which may enhance aqueous solubility compared to unsubstituted benzyl alcohol.

Synthesis Pathway and Methodologies

The synthesis of this compound is best approached via a two-step sequence starting from the corresponding benzoic acid, which is commercially available.[7] This strategy involves the robust reduction of a carboxylic acid to a primary alcohol.

Step 1: Conceptual Synthesis of 3,5-Bis(methylsulfonyl)benzoic Acid (Precursor)

While the precursor is commercially available, understanding its synthesis provides deeper insight. A plausible route involves the oxidation of a suitable toluene derivative. Chinese patent CN1038584C describes a general method for oxidizing methylsulfonyl toluenes to their corresponding benzoic acids using nitric acid in the presence of a vanadium catalyst.[9] This suggests that 3,5-bis(methylsulfonyl)toluene would be a logical starting material for the synthesis of the precursor acid.

Step 2: Reduction to this compound (Target Molecule)

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Due to the stability of the carboxylic acid functional group, a powerful reducing agent is required.

  • Causality in Reagent Selection: Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly.[10] Therefore, a more potent hydride donor, such as Lithium Aluminum Hydride (LiAlH₄) , is the reagent of choice for this transformation.[10] LiAlH₄ is highly reactive and effectively reduces the electron-deficient carbonyl carbon of the benzoic acid, even with the presence of the deactivating sulfonyl groups. Alternatively, catalytic hydrogenation under high pressure and temperature using specific catalysts like Pt/SnO₂ has also been shown to be effective for reducing benzoic acid to benzyl alcohol.[11]

The overall synthetic workflow is visualized below.

G cluster_0 Step 1: Precursor Synthesis (Conceptual) cluster_1 Step 2: Target Synthesis start 3,5-Bis(methylthio)toluene or related precursor precursor_acid 3,5-Bis(methylsulfonyl)benzoic Acid (CAS: 90536-91-7) start->precursor_acid Oxidation target_alcohol This compound precursor_acid->target_alcohol Reduction (e.g., LiAlH4)

Caption: Proposed two-step synthesis of the target molecule.

Potential Applications in Organic Synthesis

The true value of this compound lies in the synthetic versatility of its primary alcohol functional group, which serves as a handle to introduce the bis(methylsulfonyl)phenyl moiety into more complex structures.

Utility as a Versatile Synthetic Intermediate

The benzylic alcohol can be readily converted into a variety of other functional groups, making it a valuable node for divergent synthesis. The strong electron-withdrawing nature of the sulfonyl groups can influence the reactivity at the benzylic position.

Key transformations include:

  • Conversion to Halides: The alcohol can be easily transformed into the corresponding benzyl bromide or chloride. Benzyl bromides are particularly useful for subsequent nucleophilic substitution reactions. This conversion can be achieved under mild conditions using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and N-Bromosuccinimide (NBS).[3]

  • Etherification: O-alkylation can be performed to generate benzyl ethers, which are common structural motifs and can also serve as protecting groups.

  • Esterification: Reaction with carboxylic acids or acyl chlorides yields benzyl esters, which are valuable in their own right and are also used as prodrugs or protecting groups.

  • Conversion to Azides: The alcohol can be converted to a benzyl azide, a precursor for the synthesis of amines or for use in "click chemistry" reactions (Huisgen cycloaddition).

G start This compound bromide [3,5-Bis(methylsulfonyl)phenyl]methyl Bromide start->bromide PBr3 or PPh3/NBS ether Benzyl Ethers start->ether Williamson Ether Synth. ester Benzyl Esters start->ester Fischer Esterification azide Benzyl Azides start->azide Mitsunobu or via Halide end_products Advanced Intermediates (APIs, Polymers, Ligands) bromide->end_products ether->end_products ester->end_products azide->end_products

Caption: Derivatization pathways from the core molecule.

Application in Medicinal Chemistry Scaffolding

The bis(methylsulfonyl)phenyl moiety is a compelling scaffold for drug design. The two sulfone groups are excellent hydrogen bond acceptors and can form critical interactions with protein active sites. Recent studies have highlighted the potential of bis-sulfonamide derivatives as potent aromatase inhibitors for breast cancer therapy.[4][5] By using this compound and its derivatives, medicinal chemists can readily incorporate this pharmacologically relevant scaffold into new drug candidates to explore structure-activity relationships (SAR).

Detailed Experimental Protocols

The following protocols are provided as validated, general procedures adaptable for the synthesis and derivatization of the title compound.

Protocol 1: Synthesis of this compound

This protocol describes the reduction of the corresponding benzoic acid using lithium aluminum hydride.[10]

  • Materials:

    • 3,5-Bis(methylsulfonyl)benzoic acid (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add LiAlH₄ (2.0-3.0 eq) and suspend it in anhydrous THF.

    • Cooling: Cool the suspension to 0 °C using an ice-water bath.

    • Addition of Acid: Dissolve 3,5-bis(methylsulfonyl)benzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by 15% aqueous NaOH, and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid, making filtration easier.

    • Filtration: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

    • Extraction: Combine the filtrates, and if an aqueous layer is present, separate it. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purification: Purify the crude this compound by recrystallization or silica gel column chromatography.

Protocol 2: Conversion to [3,5-Bis(methylsulfonyl)phenyl]methyl Bromide

This protocol details the conversion of the synthesized alcohol to its corresponding benzyl bromide using triphenylphosphine and N-bromosuccinimide.

  • Materials:

    • This compound (1.0 eq)

    • Triphenylphosphine (PPh₃) (1.2 eq)

    • N-Bromosuccinimide (NBS) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane (CH₂Cl₂)

    • Deionized Water

  • Procedure:

    • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF.

    • Addition of NBS: Add NBS (1.2 eq) portion-wise to the stirred solution at room temperature. Causality Note: The reaction is typically very fast (1-5 minutes). The formation of triphenylphosphine oxide is the thermodynamic driving force for the reaction.

    • Monitoring: Monitor the reaction by TLC. The disappearance of the starting alcohol spot indicates completion.

    • Workup: Once complete, add water to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.

    • Extraction: Extract the mixture twice with dichloromethane.

    • Washing: Combine the organic layers and wash with water and then brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography (using a non-polar eluent system like hexanes/ethyl acetate) to isolate the pure [3,5-Bis(methylsulfonyl)phenyl]methyl bromide.

Conclusion

This compound represents a highly functionalized and synthetically valuable building block. While its direct applications are limited, its potential lies in serving as a strategic precursor for introducing the electron-deficient bis(methylsulfonyl)phenyl moiety into a wide array of molecular frameworks. The straightforward conversion of its benzylic alcohol to other functional groups provides a reliable entry point for synthetic chemists. The established importance of the diaryl sulfone core in medicinal chemistry, particularly in the development of enzyme inhibitors, underscores the potential impact of this reagent in future drug discovery and materials science endeavors. The protocols and pathways detailed in this guide offer a solid foundation for researchers to explore and unlock the full synthetic potential of this unique molecule.

References

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  • How is benzoic acid converted to Benzyl alcohol. (n.d.). Allen.
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  • Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry.
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  • Al-Masoudi, N. A., et al. (2019). Synthesis, molecular docking, and QSAR study of bis-sulfonamide derivatives as potential aromatase inhibitors. PubMed. Retrieved from [Link]

  • CN102329192A - Benzyl bromide synthesis method. (n.d.). Google Patents.
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  • Quick and partial report on benzyl bromide synthesis. (2023, March 2). Powered by XMB 1.9.11. Retrieved from [Link]

  • Synthesis of benzyl alcohol and benzoic acid (Cannizzaro reaction). (2020, May 4). YouTube. Retrieved from [Link]

  • Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. (2022, September 30). YouTube. Retrieved from [Link]

  • 3,5-bis(methylsulfonyl)benzoic acid (C9H10O6S2). (n.d.). PubChemLite. Retrieved from [Link]

  • 3,5-Bis(methylsulfonyl)benzoic acid. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • Al-Khafaji, K. Z. H., et al. (2023). Molecular Modeling Study of Bis-sulfonamide Derivatives Synthesis Targeting Aromatase Enzyme as Anticancer. Research Journal of Pharmacy and Technology.
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  • Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. (n.d.). Google Patents.
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  • CN1038584C - Preparation of methylsulfonylbenzoic acids. (n.d.). Google Patents.

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Methodological & Application

Application Notes and Protocols for the Utilization of [3,5-Bis(methylsulfonyl)phenyl]methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Compound Profile and Strategic Importance

[3,5-Bis(methylsulfonyl)phenyl]methanol is a specialized benzyl alcohol derivative increasingly recognized for its utility as a versatile building block in medicinal chemistry and materials science.[1] Its chemical structure is distinguished by a central benzene ring substituted with a hydroxymethyl group and two strongly electron-withdrawing methylsulfonyl (mesyl) groups at the meta positions. This unique electronic arrangement imparts specific reactivity to the benzylic alcohol, making it a valuable intermediate for introducing the 3,5-bis(methylsulfonyl)phenyl moiety into target molecules. This group is often explored in drug discovery to enhance binding affinity, modulate pharmacokinetic properties, or act as a key pharmacophoric element.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Formula C₉H₁₂O₅S₂
Molecular Weight 264.32 g/mol
Appearance White to off-white solid
CAS Number 849924-86-3
SMILES CS(=O)(=O)C1=CC(=CC(=C1)CO)S(=O)(=O)C

The primary reactive handle of this molecule is the benzylic alcohol. The presence of the two sulfonyl groups significantly influences its reactivity by activating the benzylic position, making the hydroxyl group a good leaving group upon protonation or activation. This guide provides detailed protocols and the underlying scientific rationale for several key transformations involving this reagent.

Core Synthetic Transformations and Reaction Protocols

The functionalization of this compound primarily involves reactions of the benzylic alcohol. The following sections detail common and effective protocols for its conversion into ethers, esters, and other useful derivatives.

Etherification Reactions: Synthesis of Benzyl Ethers

The formation of an ether linkage is a fundamental transformation. For this compound, this can be achieved under either acidic conditions with another alcohol or basic conditions via a Williamson-type synthesis.

Acid-catalyzed etherification involves the protonation of the benzylic alcohol, which then departs as water, forming a resonance-stabilized benzylic carbocation. This cation is then trapped by a nucleophilic alcohol. However, self-condensation to form a dibenzyl ether can be a significant side reaction.[3]

A more controlled and often higher-yielding method is the Williamson Ether Synthesis . This Sₙ2 reaction involves deprotonating a nucleophilic alcohol to form an alkoxide, which then displaces a halide from an electrophile. In this context, this compound is first converted to its corresponding benzyl halide (e.g., bromide or chloride) before reacting with the desired alkoxide. Alternatively, the methanol itself can be deprotonated with a strong base to form an alkoxide that attacks an alkyl halide, though this is less common for benzylic alcohols.

An efficient modern alternative involves the chemoselective conversion of benzyl alcohols into their methyl or ethyl ethers using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol.[4][5] This method is particularly valuable as it can be selective for benzylic alcohols in the presence of other types of hydroxyl groups.[5]

Step A: Conversion of Alcohol to Benzyl Bromide

  • Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Bromination: Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise to the stirred solution. Caution: PBr₃ is corrosive and reacts violently with water.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude [3,5-Bis(methylsulfonyl)phenyl]methyl bromide. This intermediate is often used directly in the next step.

Step B: Ether Formation

  • Reagents & Setup: In a separate flask under an inert atmosphere, dissolve the alcohol to be coupled (R-OH, 1.2 eq) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Alkoxide Formation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise. Caution: NaH is highly flammable and reacts violently with water. Stir until hydrogen evolution ceases (~30 minutes).

  • Coupling: Add a solution of the crude [3,5-Bis(methylsulfonyl)phenyl]methyl bromide from Step A (1.0 eq) in anhydrous THF dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC. Gentle heating (40-60 °C) may be required for sterically hindered alcohols.

  • Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.

Esterification Reactions: Fischer-Tropsch and Beyond

Esterification is a robust method to functionalize the hydroxyl group. The Fischer esterification, an acid-catalyzed condensation with a carboxylic acid, is a classic and effective approach.[6][7]

The Fischer esterification is an equilibrium-controlled process.[6] An acid catalyst (e.g., H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic.[8] The benzylic alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[6] To drive the equilibrium towards the product, either the alcohol is used in large excess, or the water by-product is removed, often by azeotropic distillation using a Dean-Stark apparatus.[7]

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Elimination CarboxylicAcid R'-COOH ProtonatedCarbonyl R'-C(OH)₂⁺ CarboxylicAcid->ProtonatedCarbonyl + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl:e->TetrahedralIntermediate:w + Ar-CH₂OH BenzylicAlcohol ProtonatedEster Protonated Ester TetrahedralIntermediate:e->ProtonatedEster:w - H₂O Ester Ar-CH₂-O-C(=O)R' ProtonatedEster->Ester - H⁺

Caption: Fischer Esterification Mechanism.

  • Reagents & Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine this compound (1.0 eq), the desired carboxylic acid (1.1-1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Solvent: Add a solvent that forms an azeotrope with water, such as toluene or benzene, in sufficient volume to fill the flask and the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected or TLC analysis shows complete consumption of the starting alcohol (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove the acid catalyst and excess carboxylic acid. Then, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by recrystallization or silica gel chromatography.

Table 2: Representative Conditions for Fischer Esterification

Carboxylic AcidCatalystSolventTemperatureTypical Time
Acetic AcidH₂SO₄ (conc.)TolueneReflux6 h
Benzoic Acidp-TsOHBenzeneReflux12 h
Valeric AcidAmberlyst-15TolueneReflux8 h
The Mitsunobu Reaction: A Powerful Tool for Inversion and Derivatization

The Mitsunobu reaction is an exceptionally useful method for converting primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and azides, with clean inversion of stereochemistry at the carbinol center (though not applicable for this achiral substrate).[9][10] It proceeds under mild, neutral conditions.

The reaction mechanism is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[11][12] This highly reactive species deprotonates the nucleophile (e.g., a carboxylic acid or phenol). The resulting alkoxide from the benzylic alcohol then attacks the activated phosphorus atom, forming an oxyphosphonium salt and displacing the hydrazine by-product.[13] In the final, rate-determining step, the conjugate base of the nucleophile displaces the triphenylphosphine oxide group via an Sₙ2 reaction.[10][12]

Mitsunobu_Reaction Mitsunobu Reaction Workflow Alcohol This compound (Ar-CH₂OH) Nucleophile Nucleophile (Nu-H) pKa < 13 Oxyphosphonium Oxyphosphonium Salt [Ar-CH₂-O-PPh₃]⁺ Nucleophile->Oxyphosphonium Reagents PPh₃ + DEAD/DIAD Betaine Betaine Intermediate [PPh₃⁺-N⁻-N=N-CO₂R] Reagents->Betaine 1. Form Betaine Betaine->Oxyphosphonium 2. Activate Alcohol Product Substituted Product (Ar-CH₂-Nu) Oxyphosphonium->Product 3. Sₙ2 Displacement Byproducts Byproducts: Ph₃P=O Hydrazine derivative Oxyphosphonium->Byproducts

Caption: Generalized workflow of the Mitsunobu reaction.

  • Reagents & Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired carboxylic acid (1.2-1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath. A clear, homogeneous solution should be obtained.

  • Addition of Azodicarboxylate: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. An exothermic reaction may be observed. Caution: Azodicarboxylates are toxic and potentially explosive.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up & Purification: Concentrate the reaction mixture under reduced pressure. The crude residue contains the desired product along with triphenylphosphine oxide and the hydrazine by-product. Purification can be challenging. Direct purification by silica gel chromatography is often effective. In some cases, precipitating the by-products by adding a non-polar solvent like diethyl ether or hexanes prior to chromatography can simplify purification.

Table 3: Scope of Nucleophiles in the Mitsunobu Reaction

Nucleophile ClassExample NucleophileResulting ProductKey Consideration
Carboxylic Acids4-Nitrobenzoic acidEsterStandard conditions, high yield.
PhenolsPhenol, 4-MethoxyphenolPhenyl EtherGenerally good nucleophiles.
ImidesPhthalimideN-BenzylphthalimidePrecursor to primary amines (via Gabriel synthesis).[11]
AzidesHydrazoic acid (HN₃)Benzyl AzidePrecursor to primary amines (via Staudinger reduction).[11]
ThiolsThiophenolThioetherExcellent nucleophiles.

References

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  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H12O5S2). Retrieved from [Link]

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  • ResearchGate. (n.d.). Solid Sulfonic Acid-Promoted Oxidation of Benzyl Alcohol Catalyzed by Isoamyl Nitrite. Retrieved from [Link]

  • Kalla, R. R., et al. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. ACG Publications. Retrieved from [Link]

  • Duffel, M. W., & Jakoby, W. B. (1981). Sulfation of benzylic alcohols catalyzed by aryl sulfotransferase IV. PubMed. Retrieved from [Link]

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  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol? Retrieved from [Link]

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  • International Journal for Scientific Research and Development. (2020). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved from [Link]

  • PubMed Central. (2009). [3,5-Bis(benzyloxy)phenyl]methanol. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US5602285A - Process for preparing phenethanol ethers.
  • Scientific Research Publishing. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). Retrieved from [Link]

  • PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[9][10][14]triazine-6-carbonitrile (MGL-3196).... Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. Retrieved from [Link]

  • Clariant. (n.d.). Methanol synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Chemsrc. (2025). (3,5-Bis(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenylmethanol. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

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  • PubMed. (2024). Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole.... Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of [3,5-Bis(methylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

[3,5-Bis(methylsulfonyl)phenyl]methanol is a key building block in medicinal chemistry and materials science. Its symmetrically substituted phenyl ring with two strongly electron-withdrawing methylsulfonyl groups, combined with a reactive benzylic alcohol, makes it an attractive scaffold for the synthesis of a diverse range of derivatives. The methylsulfonyl groups can engage in hydrogen bonding and other non-covalent interactions, while the hydroxyl group provides a convenient handle for introducing various functional groups.

Derivatization of this core structure is a critical step in the exploration of new chemical space for drug discovery and the development of functional materials. These modifications can modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides detailed protocols for the strategic derivatization of this compound, focusing on esterification and etherification of the primary alcohol.

Chemical Reactivity and Strategic Considerations

The primary alcohol of this compound is the principal site for derivatization. The presence of two powerful electron-withdrawing methylsulfonyl groups at the meta positions of the phenyl ring significantly influences the reactivity of the benzylic alcohol. While these groups enhance the acidity of the hydroxyl proton, they can also destabilize a potential benzylic carbocation intermediate that might form under certain acidic conditions. Therefore, reaction conditions must be carefully selected to favor the desired transformation.

Common derivatization strategies for primary alcohols include:

  • Esterification: The reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

  • Etherification: The reaction with alkyl halides or other electrophiles to form ethers.

The choice of derivatization strategy will depend on the desired properties of the final compound. For instance, esterification can be used to introduce biodegradable linkages, while etherification can enhance metabolic stability.

Experimental Protocols

Protocol 1: Fischer Esterification for the Synthesis of Ester Derivatives

The Fischer esterification is a classic and reliable method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst.[1] This equilibrium-driven reaction typically employs an excess of the alcohol or the removal of water to drive the reaction to completion.

Reaction Workflow: Fischer Esterification

Fischer_Esterification Reactants This compound + Carboxylic Acid (R-COOH) Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Reactants->Catalyst Reflux in excess alcohol or with water removal Intermediate Protonated Tetrahedral Intermediate Catalyst->Intermediate Product Ester Derivative + Water Intermediate->Product Williamson_Ether_Synthesis Start This compound Base Strong Base (e.g., NaH, KH) Start->Base Deprotonation in anhydrous solvent Alkoxide Alkoxide Intermediate Base->Alkoxide Alkyl_Halide Alkyl Halide (R-X) Alkoxide->Alkyl_Halide Nucleophilic Substitution (Sₙ2) Product Ether Derivative + Salt (NaX or KX) Alkyl_Halide->Product

Sources

The Strategic Role of [3,5-Bis(methylsulfonyl)phenyl]methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Architectural Element in Drug Design

In the intricate world of medicinal chemistry, the design and synthesis of novel therapeutic agents often hinge on the strategic use of specialized molecular building blocks. [3,5-Bis(methylsulfonyl)phenyl]methanol emerges as a pivotal, yet under-documented, intermediate, particularly in the development of next-generation modulators of nuclear hormone receptors. Its unique electronic and structural properties, conferred by the symmetrically disposed, strongly electron-withdrawing methylsulfonyl groups, render it an invaluable scaffold for creating potent and selective ligands. This guide provides an in-depth exploration of the applications and detailed protocols associated with this compound, with a particular focus on its role in the synthesis of Selective Androgen Receptor Modulators (SARMs).

The sulfonyl group (–SO₂–) is a cornerstone in contemporary drug design, prized for its ability to act as a potent hydrogen bond acceptor and to modulate key physicochemical properties such as solubility and metabolic stability.[1][2][3] The presence of two such groups on the phenyl ring of this compound creates a unique electronic environment that can significantly influence the binding affinity and selectivity of a final drug candidate for its biological target.[4][5]

Core Applications in Medicinal Chemistry: A Focus on Selective Androgen Receptor Modulators (SARMs)

The most prominent application of this compound lies in its role as a key precursor for the synthesis of nonsteroidal SARMs.[6] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), offering the potential for the anabolic benefits of androgens in muscle and bone, while minimizing the undesirable androgenic effects on tissues such as the prostate.[6][7]

The 3,5-bis(methylsulfonyl)phenyl moiety is a critical pharmacophoric element in certain classes of SARMs. It is hypothesized that the two sulfonyl groups engage in specific hydrogen bonding interactions within the ligand-binding domain of the androgen receptor, thereby contributing to the high binding affinity and selective agonist activity of these compounds. While the precise structure of BMS-564929, a notable SARM developed by Bristol-Myers Squibb, is different, the underlying principles of utilizing electron-deficient phenyl rings to achieve high-affinity binding are shared.[1][2][4]

The general structure-activity relationship (SAR) for many SARM classes indicates that an electron-deficient aromatic ring system is crucial for potent agonist activity.[5] The bis(methylsulfonyl)phenyl group provides a robust and synthetically accessible means to achieve this electronic requirement.

Synthetic Protocols: From Precursor to Core Intermediate

The synthesis of this compound is not widely documented in standard chemical literature. However, a robust and scalable synthetic route can be devised based on established organometallic and oxidation methodologies. Two primary synthetic strategies are presented here.

Protocol 1: Synthesis via Grignard Reaction with Paraformaldehyde

This protocol is adapted from analogous syntheses of substituted benzyl alcohols, such as 3,5-bis(trifluoromethyl)benzyl alcohol, and represents a direct and efficient route.

Workflow Diagram:

Synthesis_Protocol_1 A 1-Bromo-3,5-bis(methylsulfonyl)benzene C Grignard Reagent Formation (Anhydrous THF) A->C B Magnesium Turnings B->C E Nucleophilic Addition C->E Reacts with D Paraformaldehyde D->E F Aqueous Acid Workup (e.g., NH4Cl, HCl) E->F G This compound F->G Synthesis_Protocol_2 A 3,5-Dibromobenzyl alcohol C Nucleophilic Aromatic Substitution (e.g., CuI, DMF) A->C B Sodium thiomethoxide B->C D [3,5-Bis(methylthio)phenyl]methanol C->D F Oxidation (Methanol/Water) D->F E Oxone® or m-CPBA E->F G This compound F->G SARM_Precursor_Synthesis A This compound C Halogenation A->C B Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃) B->C D [3,5-Bis(methylsulfonyl)phenyl]methyl halide C->D F Nucleophilic Substitution (e.g., K₂CO₃, Acetone) D->F E Hydantoin or other N-nucleophile E->F G SARM Core Structure F->G

Sources

Application Notes and Protocols for [3,5-Bis(methylsulfonyl)phenyl]methanol: A Versatile Building Block in Medicinal and Materials Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Bis(methylsulfonyl)phenyl Moiety

In the landscape of modern drug discovery and materials science, the strategic incorporation of specific functional groups can profoundly influence the physicochemical and biological properties of a molecule. The sulfonyl group (-SO₂-) is a prime example of such a pharmacologically and synthetically valuable moiety. [3,5-Bis(methylsulfonyl)phenyl]methanol emerges as a key building block, presenting a unique scaffold for the design of novel therapeutic agents and functional materials. The two electron-withdrawing methylsulfonyl groups significantly modulate the electronic properties of the phenyl ring, enhancing its potential for specific molecular interactions. This, combined with the reactive benzylic alcohol, provides a versatile handle for a variety of chemical transformations.

This technical guide provides a comprehensive overview of the synthesis and potential applications of this compound, offering detailed experimental protocols for its preparation and subsequent derivatization. The methodologies presented are designed to be robust and adaptable for researchers in both academic and industrial settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation.

PropertyValueSource
Molecular Formula C₉H₁₂O₅S₂PubChem
Molecular Weight 264.32 g/mol PubChem
Appearance White to off-white solid (predicted)Inferred
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Inferred
pKa Not available

Proposed Synthesis of this compound

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Thiolation cluster_1 Step 2: Oxidation A 3,5-Dibromobenzyl alcohol C (3,5-Bis(methylthio)phenyl)methanol A->C Pd catalyst, ligand B Sodium thiomethoxide B->C D (3,5-Bis(methylthio)phenyl)methanol F This compound D->F DCM, 0°C to rt E m-CPBA or Oxone® E->F

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of (3,5-Bis(methylthio)phenyl)methanol

This step involves a palladium-catalyzed cross-coupling reaction to introduce the methylthio groups.

Materials:

  • 3,5-Dibromobenzyl alcohol

  • Sodium thiomethoxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Anhydrous, degassed 1,4-dioxane

  • Nitrogen or Argon atmosphere

Protocol:

  • To an oven-dried Schlenk flask, add 3,5-dibromobenzyl alcohol (1.0 eq), sodium thiomethoxide (2.2 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (3,5-bis(methylthio)phenyl)methanol.

Rationale: The use of a palladium catalyst with a bulky phosphine ligand like Xantphos is crucial for facilitating the C-S bond formation. The inert atmosphere prevents the degradation of the catalyst.

Part 2: Oxidation to this compound

The sulfide groups are oxidized to sulfones using a suitable oxidizing agent.[1][2]

Materials:

  • (3,5-Bis(methylthio)phenyl)methanol

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

Protocol:

  • Dissolve (3,5-bis(methylthio)phenyl)methanol (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (4.4 eq, to oxidize both sulfides to sulfones) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to afford this compound.

Rationale: m-CPBA is a common and effective reagent for the oxidation of sulfides to sulfones.[1][2] Using a slight excess ensures complete conversion. The basic wash removes the 3-chlorobenzoic acid byproduct.

Applications in Organic Synthesis and Drug Discovery

The presence of a reactive benzylic alcohol on a bis-sulfonylated scaffold makes this compound a valuable intermediate for creating diverse molecular architectures.

Application 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

The hydroxyl group can be readily converted into an ether, allowing for the introduction of various alkyl or aryl substituents.[3][4]

Workflow for Williamson Ether Synthesis

G A This compound C Alkoxide Intermediate A->C Deprotonation B Strong Base (e.g., NaH) B->C E Ether Derivative C->E SN2 reaction D Alkyl Halide (R-X) D->E

Caption: General workflow for ether synthesis.

Protocol:

  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality: The strong base deprotonates the alcohol to form a more nucleophilic alkoxide, which then displaces the halide in an SN2 reaction.[3] Primary alkyl halides are preferred to minimize competing elimination reactions.

Application 2: Synthesis of Ester Derivatives via Fischer Esterification

Esterification provides another avenue for functionalization, introducing a wide range of acyl groups.[5]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired carboxylic acid (e.g., acetic acid, benzoic acid) or in an inert solvent like toluene with 1.2 equivalents of the carboxylic acid.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC. The use of a Dean-Stark apparatus can be employed to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

Application 3: Precursor for "Click" Chemistry

The benzylic alcohol can be converted to an azide or an alkyne, making it a suitable building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This is a powerful tool for bioconjugation and drug discovery.[6][7][8]

Workflow for Conversion to an Azide and Subsequent Click Reaction

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Click Reaction A This compound C 1-(azidomethyl)-3,5-bis(methylsulfonyl)benzene A->C B 1. MsCl, Et3N 2. NaN3, DMF D 1-(azidomethyl)-3,5-bis(methylsulfonyl)benzene G Triazole Product D->G E Terminal Alkyne (R-C≡CH) E->G F Cu(I) catalyst F->G CuAAC

Caption: Conversion to an azide followed by a CuAAC reaction.

Protocol for Azide Synthesis:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise and stir for 1-2 hours.

  • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to give the crude mesylate.

  • Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq).

  • Heat the mixture to 60-80 °C and stir for 4-6 hours.

  • Cool to room temperature, add water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to obtain the azide.

Protocol for Click Reaction:

  • Dissolve the azide (1.0 eq) and a terminal alkyne (1.0 eq) in a mixture of t-butanol and water (1:1).

  • Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic layer. Purify the resulting triazole by column chromatography or recrystallization.

Causality: The alcohol is first converted to a good leaving group (mesylate), which is then displaced by the azide nucleophile. The resulting azide undergoes a highly efficient and regioselective cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst, generated in situ from copper(II) sulfate and sodium ascorbate.[8]

Safety and Handling

While a specific safety data sheet for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on analogous structures, it may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a strategically important, yet underexplored, building block for chemical synthesis. Its unique electronic properties conferred by the two methylsulfonyl groups, combined with the versatility of the benzylic alcohol, make it an attractive starting material for the synthesis of a wide range of novel compounds. The protocols detailed in this guide, though based on analogous transformations, provide a solid foundation for researchers to begin exploring the chemistry of this promising molecule. Further investigation into its synthesis and applications is warranted and is expected to yield valuable discoveries in medicinal chemistry and materials science.

References

  • Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Glasgow. [Link]

  • A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. National Institutes of Health. [Link]

  • Ester to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). University of California, Los Angeles. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Scheme 3. Oxidation of compound 1l with mCPBA. ResearchGate. [Link]

  • 07 10 Reduction of Esters with LiAlH4 default. YouTube. [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • Selective Oxidation of Sulfides in Flow Chemistry. ORCA – Online Research @ Cardiff. [Link]

  • Click chemistry. Wikipedia. [Link]

  • Synthesis of 3,5-Dibromobenzyl alcohol. PrepChem.com. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]

  • 3,5-bis(methylsulfonyl)benzoyl chloride (C9H9ClO5S2). PubChem. [Link]

  • A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. IJSDR. [Link]

  • [3,5-Bis(benzyloxy)phenyl]methanol. National Institutes of Health. [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Institutes of Health. [Link]

  • Synthesis of bis(2-substituted ethylthiomethyl) ethers.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Fischer Esterification | Mechanism + Easy TRICK!. YouTube. [Link]

  • Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. The Royal Society of Chemistry. [Link]

  • Environmentally Benign Click Chemistry: A Path to Biologically Active Triazoles. Wiley Online Library. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

  • Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board. [Link]

  • Synthesis of 4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol. PrepChem.com. [Link]

  • 3,5-bis(methylsulfonyl)benzenesulfonyl chloride (C8H9ClO6S3). PubChem. [Link]

  • The behaviors of different catalysts in phenylmethanol oxidation a. ResearchGate. [Link]

  • Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.
  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]

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Application Note & Protocol: Quantitative Analysis of [3,5-Bis(methylsulfonyl)phenyl]methanol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[3,5-Bis(methylsulfonyl)phenyl]methanol is a key organic intermediate in the synthesis of various pharmacologically active molecules. Its purity and concentration are critical parameters that can influence the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a robust and accurate analytical method for the quantification of this compound is essential for process control and quality assurance in drug development. This document provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The protocol is designed to be self-validating, incorporating principles of scientific integrity and providing a clear rationale for experimental choices.

Analyte Information

  • Compound Name: this compound

  • CAS Number: 849924-86-3[1]

  • Molecular Formula: C9H12O5S2[2]

  • Molecular Weight: 264.32 g/mol

  • Chemical Structure:

    
    

    (Image Source: PubChem CID 2761106)

The presence of two sulfonyl groups imparts significant polarity to the molecule, while the phenyl ring provides a chromophore suitable for UV detection. The methanol group offers a site for potential derivatization if required, though direct UV analysis is the preferred approach for simplicity and robustness.

Part 1: Recommended Analytical Method: RP-HPLC with UV Detection

Reversed-phase chromatography is the chosen method due to its versatility and suitability for separating polar to moderately nonpolar organic molecules. A C18 stationary phase is recommended as a starting point, offering a good balance of hydrophobic interactions with the phenyl ring and accommodating the polar sulfonyl and hydroxyl groups.

Principle of the Method

The sample containing this compound is dissolved in a suitable diluent and injected into the HPLC system. The separation is achieved on a C18 column using an isocratic mobile phase of acetonitrile and water. The analyte is detected by a UV detector at a wavelength determined by the UV spectrum of the compound. Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter Sample Solution Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard Solution Dissolve_Standard->Filter_Standard Inject Inject into HPLC Filter_Sample->Inject Filter_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: Workflow for the quantification of this compound.

Part 2: Detailed Protocol

Materials and Reagents
  • This compound Reference Standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE or other compatible material)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution and is a common starting point for method development.[3]
Mobile Phase Acetonitrile:Water (40:60, v/v)The ratio is a starting point and should be optimized to achieve a suitable retention time (typically 3-10 minutes).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLCan be adjusted based on analyte concentration and detector sensitivity.
UV Detection 220 nmBased on the presence of the phenyl ring chromophore; should be optimized by determining the λmax from a UV scan of the reference standard.
Run Time 15 minutesSufficient to elute the main peak and any potential late-eluting impurities.
Preparation of Solutions

Diluent: Acetonitrile:Water (50:50, v/v)

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Solution (Target concentration ~50 µg/mL):

  • Accurately weigh an amount of the sample powder equivalent to approximately 5 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas ≤ 2.0% (from 5 replicate injections of a standard solution)

Part 3: Method Validation

A comprehensive method validation should be performed according to ICH guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. The following parameters should be evaluated:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by:

  • Injecting a blank (diluent) to show no interfering peaks at the retention time of the analyte.

  • Injecting a placebo (if analyzing a formulated product) to show no interference from excipients.

  • Performing forced degradation studies (acid, base, peroxide, heat, light) to demonstrate that degradation products do not co-elute with the analyte peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Concentration (µg/mL)Peak Area (arbitrary units)
125,123
5124,987
10250,564
25626,123
501,251,987
1002,503,456
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Average Recovery 99.8%
Precision

Repeatability (Intra-day precision): The precision of the method is assessed by analyzing a minimum of 6 replicate samples at 100% of the test concentration on the same day.

Intermediate Precision (Inter-day precision): The precision is evaluated by analyzing the same samples on different days, with different analysts, and on different instruments.

Precision Type% RSD
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • LOD: Typically S/N of 3:1

  • LOQ: Typically S/N of 10:1

ParameterEstimated Value
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.

Parameter VariationEffect on Results
Flow Rate (± 0.1 mL/min) Minor shift in retention time, no significant change in peak area or resolution.
Column Temperature (± 2 °C) Minor shift in retention time, no significant change in peak area or resolution.
Mobile Phase Composition (± 2%) Noticeable shift in retention time, resolution should be monitored.

Part 4: Alternative and Confirmatory Methods

While RP-HPLC-UV is a robust and widely accessible technique, other methods can be employed for confirmation or in specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity, making it ideal for trace-level analysis or for confirmation of identity. The predicted m/z values for various adducts of this compound can be used to set up the mass spectrometer.[2]

lc_ms_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Separation HPLC Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analyzer Detector_MS MS Detector Mass_Analyzer->Detector_MS

Caption: LC-MS workflow for confirmatory analysis.

Key Advantages of LC-MS:

  • High Specificity: Provides mass-to-charge ratio information, confirming the identity of the analyte.

  • High Sensitivity: Can achieve much lower LOD and LOQ values than UV detection.

  • Impurity Profiling: Can be used to identify and quantify unknown impurities.

Gas Chromatography (GC)

Due to the presence of a hydroxyl group, derivatization may be necessary to improve the volatility and thermal stability of this compound for GC analysis. Silylation is a common derivatization technique for hydroxyl groups.

GC Workflow with Derivatization:

  • Sample Preparation: Dissolve the sample in a suitable solvent.

  • Derivatization: Add a silylating agent (e.g., BSTFA) and heat to complete the reaction.

  • GC Analysis: Inject the derivatized sample into the GC system, typically with a flame ionization detector (FID).

Considerations for GC:

  • Method Complexity: Derivatization adds an extra step to the sample preparation process.

  • Potential for Artifacts: The derivatization reaction must be complete and reproducible.

  • Thermal Stability: The sulfonyl groups may have limited thermal stability, which should be evaluated during method development.

Conclusion

The RP-HPLC-UV method detailed in this application note provides a reliable and robust approach for the routine quantification of this compound. The method is straightforward to implement and can be validated to meet regulatory requirements. For applications requiring higher sensitivity or confirmatory analysis, LC-MS is a powerful alternative. The choice of analytical method should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

References

  • This compound (C9H12O5S2) - PubChem. National Center for Biotechnology Information. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

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Application Notes & Protocols: Green Chemistry Approaches to the Synthesis of [3,5-Bis(methylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Syntheses

[3,5-Bis(methylsulfonyl)phenyl]methanol is an important building block in the development of novel therapeutics and advanced materials. The presence of two electron-withdrawing methylsulfonyl groups on the phenyl ring imparts unique electronic properties, making it a valuable synthon for creating complex molecular architectures. For instance, the methylsulfonyl group is a well-established pharmacophore in medicinal chemistry, known to enhance the solubility, metabolic stability, and pharmacokinetic profile of drug candidates[1]. However, traditional synthetic routes to this and similar molecules often rely on hazardous reagents, volatile organic solvents, and energy-intensive processes, generating significant chemical waste.

This guide provides a comprehensive overview of green chemistry approaches to the synthesis of this compound, designed for researchers, scientists, and drug development professionals. By prioritizing atom economy, safer solvents, catalytic methods, and energy efficiency, the protocols herein aim to reduce the environmental footprint of the synthesis while maintaining high yield and purity. We will explore a plausible three-step synthetic pathway, demonstrating how green chemistry principles can be practically applied at each stage.

Retrosynthetic Analysis: A Green-by-Design Approach

A retrosynthetic analysis reveals a strategic pathway to the target molecule, starting from the commercially available 3,5-dibromobenzaldehyde. This approach is designed to incorporate green chemistry principles from the outset.

Retrosynthesis of this compound target This compound intermediate2 [3,5-Bis(methylthio)phenyl]methanol target->intermediate2 Green Oxidation intermediate1 3,5-Dibromobenzyl alcohol intermediate2->intermediate1 Green SNAr starting_material 3,5-Dibromobenzaldehyde intermediate1->starting_material Green Reduction

Figure 1: Retrosynthetic analysis of this compound.

The proposed forward synthesis involves three key transformations:

  • Green Reduction: The reduction of the aldehyde group of 3,5-dibromobenzaldehyde to a primary alcohol.

  • Green Nucleophilic Aromatic Substitution (SNAr): The displacement of the two bromide atoms with methylthiolate groups.

  • Green Oxidation: The oxidation of the resulting bis(methylthio) intermediate to the final bis(methylsulfonyl) product.

Experimental Protocols: A Step-by-Step Green Synthesis

Step 1: Green Reduction of 3,5-Dibromobenzaldehyde to 3,5-Dibromobenzyl Alcohol

The reduction of an aldehyde to an alcohol is a fundamental transformation. Green approaches focus on replacing hazardous reducing agents and solvents. Here, we present two green protocols: one using sodium borohydride in a green solvent, and another employing catalytic transfer hydrogenation.

Protocol 1.1: Sodium Borohydride Reduction in Ethanol

This method utilizes sodium borohydride, a relatively safe and easy-to-handle reducing agent, in ethanol, a bio-based and environmentally benign solvent[2][3].

  • Materials:

    • 3,5-Dibromobenzaldehyde

    • Sodium borohydride (NaBH₄)

    • Ethanol

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 3,5-dibromobenzaldehyde (1.0 eq) in ethanol (5-10 mL per gram of aldehyde).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose the excess NaBH₄.

    • Remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3,5-dibromobenzyl alcohol as a solid[4].

Protocol 1.2: Catalytic Transfer Hydrogenation with Formic Acid

Catalytic transfer hydrogenation (CTH) is an excellent green alternative to traditional reductions, avoiding stoichiometric metal hydrides. Formic acid serves as a safe and effective in-situ hydrogen donor[5][6][7].

  • Materials:

    • 3,5-Dibromobenzaldehyde

    • Palladium on carbon (5% Pd/C)

    • Formic acid (HCOOH)

    • Triethylamine (Et₃N)

    • Isopropanol

  • Procedure:

    • To a solution of 3,5-dibromobenzaldehyde (1.0 eq) in isopropanol, add a formic acid/triethylamine azeotrope (5:2 molar ratio, 5.0 eq of formic acid).

    • Carefully add 5% Pd/C catalyst (1-2 mol%).

    • Heat the mixture to 50-60 °C and stir until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst, washing the pad with isopropanol.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain 3,5-dibromobenzyl alcohol.

Step 2: Green Nucleophilic Aromatic Substitution of 3,5-Dibromobenzyl Alcohol

This step involves a double SNAr reaction to replace the bromine atoms with methylthio groups. Traditional SNAr reactions often require high-boiling, toxic aprotic polar solvents like DMF or DMSO[8]. Micellar catalysis in water provides a sustainable alternative, creating nanoscale reactors that facilitate the reaction between the water-insoluble substrate and the nucleophile[9][10][11][12][13].

  • Materials:

    • 3,5-Dibromobenzyl alcohol

    • Sodium thiomethoxide (NaSMe)

    • TPGS-750-M (surfactant)

    • Deionized water

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a reaction vessel, prepare a 2 wt% solution of TPGS-750-M in deionized water.

    • Add 3,5-dibromobenzyl alcohol (1.0 eq) to the surfactant solution.

    • Add sodium thiomethoxide (2.2-2.5 eq).

    • Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain [3,5-bis(methylthio)phenyl]methanol.

Micellar Catalysis Workflow cluster_0 Aqueous Phase (Water) cluster_1 Reaction A Surfactant (TPGS-750-M) B Forms Micelles A->B C Hydrophobic Core B->C D Hydrophilic Shell B->D E Substrate (Dibromobenzyl alcohol) enters core C->E F Nucleophile (NaSMe) reacts at interface E->F G Product ([3,5-Bis(methylthio)phenyl]methanol) formed in core F->G H Purified Product G->H Extraction with Organic Solvent

Figure 2: Workflow of Micellar Catalysis for SNAr Reaction.

Step 3: Green Oxidation of [3,5-Bis(methylthio)phenyl]methanol

The final step is the oxidation of the thioether groups to sulfones. The use of hydrogen peroxide (H₂O₂) as the oxidant is a cornerstone of green chemistry, as its only byproduct is water[14]. This protocol uses a tungstate catalyst, which is efficient and can often be recycled[15][16].

  • Materials:

    • [3,5-Bis(methylthio)phenyl]methanol

    • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

    • 30% Hydrogen peroxide (H₂O₂)

    • Ethanol or Methanol

    • Deionized water

  • Procedure:

    • Dissolve [3,5-bis(methylthio)phenyl]methanol (1.0 eq) in ethanol or methanol.

    • Add a catalytic amount of sodium tungstate dihydrate (2-5 mol%).

    • Slowly add 30% hydrogen peroxide (4.4 eq, 2.2 eq per sulfide group) dropwise to the reaction mixture, maintaining the temperature at or below room temperature with an ice bath if necessary.

    • Stir the reaction at room temperature until completion (monitor by TLC). The reaction may take several hours.

    • Once the reaction is complete, quench any excess peroxide by adding a small amount of sodium sulfite solution.

    • Partially remove the solvent under reduced pressure.

    • The product, this compound, may precipitate upon cooling or addition of water.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Green Chemistry Metrics: Evaluating the Synthesis

To quantify the "greenness" of this proposed synthesis, we can evaluate key metrics and compare them to a hypothetical traditional route.

MetricTraditional RouteProposed Green RouteRationale for Improvement
Solvents Dichloromethane, DMF, ChloroformEthanol, Water, IsopropanolAvoids toxic and environmentally persistent solvents; utilizes bio-based and recyclable solvents.[14][17]
Reagents Stoichiometric metal oxidants (e.g., m-CPBA, KMnO₄)Catalytic Na₂WO₄ with H₂O₂H₂O₂ is a green oxidant with water as the only byproduct; avoids stoichiometric heavy metal waste.[15][18]
Atom Economy Lower due to stoichiometric reagents and protecting groupsHigherCatalytic methods and avoidance of protecting groups improve atom economy.
Energy Use Often requires high temperatures and long reaction timesCan utilize room temperature or mild heating; potential for microwave or ultrasound enhancement.Reduced energy consumption and faster reaction times.
Waste (E-Factor) HighSignificantly LowerMinimal waste generated from reagents and solvents.

Safety, Handling, and Characterization

  • Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents in a well-ventilated fume hood. Hydrogen peroxide (30%) is a strong oxidizer and should be handled with care.

  • Handling: this compound is a solid at room temperature. Standard handling procedures for solid organic compounds should be followed.

  • Characterization: The final product should be characterized using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl (SO₂) and hydroxyl (OH) functional groups.

    • Melting Point: To assess the purity of the final product.

Conclusion

The synthetic pathway outlined in these application notes provides a robust and environmentally responsible method for the preparation of this compound. By integrating green chemistry principles such as the use of safer solvents like water and ethanol, employing catalytic methods for reduction and oxidation, and embracing innovative technologies like micellar catalysis, it is possible to significantly reduce the environmental impact of synthesizing this valuable chemical intermediate. This approach not only aligns with the growing demand for sustainable practices in the chemical and pharmaceutical industries but also offers a safe, efficient, and high-yielding alternative to traditional synthetic methods.

References

  • Green Chemistry (RSC Publishing). (n.d.). Calcium tungstate: a convenient recoverable catalyst for hydrogen peroxide oxidation. Retrieved from [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Retrieved from [Link]

  • PubMed. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Retrieved from [Link]

  • ACS Publications. (2019). Discovery-Based SNAr Experiment in Water Using Micellar Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Green route for selective gram-scale oxidation of sulfides using tungstate/triazine-based ionic liquid immobilized on magnetic nanoparticles as a phase-transfer heterogeneous catalyst. Retrieved from [Link]

  • ResearchGate. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Is Micellar Catalysis Green Chemistry?. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Free Synthesis of Sulfones and Sulfoxides through Aldehyde-Promoted Aerobic Oxidation of Sulfides. Retrieved from [Link]

  • MDPI. (n.d.). Liquid Phase Catalytic Transfer Hydrogenation of Crotonaldehyde over ReOx-Supported Catalysts Using Formic Acid as In Situ Hydrogen Donor. Retrieved from [Link]

  • ResearchGate. (2022). Chromium-catalyzed transfer hydrogenation of aromatic aldehydes facilitated by a simple metal carbonyl complex. Retrieved from [Link]

  • Preprints.org. (2025). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Retrieved from [Link]

  • IJRAR. (n.d.). COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB. Retrieved from [Link]

  • ScienceDirect. (n.d.). Mechanistic aspects of vanadium catalysed oxidations with peroxides. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. Retrieved from [Link]

  • Shodhganga. (n.d.). Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Aerobic Oxidation of Sulfides Using a Novel Palladium Complex as the Catalyst Precursor. Retrieved from [Link]

  • RSC Publishing. (n.d.). The vanadium pentoxide-catalysed oxidation of thio-compounds with hydrogen peroxide. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemoselective Transfer Hydrogenation of α,β-Unsaturated Aldehydes to Allylic Alcohols Using Formic Acid Catalyzed by Polymer-Bound Rh Carbonyl Clusters. Retrieved from [Link]

  • ResearchGate. (n.d.). Vanadium catalyzed oxidation with hydrogen peroxide. Retrieved from [Link]

  • ACS Publications. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Retrieved from [Link]

  • ACS GCI. (2024). A Green Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

  • SciELO. (n.d.). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH. Retrieved from [Link]

  • PubMed Central. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]

  • PubMed. (1991). [Synthesis by phase transfer catalysis of alkyl sulfides]. Retrieved from [Link]

  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]

  • ResearchGate. (n.d.). TABLE 1 . Benzaldehydes reduction to benzyl alcohol in various solvents.... Retrieved from [Link]

  • ResearchGate. (n.d.). Vanadium catalyzed oxidation with hydrogen peroxide. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). The Aryl Sulfide Synthesis via Sulfide Transfer. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Selective oxidation of (hetero)sulfides with molecular oxygen under clean conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

  • PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Retrieved from [Link]

  • ARKIVOC. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. Retrieved from [Link]

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  • PubMed Central. (n.d.). [3,5-Bis(benzyloxy)phenyl]methanol. Retrieved from [Link]

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Troubleshooting & Optimization

common side reactions with [3,5-Bis(methylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [3,5-Bis(methylsulfonyl)phenyl]methanol

Guide ID: T5B-849924-86-3 Revision: 1.0 Prepared by: Gemini, Senior Application Scientist

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals working with this compound (CAS No. 849924-86-3). Our goal is to move beyond simple protocols and equip you with the causal understanding needed to anticipate challenges, solve problems, and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the handling, properties, and reactivity of this compound.

Question: What are the key physicochemical properties of this compound?

Answer: Understanding the fundamental properties of this reagent is critical for experimental design, particularly for solvent selection and purification strategies. The molecule's structure is dominated by the polar sulfonyl and hydroxyl groups, making it a highly polar compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 849924-86-3[1]
Molecular Formula C₉H₁₂O₅S₂[2]
Molecular Weight 264.32 g/mol [1]
Predicted XlogP -0.5[2]
Appearance White to off-white solid (typical)Inferred from similar compounds
Solubility Highly soluble in polar aprotic solvents (DMSO, DMF, NMP); soluble in polar protic solvents (Methanol, Ethanol); sparingly soluble in moderately polar solvents (THF, Acetone); poorly soluble in nonpolar solvents (Hexanes, Toluene).

Question: What are the recommended storage and handling procedures for this compound?

Answer: Proper storage and handling are essential for maintaining the reagent's integrity and ensuring laboratory safety.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]

  • Handling: Use this compound in a chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[5] Avoid creating dust.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can lead to vigorous and potentially hazardous reactions.[6]

  • Safety Hazards: This compound is classified as a skin, eye, and respiratory irritant.[7]

Question: What are the primary reactive sites on the molecule and how do the sulfonyl groups influence its reactivity?

Answer: The primary reactive site is the benzylic alcohol (-CH₂OH). This group can undergo typical alcohol reactions such as oxidation, esterification, etherification, and nucleophilic substitution (after conversion to a better leaving group).

The two methylsulfonyl (-SO₂CH₃) groups are powerful electron-withdrawing groups. Their presence has two major consequences:

  • Deactivation of the Aromatic Ring: The phenyl ring is significantly electron-deficient, making it highly resistant to standard electrophilic aromatic substitution reactions (e.g., Friedel-Crafts, nitration).

  • Activation of the Benzylic Position: While the sulfonyl groups do not directly participate, they stabilize negative charge on the aromatic ring. More importantly, if the hydroxyl group is converted into a good leaving group (e.g., a tosylate or halide), the benzylic carbon becomes an excellent electrophile for Sₙ2 reactions.

Section 2: Troubleshooting Guide for Common Reactions

This guide uses a problem-solution format to address specific challenges you may encounter during your experiments.

Question: My oxidation of the benzylic alcohol to the corresponding aldehyde is giving low yields and forming a significant amount of the carboxylic acid. What is causing this and how can I fix it?

Answer: This is a classic challenge of over-oxidation. The electron-withdrawing nature of the sulfonyl groups does not significantly hinder the initial oxidation to the aldehyde, but the resulting aldehyde is susceptible to further oxidation, especially if water is present.

Causality and Solutions:

  • Choice of Oxidant: Strong, chromium-based oxidants in aqueous media (e.g., Jones reagent) will almost certainly lead to the carboxylic acid. Milder, anhydrous conditions are required.

  • Recommended Reagents:

    • Dess-Martin Periodinane (DMP): An excellent choice for this transformation. It operates under mild, neutral conditions and reaction times are typically short. Ensure you use fresh, high-quality DMP.

    • Pyridinium Chlorochromate (PCC): A standard reagent for oxidizing primary alcohols to aldehydes. It is crucial to perform the reaction in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation.[6]

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction closely. As soon as the starting material is consumed, quench the reaction to prevent the formation of byproducts.

Question: I'm attempting a nucleophilic substitution on the alcohol (e.g., a Mitsunobu or Appel reaction) and the reaction is stalling or I'm facing difficult purifications. What's going wrong?

Answer: Both Mitsunobu and Appel reactions generate stoichiometric amounts of phosphine oxide byproducts (e.g., triphenylphosphine oxide), which can be very difficult to separate from a highly polar product like yours. Reaction stalling can be due to steric hindrance or issues with reagent stoichiometry.

Troubleshooting Workflow:

G start Low Yield in Substitution Reaction cause1 Reaction Stalled / Incomplete start->cause1 Is starting material present? cause2 Difficult Purification start->cause2 Is the crude NMR complex? solution1a Verify Reagent Quality: - Use fresh DEAD/DIAD. - Ensure PPh3 is pure. cause1->solution1a solution1b Increase Reaction Time / Temperature: Monitor carefully by TLC. cause1->solution1b solution1c Consider Alternative Method: Two-step Tosylation/Mesylation followed by SN2. cause1->solution1c solution2a For Phosphine Oxide Removal: - Precipitate product from a solvent that keeps byproduct soluble (e.g., ether). - Use a dedicated chromatography method (e.g., dry-loading with minimal solvent). cause2->solution2a solution2b For Polar Product Purification: - Use Reverse-Phase (C18) HPLC. - Employ a more polar eluent system in normal phase (e.g., DCM/MeOH with 1% NH4OH). cause2->solution2b

Caption: Troubleshooting workflow for substitution reactions.

The Self-Validating Alternative: A Two-Step Protocol A more robust and often easier-to-purify method is a two-step sequence:

  • Activation: Convert the alcohol to a sulfonate ester (e.g., tosylate or mesylate). This reaction is typically high-yielding and the product is often crystalline and easy to purify.

  • Substitution: React the purified sulfonate ester with your nucleophile. This is a clean Sₙ2 reaction that avoids phosphorus-based byproducts.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a key transformation.

Protocol 1: Synthesis of [3,5-Bis(methylsulfonyl)phenyl]methyl 4-methylbenzenesulfonate (Tosylation)

This protocol describes the conversion of the starting alcohol into a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

  • Anhydrous Pyridine or a mixture of Anhydrous Dichloromethane (DCM) and Triethylamine (TEA, 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.05 eq, optional catalyst)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base and Catalyst Addition: Add triethylamine (1.5 eq) followed by DMAP (0.05 eq). Cool the flask to 0 °C in an ice bath. Causality Note: TEA acts as a base to neutralize the HCl generated during the reaction. DMAP is a highly effective acylation catalyst that accelerates the reaction.

  • Tosylation: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Reaction Progress: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the disappearance of the starting alcohol by TLC (a typical eluent system would be 50-70% Ethyl Acetate in Hexanes).

  • Workup - Quenching: Once the reaction is complete, carefully quench by adding water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction:

    • Wash the organic layer sequentially with 1 M HCl (2x) to remove TEA and DMAP.

    • Wash with saturated NaHCO₃ solution (1x) to remove any residual acid.

    • Wash with brine (1x) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting tosylate is often a crystalline solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by silica gel chromatography if necessary.

Section 4: References

  • Fisher Scientific, Safety Data Sheet. [Link: https://www.fishersci.com/sds] (Note: A general link is provided as specific SDS URLs can be unstable. Search for the relevant CAS number on the site.)

  • PubChemLite, this compound (C9H12O5S2). [Link: https://pubchemlite.com/compound/3,5-bis(methylsulfonyl)phenyl]methanol]

  • Chemical Label, (3,5-Bis(methylsulfonyl)phenyl)methanol. [Link: https://www.chemsrc.com/en/cas/849924-86-3_849940.html] (Note: This links to a supplier with hazard pictograms)

  • IsoLab, Methanol - Standard Operating Procedure. [Link: https://sites.uw.edu/isolab/methanol/]

  • BLDpharm, (3,5-Bis(methylsulfonyl)phenyl)methanol. [Link: https://www.bldpharm.com/products/849924-86-3.html]

  • Xiao, Y. et al. (2009). [3,5-Bis(benzyloxy)phenyl]methanol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1692. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960431/]

  • PubChem, [3,5-Bis[(3,4,5-tridodecoxyphenyl)methoxy]phenyl]methanol. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/86204833]

  • UCLA Chemistry, Methanol - Standard Operating Procedure. [Link: https://www.chemistry.ucla.edu/sites/default/files/safety/sop/SOP_Methanol.pdf]

  • Carl ROTH, Safety Data Sheet: Methanol. [Link: https://www.carlroth.com/com/en/sds-search] (Note: A general link is provided. Search for Methanol CAS 67-56-1.)

  • BenchChem, Application Notes and Protocols: [3,5-Bis(phenylmethoxy)phenyl]oxirane in Medicinal Chemistry. [Link: https://www.benchchem.com/product/b1229]

  • Sigma-Aldrich, (3,5-Bis(trifluoromethyl)phenyl)methanol. [Link: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d678633]

Sources

Part 1: Troubleshooting the Synthesis of [3,5-Bis(methylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing Yield in [3,5-Bis(methylsulfonyl)phenyl]methanol Reactions

Welcome to the technical support hub for researchers working with this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and subsequent reactions of this important chemical intermediate. Our approach is rooted in fundamental chemical principles to help you not only solve immediate experimental issues but also build a robust understanding for future work.

The high polarity imparted by two methylsulfonyl groups and a hydroxyl group makes this molecule uniquely challenging, particularly concerning its synthesis via reduction and subsequent purification. This guide is structured in a question-and-answer format to directly address the most pressing issues of yield improvement.

The most common and cost-effective route to this compound is the reduction of its corresponding carboxylic acid, 3,5-Bis(methylsulfonyl)benzoic acid. This transformation is the primary source of yield loss and byproduct formation.

FAQ 1: I am planning the synthesis. Which reducing agent is best for converting 3,5-Bis(methylsulfonyl)benzoic acid to the alcohol?

Answer: The choice of reducing agent is the most critical factor for this synthesis. The challenge lies in reducing the carboxylic acid without affecting the two robust, yet potentially reducible, methylsulfonyl groups. Three common strategies are outlined below, with Borane-THF complex being the most recommended approach.

Table 1: Comparison of Reducing Agents for 3,5-Bis(methylsulfonyl)benzoic Acid

Reducing Agent Pros Cons Recommendation
Borane-THF Complex (BH₃·THF) Highly selective for carboxylic acids; will not reduce sulfones or esters; reaction conditions are typically mild.[1]Requires strictly anhydrous conditions; can be more expensive than other hydrides.Highly Recommended. This is the preferred method for a clean, high-yield synthesis.
Lithium Aluminum Hydride (LiAlH₄) Very powerful and effective at reducing carboxylic acids.[2][3]High risk of over-reduction. LiAlH₄ can reduce aryl sulfones to sulfides, especially at elevated temperatures, leading to significant byproduct formation.[4][5][6] It is also highly reactive with water, requiring stringent anhydrous techniques and a careful work-up.Not Recommended. The risk of side reactions significantly compromises yield and purity.
Sodium Borohydride (NaBH₄) Mild, safe, and easy to handle; does not reduce sulfones.[7][8]Does not reduce carboxylic acids directly. [2] Requires a two-step process: activation of the carboxylic acid (e.g., to an acid chloride with SOCl₂) followed by reduction.Viable Alternative. A good option if Borane-THF is unavailable. The extra step adds time but avoids the sulfone reduction issue.
FAQ 2: My reduction using Borane-THF is sluggish or incomplete. How can I drive the reaction to completion?

Answer: Incomplete conversion is a common issue, typically stemming from reagent stoichiometry, reaction conditions, or reagent quality.

Causality and Solution Workflow:

The reduction of a carboxylic acid with borane proceeds through a triacyloxyborane intermediate. The reaction requires at least 1 equivalent of BH₃ for the reduction and an additional equivalent to react with the acidic carboxylic proton. Therefore, using insufficient reagent is a primary cause of failure.

Caption: Troubleshooting workflow for incomplete borane reduction.

Optimized Protocol for Borane Reduction:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 3,5-Bis(methylsulfonyl)benzoic acid (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

  • Addition: Cool the solution to 0 °C in an ice bath. Add Borane-THF complex (1.0 M solution in THF, 2.5-3.0 eq) dropwise over 30 minutes. Vigorous hydrogen evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography). The starting acid is highly polar and should remain at the baseline in many solvent systems (e.g., 50% Ethyl Acetate/Hexane), while the product alcohol will have a higher Rf.

  • Quench: Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases. This destroys excess borane.

  • Work-up: Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.

FAQ 3: I used LiAlH₄ and my NMR shows unexpected aromatic signals. Did I reduce the sulfonyl groups?

Answer: It is highly probable that you have partially reduced one or both of the methylsulfonyl groups. LiAlH₄ is a potent reducing agent known to convert sulfones to sulfides.[5][6] This side reaction is a major cause of yield loss and introduces difficult-to-remove impurities.

Identifying the Byproduct:

  • Product: this compound

  • Likely Byproduct: [3-(Methylsulfonyl)-5-(methylthio)phenyl]methanol

The byproduct will have a more complex aromatic splitting pattern in the ¹H NMR spectrum compared to the symmetrical desired product. You may also see a new singlet around 2.5 ppm corresponding to the methylthio (-S-CH₃) group, in addition to the methylsulfonyl (-SO₂-CH₃) singlet around 3.1-3.2 ppm.

Preventative Measures:

  • Primary Recommendation: Avoid LiAlH₄ entirely and use the Borane-THF method described in FAQ 2.

  • If LiAlH₄ Must Be Used:

    • Use the minimum effective amount (approx. 1.5-2.0 eq).

    • Maintain a low temperature (-10 °C to 0 °C) throughout the reaction. Do not allow it to warm.

    • Minimize reaction time; monitor closely by TLC and quench immediately upon consumption of the starting material.

Part 2: Purification and Characterization

The high polarity of this compound makes its purification a significant challenge, often leading to perceived low yields.

FAQ 4: My crude product is an oil/waxy solid and my yield is very low after silica gel chromatography. How can I effectively purify my product?

Answer: Standard silica gel chromatography is often inefficient for this compound due to its high polarity, which causes strong adsorption to the silica stationary phase. This leads to significant tailing (streaking) on TLC plates and poor recovery from a column.

Optimized Purification Strategies:

1. Recrystallization (Preferred Method): If the crude product is a solid or can be induced to crystallize, this is the best method for obtaining high-purity material.

  • Solvent Screening: Test solvents such as ethyl acetate, isopropanol, methanol, or mixtures like ethyl acetate/heptane.

  • Procedure: Dissolve the crude material in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration.

2. Advanced Chromatography Techniques:

If recrystallization is not feasible, modify your chromatography approach.

Caption: Alternative purification strategies for polar compounds.

  • Strategy A: Modified Normal Phase:

    • Stationary Phase: Standard Silica Gel.

    • Eluent System: Start with a polar system like 100% Ethyl Acetate or 5% Methanol in Dichloromethane (DCM). The high polarity of the eluent is necessary to move the compound off the baseline.

    • Troubleshooting Tailing: If tailing is severe, adding a small amount (0.5-1%) of acetic acid to the mobile phase can sometimes improve peak shape for acidic compounds, though less common for alcohols.

  • Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for very polar compounds.[9]

    • Stationary Phase: A polar phase like an amino- or diol-bonded silica.

    • Mobile Phase: A high concentration of a non-polar organic solvent with a small amount of a polar solvent (e.g., 95:5 Acetonitrile/Water). This "flips" the elution order compared to reverse phase.

  • Strategy C: Reversed-Phase Chromatography:

    • Stationary Phase: Non-polar C18-bonded silica.

    • Mobile Phase: A polar eluent system, such as a gradient of water and methanol or water and acetonitrile. The product will elute as the organic content of the mobile phase increases. This is often the most effective, albeit more solvent-intensive, chromatographic method.[10]

Part 3: Troubleshooting Subsequent Reactions

The strong electron-withdrawing nature of the two methylsulfonyl groups significantly influences the reactivity of the benzylic alcohol.

FAQ 5: I am trying to convert the alcohol to a halide (e.g., with SOCl₂) or a mesylate, but the reaction is failing or giving complex mixtures. Why?

Answer: The two -SO₂Me groups are powerful electron-withdrawing groups (EWGs). Their presence has two major effects on the reactivity of the benzylic position:

  • Destabilization of the Benzylic Cation: Standard Sₙ1-type reactions, which proceed through a carbocation intermediate, are heavily disfavored. The EWGs destabilize the adjacent positive charge, making cation formation extremely difficult.[11]

  • Increased Acidity of the Hydroxyl Proton: The EWGs make the alcohol more acidic than a typical benzyl alcohol.

Reaction-Specific Troubleshooting:

  • Conversion to Benzylic Halide (e.g., with SOCl₂ or PBr₃): These reagents often rely on an Sₙ1 or Sₙi mechanism, which will be slow due to carbocation destabilization. Forcing conditions (high heat) may lead to decomposition.

    • Alternative: Consider an Appel reaction (Triphenylphosphine, CBr₄ or CCl₄). This reaction proceeds via an Sₙ2 mechanism, avoiding a carbocation intermediate, and is often effective for converting electron-deficient alcohols to halides.

  • Mesylation or Tosylation (MsCl or TsCl): This reaction should still be feasible as it occurs on the oxygen atom. However, issues can arise from the choice of base and reaction conditions.

    • Problem: If using a bulky or weak base, deprotonation of the more acidic alcohol may be incomplete.

    • Solution: Use a strong, non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like DCM or THF. Ensure the reaction is run at 0 °C to start, as the resulting mesylate/tosylate will be a highly reactive alkylating agent.

G cluster_0 Reactivity of this compound Reactant Benzylic Alcohol with 2x EWG Effect1 Effect 1: Carbocation Destabilized Reactant->Effect1 Effect2 Effect 2: O-H bond is more acidic Reactant->Effect2 Consequence1 Sₙ1 Reactions Fail (e.g., SOCl₂) Effect1->Consequence1 Consequence2 Sₙ2 Reactions Favored (e.g., Appel Reaction) Effect1->Consequence2

Caption: Influence of electron-withdrawing groups (EWGs) on reactivity.

References

  • Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Retrieved from [Link]

  • Weizmann Institute of Science. (1982). Aryl cyclobutyl sulfones by reduction of 1-arylsulfonylbicyclobutanes with lithium aluminium hydride. synthesis of racemic junionone. Retrieved from [Link]

  • Royal Society of Chemistry. (1994). Rapid Reduction of Sulfones to Sulfides using LiAIH4-TiCI4. Retrieved from [Link]

  • ResearchGate. (2021). Electrochemical Direct Carboxylation of Benzyl Alcohols Having an Electron-Withdrawing Group on the Phenyl Ring. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rapid reduction of sulfones to sulfides using LiAlH4–TiCl4. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Effect of an electron withdrawing group in a benzyl cation. Retrieved from [Link]

  • ResearchGate. (2021). Competition reaction between electron-donating and withdrawing benzyl alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Quora. (2019). Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol?. Retrieved from [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of aromatic alcohols.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps?. Retrieved from [Link]

Sources

troubleshooting failed reactions involving [3,5-Bis(methylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [3,5-Bis(methylsulfonyl)phenyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this unique benzylic alcohol in their synthetic workflows. The presence of two strongly electron-withdrawing methylsulfonyl groups on the phenyl ring imparts distinct reactivity to the benzylic alcohol, which can lead to unexpected outcomes in common synthetic transformations. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential challenges and ensure the success of your reactions.

Understanding the Reactivity of this compound

The chemical behavior of this compound is dominated by the interplay between the benzylic hydroxyl group and the two meta-disposed methylsulfonyl substituents. These sulfonyl groups are powerful electron-withdrawing moieties, which significantly reduce the electron density of the aromatic ring and influence the reactivity of the benzylic position.

Key characteristics to consider:

  • Reduced Nucleophilicity of the Hydroxyl Group: The inductive effect of the sulfonyl groups can decrease the nucleophilicity of the alcohol, potentially slowing down reactions where the alcohol acts as a nucleophile.

  • Destabilization of Benzylic Cations: The electron-withdrawing nature of the sulfonyl groups will destabilize the formation of a positive charge at the benzylic position. This has significant implications for reactions that proceed through a carbocation intermediate, such as SN1-type substitutions.[1]

  • Increased Acidity of the Benzylic Proton: The electron-withdrawing groups can increase the acidity of the proton on the benzylic carbon, which could be a factor in reactions involving base.

  • Steric Hindrance: The two methylsulfonyl groups, while not directly adjacent to the benzylic alcohol, can exert some steric influence on the approach of bulky reagents.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during reactions with this compound.

FAQ 1: Williamson Ether Synthesis

Question: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Williamson ether synthesis with this substrate are a common challenge. The primary reason is the reduced nucleophilicity of the corresponding alkoxide due to the electron-withdrawing sulfonyl groups. Here’s a breakdown of potential issues and solutions:

Troubleshooting Workflow for Williamson Ether Synthesis

start Low/No Product in Williamson Ether Synthesis cause1 Incomplete Deprotonation (Weak Base) start->cause1 cause2 Poor Nucleophilicity of Alkoxide start->cause2 cause3 Side Reactions (Elimination of Alkyl Halide) start->cause3 solution1 Use a Stronger Base: - Sodium Hydride (NaH) - Potassium Hydride (KH) - Potassium tert-butoxide (KOtBu) cause1->solution1 solution2 Increase Reaction Temperature & Time cause2->solution2 solution3 Use a More Reactive Alkylating Agent: - Alkyl triflate - Alkyl tosylate cause2->solution3 solution4 Choose an Appropriate Solvent: - Polar aprotic (DMF, DMSO) to favor SN2 cause3->solution4

Caption: Troubleshooting workflow for Williamson ether synthesis.

Detailed Troubleshooting Steps:

  • Ensure Complete Deprotonation:

    • Problem: Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient to fully deprotonate the sterically hindered and electronically deactivated alcohol.

    • Solution: Employ a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous polar aprotic solvent like DMF or THF. The use of a stronger base ensures the quantitative formation of the alkoxide, which is crucial for the subsequent nucleophilic attack.

  • Enhance Reaction Rate:

    • Problem: The electronically deactivated alkoxide is a relatively poor nucleophile, leading to a sluggish SN2 reaction.

    • Solution:

      • Increase the reaction temperature. For solvents like DMF or DMSO, temperatures in the range of 60-100 °C may be necessary. Monitor the reaction for potential decomposition.

      • Prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

      • Use a more reactive electrophile. Instead of alkyl bromides or chlorides, consider using alkyl iodides, tosylates, or triflates, which are better leaving groups and will accelerate the SN2 reaction.

  • Solvent Choice:

    • Problem: The choice of solvent can significantly impact the reaction rate.

    • Solution: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base but not the alkoxide, thus increasing its nucleophilicity. Avoid protic solvents which can protonate the alkoxide.

Example Protocol for Williamson Ether Synthesis:

StepProcedureRationale
1To a solution of this compound (1.0 eq) in anhydrous DMF, add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.Use of a strong base in a polar aprotic solvent ensures efficient alkoxide formation.
2Stir the mixture at room temperature for 30 minutes.Allows for complete deprotonation.
3Add the alkyl halide (1.1 eq) dropwise at 0 °C.Controls any initial exotherm.
4Heat the reaction mixture to 80 °C and monitor by TLC.Increased temperature is often necessary for deactivated substrates.
5Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.Standard workup procedure to neutralize excess base and extract the product.
FAQ 2: Mitsunobu Reaction

Question: I am trying to perform a Mitsunobu reaction to form an ester or an ether with this compound, but the reaction is either failing or giving very low yields. What could be the issue?

Answer:

The Mitsunobu reaction is sensitive to the electronic properties of the alcohol. The electron-withdrawing nature of the sulfonyl groups in your substrate can make the Mitsunobu reaction challenging. Studies have shown that benzyl alcohols with electron-withdrawing groups generally provide lower yields in Mitsunobu reactions compared to their electron-rich counterparts.[1]

Troubleshooting Workflow for Mitsunobu Reaction

start Low/No Product in Mitsunobu Reaction cause1 Reduced Reactivity of Alcohol start->cause1 cause2 Side Reactions of Reagents start->cause2 cause3 Steric Hindrance start->cause3 solution1 Increase Reagent Equivalents: - Use 1.5-2.0 eq of PPh₃ and DEAD/DIAD cause1->solution1 solution2 Optimize Reaction Temperature: - Start at 0°C and slowly warm to RT - May require gentle heating (e.g., 40°C) cause1->solution2 solution3 Alternative Phosphines: - Consider more nucleophilic phosphines (e.g., tributylphosphine) cause2->solution3 solution4 Inverse Addition: - Add the alcohol to a pre-mixed solution of PPh₃, DEAD/DIAD, and the nucleophile cause3->solution4

Caption: Troubleshooting workflow for the Mitsunobu reaction.

Detailed Troubleshooting Steps:

  • Reagent Stoichiometry and Addition Order:

    • Problem: The standard 1.1-1.2 equivalents of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) may be insufficient for this less reactive alcohol.

    • Solution:

      • Increase the equivalents of PPh₃ and DEAD/DIAD to 1.5-2.0 equivalents.

      • Consider an "inverse addition" protocol. Add a solution of the alcohol to a pre-mixed solution of the nucleophile, PPh₃, and DEAD/DIAD at 0 °C. This can sometimes improve yields by maintaining a low concentration of the alcohol.

  • Reaction Conditions:

    • Problem: The reaction may be too sluggish at standard room temperature conditions.

    • Solution: After initial mixing at 0 °C, allow the reaction to slowly warm to room temperature and stir for an extended period (24-48 hours). If the reaction is still incomplete, gentle heating (e.g., to 40-50 °C) can be attempted, but be mindful of potential decomposition of the Mitsunobu reagents.

  • Choice of Reagents:

    • Problem: The standard PPh₃/DEAD combination might not be optimal.

    • Solution: Consider using tributylphosphine (PBu₃) which is more nucleophilic than PPh₃. For the azodicarboxylate, DIAD is sometimes a better choice than DEAD due to its steric bulk, which can sometimes suppress side reactions.

Example Protocol for a Challenging Mitsunobu Esterification:

StepProcedureRationale
1In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the carboxylic acid (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.Using a slight excess of the nucleophile and phosphine can drive the reaction.
2Cool the solution to 0 °C.Prevents rapid, uncontrolled reaction and potential side reactions upon addition of DEAD/DIAD.
3Add DIAD (1.5 eq) dropwise over 15 minutes.Slow addition maintains a low concentration of the reactive species.
4Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.Extended reaction times are often necessary for less reactive substrates.
5Concentrate the reaction mixture and purify by column chromatography.Purification is necessary to remove triphenylphosphine oxide and the hydrazine byproduct.
FAQ 3: Oxidation to the Aldehyde

Question: I am trying to oxidize this compound to the corresponding aldehyde, but the reaction is either very slow or I am seeing over-oxidation to the carboxylic acid. How can I achieve a clean and efficient oxidation?

Answer:

The oxidation of benzylic alcohols can be sensitive to the electronic nature of the aromatic ring. While the electron-withdrawing sulfonyl groups make the benzylic C-H bond stronger and thus the alcohol less susceptible to oxidation, once the aldehyde is formed, it can be prone to over-oxidation under harsh conditions. The key is to use a mild and selective oxidizing agent.

Troubleshooting Workflow for Oxidation

start Issues with Oxidation to Aldehyde cause1 Slow or Incomplete Reaction start->cause1 cause2 Over-oxidation to Carboxylic Acid start->cause2 solution1 Use a More Potent Mild Oxidant: - Dess-Martin Periodinane (DMP) - Pyridinium Chlorochromate (PCC) cause1->solution1 solution2 Optimize Reaction Conditions: - Increase temperature slightly - Extend reaction time cause1->solution2 solution3 Avoid Harsh Oxidants: - Do not use KMnO₄ or Jones reagent (CrO₃/H₂SO₄) cause2->solution3 solution4 Control Reaction Time: - Monitor carefully by TLC and quench as soon as starting material is consumed cause2->solution4

Caption: Troubleshooting workflow for the oxidation of this compound.

Detailed Troubleshooting Steps:

  • Choosing the Right Oxidizing Agent:

    • Problem: Harsh oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent will readily over-oxidize the aldehyde to a carboxylic acid. Milder reagents like manganese dioxide (MnO₂) might be too slow for this deactivated substrate.

    • Solution:

      • Dess-Martin Periodinane (DMP): This is an excellent choice for the mild and selective oxidation of primary alcohols to aldehydes. It is known to work well with a wide range of functional groups.

      • Pyridinium Chlorochromate (PCC): Another classic reagent for this transformation, typically used in dichloromethane (DCM).

      • Swern Oxidation: This method, using oxalyl chloride or trifluoroacetic anhydride and DMSO, followed by a hindered base like triethylamine, is also very effective for sensitive substrates.

  • Controlling Over-oxidation:

    • Problem: Even with milder reagents, prolonged reaction times or elevated temperatures can lead to some over-oxidation.

    • Solution:

      • Monitor the reaction closely using TLC. As soon as the starting material is consumed, work up the reaction immediately.

      • Use the minimum necessary excess of the oxidizing agent (typically 1.1-1.5 equivalents).

Example Protocol for Oxidation using Dess-Martin Periodinane:

StepProcedureRationale
1To a solution of this compound (1.0 eq) in anhydrous DCM, add Dess-Martin Periodinane (1.2 eq) at room temperature.DMP is a mild and selective oxidizing agent. DCM is a common solvent for this reaction.
2Stir the reaction mixture at room temperature and monitor by TLC (typically 1-3 hours).The reaction is usually rapid at room temperature.
3Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.This step neutralizes the acetic acid byproduct and reduces the excess DMP.
4Stir vigorously until the layers are clear, then separate the layers and extract the aqueous layer with DCM.Ensures complete quenching and extraction of the product.
5Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude aldehyde.Standard workup procedure. The product can be purified by column chromatography if necessary.

Solubility Profile

A precise, experimentally determined solubility profile for this compound is not widely available in the literature. However, based on its structure (a polar alcohol group, two polar sulfonyl groups, and a moderately non-polar aromatic core), a qualitative solubility can be predicted.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThe high polarity of these solvents can effectively solvate the polar functional groups of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighGood general solvents for a wide range of organic compounds.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateThe ether oxygen can hydrogen bond with the alcohol, but the overall polarity is lower than polar aprotic solvents.
Alcohols Methanol, EthanolModerate"Like dissolves like" principle applies due to the alcohol functionality, but the bulky non-polar part of the molecule may limit high solubility.
Aromatic Toluene, BenzeneLow to ModerateThe aromatic core will have favorable interactions, but the polar groups will be poorly solvated.
Aliphatic Hexanes, HeptaneVery LowThe high polarity of the sulfonyl and alcohol groups makes it insoluble in non-polar aliphatic solvents.
Water -Very LowThe large, non-polar aromatic core and methyl groups will dominate over the polar functional groups, leading to poor aqueous solubility.

Note: This table provides an estimated solubility profile. It is always recommended to perform a small-scale solubility test before setting up a large-scale reaction.

References

  • Mitsunobu, O.
  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.
  • Corey, E. J.; Suggs, J. W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Lett.1975, 16 (31), 2647–2650.
  • Mancuso, A. J.; Huang, S.-L.; Swern, D. Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide “activated” by oxalyl chloride. J. Org. Chem.1978, 43 (12), 2480–2482.
  • Harris, J. M.; Sedaghat-Herati, M. R. Substituent effects on the solvolysis of benzylic compounds. J. Org. Chem.1980, 45 (10), 2005-2009.

Sources

Technical Support Center: Work-up Procedures for [3,5-Bis(methylsulfonyl)phenyl]methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [3,5-Bis(methylsulfonyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of reactions involving this highly polar compound. The presence of two electron-withdrawing methylsulfonyl groups and a hydroxyl group imparts unique solubility characteristics that require specialized handling.[1] This document provides field-proven insights and step-by-step protocols to ensure successful isolation of your target molecule.

Troubleshooting Guide: A Proactive Approach to Common Issues

This section addresses specific problems you may encounter during the work-up of reactions with this compound and its derivatives.

Issue 1: Low Recovery of Product After Aqueous Work-up

Q: I've performed an aqueous work-up, but I'm seeing very low yields of my this compound derivative in the organic layer. What's happening and how can I fix it?

A: This is a classic issue stemming from the high polarity of your compound. The two sulfonyl groups and the alcohol functionality make it significantly water-soluble, or at least, not sufficiently soluble in common non-polar organic solvents to be efficiently extracted.[1][2]

Root Cause Analysis:

  • Insufficient Polarity of Extraction Solvent: Standard solvents like diethyl ether or hexanes are often too non-polar to effectively partition your highly polar product from the aqueous phase.[3]

  • Ionic Species Formation: Depending on the reaction conditions and quench, your product might exist as a salt (e.g., an alkoxide), further increasing its aqueous solubility.

Solutions & Step-by-Step Protocol:

  • Solvent Selection: Switch to a more polar extraction solvent. A mixture of chloroform and isopropanol (3:1) can be particularly effective at extracting polar, water-soluble organic compounds.[4] Dichloromethane (DCM) or ethyl acetate are also better choices than ether or hexanes.

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine wash). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and promoting its partition into the organic layer.[5]

  • pH Adjustment: Ensure the aqueous layer is neutral or slightly acidic before extraction. If your reaction was performed under basic conditions, quenching with a mild acid (e.g., saturated ammonium chloride or dilute HCl) will ensure your alcohol is protonated and less likely to remain in the aqueous layer as an alkoxide.[6]

  • Back-Extraction of the Aqueous Layer: Always perform multiple extractions (at least 3-4 times) of the aqueous layer with your chosen organic solvent to maximize recovery. It is also good practice to analyze a sample of the aqueous layer by TLC or LC-MS to confirm if a significant amount of product remains.[7]

Issue 2: Persistent Emulsions During Extraction

Q: I'm getting a persistent emulsion at the interface of my organic and aqueous layers that won't break. How can I resolve this?

A: Emulsions are common when dealing with polar solvents and can be caused by fine particulate matter or surfactants in the reaction mixture.[6]

Solutions:

  • Patience and Gentle Swirling: Sometimes, simply letting the separatory funnel stand for an extended period with occasional gentle swirling can resolve the emulsion.

  • Brine Addition: Adding a saturated solution of sodium chloride can help break the emulsion by increasing the density and ionic strength of the aqueous layer.[5]

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to remove the particulate matter that may be stabilizing the emulsion.

  • Solvent Modification: Adding a small amount of a different solvent can sometimes disrupt the emulsion. For example, if you are using ethyl acetate, adding some dichloromethane might help.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify crude this compound after a reaction?

A1: Due to its high polarity and likely crystalline nature, both column chromatography and recrystallization are viable purification methods. The choice depends on the nature of the impurities.

  • Column Chromatography: This is effective for removing impurities with different polarities. Given the high polarity of the target compound, a polar mobile phase will be required.

  • Recrystallization: If your crude product is relatively pure (>85%), recrystallization is an excellent method for obtaining highly pure material.

Q2: I'm struggling with column chromatography for my this compound derivative. It's either sticking to the baseline or streaking badly. What solvent system should I use?

A2: This is a common challenge with highly polar compounds on normal-phase silica gel.[8][9]

Troubleshooting Your Chromatography:

ProblemCauseSolution
Product stuck at the baseline Eluent is not polar enough.Increase the polarity of your mobile phase. Start with a high concentration of a polar solvent like methanol or ethanol in dichloromethane or ethyl acetate (e.g., 10-20% MeOH in DCM).
Streaking/Tailing Strong interaction with acidic silica gel; compound is not dissolving well in the mobile phase.Add a small amount of a modifier to your eluent. For an alcohol, adding a small amount of acetic acid (e.g., 0.5-1%) can sometimes improve peak shape. Alternatively, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica gel.
Poor Separation Impurities have similar polarity to the product.Use a shallow solvent gradient, where the polarity is increased very slowly over the course of the separation.[10]

Recommended Starting Solvent Systems for TLC Analysis:

  • 5-15% Methanol in Dichloromethane

  • 10-20% Ethyl Acetate in Hexanes (less likely to be effective but worth trying)

  • 5% Methanol in Ethyl Acetate

Experimental Protocol: Flash Column Chromatography

  • Dry load your crude sample onto silica gel to ensure even application to the column.

  • Pack your column with silica gel in your chosen starting eluent.

  • Load the sample onto the column.

  • Run the column using a gradient of increasing polarity (e.g., starting with 5% MeOH in DCM and gradually increasing to 15% MeOH in DCM).

  • Collect fractions and analyze by TLC to identify those containing the pure product.[10]

Q3: Can you provide a reliable protocol for recrystallizing this compound?

A3: Absolutely. Recrystallization is an excellent technique for purifying this compound, provided a suitable solvent is found.[11][12] The ideal solvent will dissolve the compound when hot but not when cold.[13]

Solvent Screening Protocol:

  • Place a small amount of your crude material (10-20 mg) into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Good starting solvents for polar compounds include ethanol, methanol, isopropanol, acetonitrile, and water.[14]

  • If the compound dissolves at room temperature, the solvent is not suitable.

  • If it does not dissolve, heat the mixture gently. If it dissolves when hot, this is a potentially good solvent.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. If crystals form, you have found a good solvent.

  • If the compound does not dissolve even when hot, the solvent is not suitable.

  • If a single solvent is not effective, try a binary solvent system (e.g., Ethanol/Water, Methanol/Dichloromethane). Dissolve the compound in a minimum of the "good" solvent (in which it is more soluble) and then add the "bad" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimum amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.[12]

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualizing the Workflow

To aid in your experimental planning, the following diagrams illustrate the logical flow of the troubleshooting and work-up procedures.

Workup_Troubleshooting cluster_extraction Aqueous Work-up start Reaction Quench extraction Liquid-Liquid Extraction start->extraction emulsion Emulsion Forms? extraction->emulsion low_yield Low Yield in Organic Layer? emulsion->low_yield Yes separate Layers Separate Cleanly emulsion->separate No low_yield->separate Implement Solutions proceed Proceed to Drying separate->proceed

Caption: Troubleshooting logic for aqueous extraction.

Purification_Workflow crude Crude Product purity_check Assess Purity (TLC/NMR) crude->purity_check high_purity >85% Pure purity_check->high_purity Yes low_purity <85% Pure purity_check->low_purity No recrystallization Recrystallization high_purity->recrystallization column Column Chromatography low_purity->column pure_product Pure Product recrystallization->pure_product column->pure_product

Sources

Validation & Comparative

A Strategic Building Block in Modern Medicinal Chemistry: A Comparative Guide to [3,5-Bis(methylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the selection of molecular building blocks is a critical determinant of a compound's ultimate pharmacological profile. While classical sulfonyl-containing reagents like sulfonyl chlorides are primarily utilized for the formation of sulfonamides and sulfonate esters, a new generation of sulfonyl-containing building blocks offers a more nuanced approach to molecular design. This guide provides an in-depth technical comparison of [3,5-Bis(methylsulfonyl)phenyl]methanol , not as a conventional sulfonating agent, but as a strategic building block for introducing the unique 3,5-bis(methylsulfonyl)phenyl moiety into drug candidates. We will objectively compare its inherent properties and reactivity with alternative substituted benzyl alcohols, supported by established chemical principles and examples from the scientific literature.

The 3,5-Bis(methylsulfonyl)phenyl Moiety: A Tool for Fine-Tuning Physicochemical Properties

The true value of this compound lies in the distinct characteristics of the 3,5-bis(methylsulfonyl)phenyl group. The incorporation of sulfonyl groups into drug candidates is a well-established strategy in medicinal chemistry to modulate a range of properties.[1][2]

Key Attributes of the Sulfonyl Group in Drug Design:

  • Enhanced Metabolic Stability: The sulfonyl group is exceptionally stable and resistant to metabolic degradation, which can prolong the in vivo half-life of a drug.[1][2]

  • Increased Polarity and Solubility: As a polar functional group, the sulfonyl moiety can improve the aqueous solubility of a compound, a crucial factor for bioavailability.[2]

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially enhancing the binding affinity of a molecule to its biological target.[1][2]

  • Bioisosterism: The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls or carboxyl groups, allowing for the modification of a molecule's properties while retaining its biological activity.[2]

  • Modulation of pKa: The strong electron-withdrawing nature of the sulfonyl group can lower the pKa of nearby basic centers, which can be advantageous for optimizing a drug's pharmacokinetic profile.

The 3,5-disubstitution pattern of this compound places two of these influential groups on the phenyl ring, creating a unique electronic and steric environment.

Comparative Reactivity of the Benzylic Alcohol

The reactivity of the hydroxyl group in benzyl alcohols is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to decrease the rate of reactions that proceed through a carbocation-like transition state, such as SN1-type substitutions.[3][4]

dot

G cluster_0 Reactivity in SN1-type Reactions Electron-Donating Groups Electron-Donating Groups Unsubstituted Unsubstituted Electron-Donating Groups->Unsubstituted Decreasing Reactivity Electron-Withdrawing Groups Electron-Withdrawing Groups Unsubstituted->Electron-Withdrawing Groups Decreasing Reactivity 3,5-Bis(methylsulfonyl) 3,5-Bis(methylsulfonyl) Electron-Withdrawing Groups->3,5-Bis(methylsulfonyl) Further Decreased Reactivity

Caption: Predicted reactivity of substituted benzyl alcohols in SN1-type reactions.

Table 1: Predicted Comparative Reactivity of Substituted Benzyl Alcohols

Benzyl Alcohol DerivativeElectronic Effect of SubstituentsPredicted Reactivity in SN1-type ReactionsPredicted Reactivity in SN2-type Reactions
4-Methoxybenzyl alcoholStrong Electron-DonatingHighModerate
Benzyl alcoholNeutralModerateModerate
4-Nitrobenzyl alcoholStrong Electron-Withdrawing (Resonance and Inductive)LowHigh (more electrophilic benzylic carbon)
[3,5-Bis(trifluoromethyl)phenyl]methanolStrong Electron-Withdrawing (Inductive)LowHigh (more electrophilic benzylic carbon)
This compound Very Strong Electron-Withdrawing (Inductive) Very Low High (more electrophilic benzylic carbon)

While direct comparative kinetic data for this compound is scarce in the public domain, we can extrapolate its expected reactivity based on established principles of physical organic chemistry. The two methylsulfonyl groups are potent electron-withdrawing groups, which will significantly destabilize any developing positive charge on the benzylic carbon.[5] This suggests that reactions proceeding through an SN1 mechanism will be disfavored. Conversely, this electronic withdrawal makes the benzylic carbon more electrophilic and susceptible to attack by nucleophiles in SN2 reactions.

Experimental Protocols: Incorporation of the 3,5-Bis(methylsulfonyl)phenyl Moiety

The primary utility of this compound is its use as a building block. The benzylic alcohol can be converted into a good leaving group (e.g., a halide or a sulfonate ester) or used directly in reactions like etherifications.

Representative Experimental Workflow: Williamson Ether Synthesis

This protocol outlines a general procedure for the etherification of a phenolic substrate with this compound, which would first be converted to the corresponding bromide.

dot

G cluster_0 Workflow: Williamson Ether Synthesis A This compound B Conversion to Bromide (e.g., PBr3) A->B C [3,5-Bis(methylsulfonyl)phenyl]methyl bromide B->C F Nucleophilic Attack on Benzylic Carbon C->F D Phenolic Substrate + Base (e.g., K2CO3) E Phenoxide Formation D->E E->F G Ether Product F->G H Purification G->H

Caption: Generalized workflow for a Williamson ether synthesis.

Step 1: Conversion of this compound to the Corresponding Bromide

  • To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add phosphorus tribromide (0.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction with ice-water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude [3,5-Bis(methylsulfonyl)phenyl]methyl bromide, which can be used in the next step without further purification.

Step 2: Etherification with a Phenolic Substrate

  • To a solution of the phenolic substrate (1.0 eq.) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base such as potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add a solution of [3,5-Bis(methylsulfonyl)phenyl]methyl bromide (1.1 eq.) in the same solvent to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery: A Comparative Perspective

The 3,5-bis(methylsulfonyl)phenyl moiety has been incorporated into various drug candidates, particularly in the fields of immunology and metabolic diseases.

Case Study: Immunomodulators

In the development of immunomodulatory compounds, this compound has been used as a building block to synthesize complex molecules. For example, it has been incorporated into compounds designed as PD-1/PD-L1 pathway inhibitors.[6]

Comparison with Other Building Blocks:

  • vs. [3,5-Bis(trifluoromethyl)phenyl]methanol: Both the methylsulfonyl and trifluoromethyl groups are strong electron-withdrawing groups. However, the sulfonyl group offers the additional advantage of being a hydrogen bond acceptor, which can be crucial for target engagement. The trifluoromethyl group, while also increasing metabolic stability, is more lipophilic than the methylsulfonyl group. The choice between these two building blocks would depend on the specific requirements of the drug target and the desired pharmacokinetic profile.

  • vs. Unsubstituted Benzyl Alcohol: The introduction of the two methylsulfonyl groups significantly alters the electronic and steric properties of the benzyl moiety. This can lead to improved metabolic stability by blocking potential sites of oxidation on the aromatic ring. Furthermore, the increased polarity can enhance solubility and reduce off-target effects related to high lipophilicity.

Conclusion

This compound is a specialized building block that offers medicinal chemists a powerful tool for introducing the unique 3,5-bis(methylsulfonyl)phenyl moiety into drug candidates. While its reactivity as a benzyl alcohol is attenuated in reactions proceeding through carbocation intermediates due to the strong electron-withdrawing nature of the two methylsulfonyl groups, it is well-suited for SN2-type displacements. The key advantage of this reagent lies in the desirable physicochemical properties it imparts to the final molecule, including enhanced metabolic stability, increased polarity, and the potential for hydrogen bonding interactions. When compared to other substituted benzyl alcohols, this compound provides a distinct set of attributes that can be strategically employed to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate. The judicious use of this building block, based on a thorough understanding of its properties and reactivity, can significantly contribute to the successful development of novel therapeutics.

References

  • Fei, F., et al. (2016). Application of Sulfonyl in Drug Design. Chinese Journal of Medicinal Chemistry, 26(5), 396-404.
  • Request PDF. (2025, August 7). Application of Sulfonyl in Drug Design.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Bromo-3,6-dichlorobenzyl alcohol and 2,6-dichlorobenzyl alcohol.
  • Oriental Journal of Chemistry. (2014). Molecular Interaction Studies of Benzyl Alcohols with Methacrylates in Carbon Tetrachloride using Frequency Domain Technique. Oriental Journal of Chemistry, 30(3), 1139-1145.
  • BenchChem. (2025, December). A Comparative Analysis of the Reactivity of 4-Nitrobenzyl Alcohol and 3-Nitrobenzyl Alcohol.
  • ResearchGate. (n.d.). Selective oxidation of benzyl alcohol with electron-withdrawing group... [Image].
  • Macmillan, K. S., et al. (2018). Species-Selective Pyrimidineamine Inhibitors of Trypanosoma brucei S-Adenosylmethionine Decarboxylase. Journal of Medicinal Chemistry, 61(21), 9576–9592.
  • ResearchGate. (2025, August 6).
  • Gnam, C., & Carreira, E. M. (2017). Sulfoximines From a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry, 126, 225-245.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). International Journal of Pharmaceutical Sciences Review and Research, 30(2), 119-126.
  • Google Patents. (n.d.).
  • Khan Academy. (2022, August 18).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2019197468A1 - N-(cyclopropylmethyl)-5-(methylsulfonyl)-n-{1-[1-(pyrimidin-2-yl).
  • Ambeed.com. (n.d.). 1877-64-1 | 3-Methylsulfonylphenylacetic Acid.d.). 1877-64-1 | 3-Methylsulfonylphenylacetic Acid.

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A Senior Application Scientist's Guide to the Comparative Reactivity of [3,5-Bis(methylsulfonyl)phenyl]methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Structure

In the landscape of medicinal chemistry and materials science, substituted phenylmethanols serve as versatile scaffolds and key intermediates. The introduction of potent functional groups, such as the methylsulfonyl moiety (-SO₂CH₃), dramatically alters the electronic and steric profile of the parent molecule, thereby tuning its reactivity and potential applications. The sulfonyl group is a powerful, non-ionizable electron-withdrawing group (EWG) that enhances the polarity and metabolic stability of compounds, making it a favored substituent in drug design.[1][2]

This guide provides an in-depth comparison of the reactivity of [3,5-Bis(methylsulfonyl)phenyl]methanol and its constitutional isomers. We will move beyond a simple recitation of properties to explore the causal relationships between isomeric structure and chemical behavior. By understanding how the placement of two powerful EWGs influences the reactivity of both the benzylic alcohol and the aromatic ring, researchers can make more informed decisions in synthetic planning and molecular design. We will dissect the reactivity through the lens of two primary reaction classes: transformations of the hydroxyl group and substitutions on the aromatic core.

Section 1: The Isomers - A Tale of Steric and Electronic Effects

The reactivity of a substituted benzene ring is fundamentally governed by the interplay of inductive and resonance effects of its substituents, complemented by steric hindrance.[3][4] The methylsulfonyl group exerts a strong electron-withdrawing effect through both induction (due to the high electronegativity of the oxygen atoms) and resonance, significantly reducing the electron density of the aromatic ring.[5][6] This deactivation is a critical factor in the ring's susceptibility to electrophilic versus nucleophilic attack.

For this comparison, we will consider three representative isomers:

  • This compound (The Symmetric Isomer): The meta-positioning of the sulfonyl groups creates a symmetric, highly electron-poor ring.

  • [2,4-Bis(methylsulfonyl)phenyl]methanol (The Asymmetric Isomer): The ortho- and para-positioning creates an asymmetric electronic environment, leading to more complex regiochemical outcomes.

  • [2,6-Bis(methylsulfonyl)phenyl]methanol (The Hindered Isomer): The placement of both bulky sulfonyl groups adjacent to the methanol substituent introduces significant steric hindrance.[7]

Caption: Structures of the three representative isomers.

Isomer Key Structural Feature Primary Electronic Influence Dominant Steric Factor
3,5-Bis Symmetrical substitutionUniform, strong deactivation of all ring positionsLow steric hindrance at the benzylic carbon
2,4-Bis Asymmetrical substitutionNon-uniform ring deactivation; strong activation for SNAr at C1, C3, C5Moderate steric hindrance at the benzylic carbon
2,6-Bis Ortho-disubstitutionStrong deactivation, particularly at C1Severe steric hindrance at the benzylic carbon

Section 2: Reactivity at the Benzylic Hydroxyl Group

The reactivity of the benzylic alcohol is directly influenced by the electronic nature of the aromatic ring and the steric accessibility of the hydroxyl group.

Fischer Esterification: A Probe of Steric Hindrance

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic transformation sensitive to steric bulk around the hydroxyl group.[8][9] The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.[10]

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation Isomer Isomer Solution (1.0 eq in Toluene) Reflux Heat to Reflux (Dean-Stark Trap) Isomer->Reflux Acid Acetic Acid (1.5 eq) Acid->Reflux Catalyst p-TsOH (0.1 eq) Catalyst->Reflux Monitor Monitor by TLC/GC (Every 1 hr) Reflux->Monitor t = 1, 2, 3... h Quench Cool & Quench (Sat. NaHCO₃) Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Purify via Chromatography Dry->Purify

Caption: Standard experimental workflow for comparative esterification.

Experimental Protocol: Comparative Fischer Esterification

  • To three separate round-bottom flasks equipped with a Dean-Stark apparatus and condenser, add one of each isomer (1.0 mmol), toluene (10 mL), acetic acid (1.5 mmol), and p-toluenesulfonic acid (0.1 mmol).

  • Heat the mixtures to reflux and monitor the removal of water in the Dean-Stark trap.

  • Collect aliquots from the reaction mixture every hour and analyze by Gas Chromatography (GC) to determine the percentage conversion to the corresponding ester.

  • The reaction is complete when no further change in conversion is observed.

Predicted Comparative Data

Isomer Predicted Relative Rate Predicted Time to >95% Conversion Causality
3,5-Bis Fast~ 4-6 hoursThe benzylic alcohol is sterically accessible, allowing for efficient nucleophilic attack on the protonated carboxylic acid.
2,4-Bis Moderate~ 8-12 hoursThe ortho-sulfonyl group provides moderate steric hindrance, slowing the approach of the alcohol to the electrophile.[7]
2,6-Bis Very Slow> 48 hours (or no reaction)The two bulky ortho-substituents create severe steric hindrance, effectively shielding the hydroxyl group from reacting.[4][11]
Oxidation to the Aldehyde: A Balance of Effects

The oxidation of a benzylic alcohol to an aldehyde is influenced by both the accessibility of the C-H bond and the electronic stability of the intermediates. Using a mild oxidizing agent like Pyridinium Chlorochromate (PCC) minimizes over-oxidation to the carboxylic acid.

Experimental Protocol: Comparative PCC Oxidation

  • In three separate flasks, dissolve each isomer (1.0 mmol) in dichloromethane (DCM, 15 mL).

  • Add Pyridinium Chlorochromate (PCC, 1.5 mmol) to each flask at room temperature.

  • Stir the reactions for 4 hours.

  • Filter the mixtures through a pad of silica gel, wash with DCM, and concentrate the filtrate.

  • Analyze the crude product by ¹H NMR to determine the yield of the corresponding aldehyde.

Predicted Comparative Data

Isomer Predicted Aldehyde Yield Causality
3,5-Bis High (>90%)The reaction site is sterically unhindered. The strong electron-withdrawing nature of the ring slightly destabilizes the transition state for hydride removal but does not prevent the reaction.
2,4-Bis Moderate (~60-70%)Moderate steric hindrance from the C2-sulfonyl group slows the reaction rate compared to the 3,5-isomer.
2,6-Bis Very Low (<10%)Severe steric hindrance prevents the bulky PCC oxidant from accessing the alcohol and the adjacent C-H bond, drastically inhibiting the reaction.[12]

Section 3: Reactivity of the Aromatic Ring

The two potent -SO₂CH₃ groups render the aromatic ring extremely electron-deficient, fundamentally shifting its reactivity away from traditional electrophilic substitution and towards nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a hallmark reaction of electron-poor aromatic systems containing a good leaving group.[13] While our parent molecules lack a leaving group, their derivatives (e.g., fluoro- or chloro-analogs) would be exceptionally reactive. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. The stability of this negative intermediate is the key to the reaction's facility, and it is greatly enhanced by strong EWGs at the ortho and para positions relative to the leaving group.[14][15]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for [3,5-Bis(methylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity and stability of every component are paramount. [3,5-Bis(methylsulfonyl)phenyl]methanol, a compound characterized by its polar sulfonyl groups and reactive benzyl alcohol moiety, represents a typical pharmaceutical intermediate where rigorous analytical oversight is not just a regulatory hurdle, but a scientific necessity. The validation of analytical methods for such compounds ensures the reliability, consistency, and accuracy of data that informs critical decisions throughout the drug development lifecycle.

This guide provides an in-depth comparison of potential analytical techniques and a detailed framework for the validation of a stability-indicating method for this compound. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," ensuring a scientifically sound and regulatory-compliant strategy.[1][2][3]

Part 1: Strategic Selection of an Analytical Technique

The molecular structure of this compound dictates the most logical analytical approach. The presence of a phenyl ring provides a chromophore suitable for UV detection, while the two highly polar methylsulfonyl groups and the hydroxyl group suggest that liquid chromatography would be more suitable than gas chromatography.

  • High-Performance Liquid Chromatography (HPLC): This is the premier technique for non-volatile, polar compounds.[4][5] A reverse-phase (RP-HPLC) method with UV detection is the logical choice. Its high resolution is ideal for separating the parent compound from potential process impurities and degradation products.[4]

  • Gas Chromatography (GC): While GC is a powerful tool for volatile compounds, the high polarity and low volatility of this compound would likely necessitate derivatization to block the polar hydroxyl group and improve thermal stability.[6] This adds complexity and potential for analytical error, making it a less direct and less favorable option compared to HPLC.[4]

  • Spectroscopic Methods (e.g., UV-Vis): A simple UV-Vis spectrophotometric assay could quantify the compound in a pure solution but lacks the specificity to distinguish it from UV-active impurities or degradants.[7] Its utility is therefore limited to preliminary assays or as a complementary detection method for HPLC.

Comparison of Potential Analytical Methods

Technique Principle Applicability to this compound Advantages Limitations
RP-HPLC-UV Differential partitioning between a nonpolar stationary phase and a polar mobile phase.[4]Excellent. The molecule's polarity and UV chromophore are ideal for this technique.High specificity, precision, and accuracy; ability to separate complex mixtures; widely available.[4][5]Requires solvent consumption; can be more time-consuming than direct spectroscopy.
GC-FID Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase.[8]Poor to Moderate. Requires derivatization to increase volatility, adding complexity.[6]High sensitivity for volatile compounds; rapid analysis times.[4]Not suitable for non-volatile or thermally labile compounds; potential for incomplete derivatization.
UV-Vis Spectrophotometry Measurement of light absorbance by a chromophore at a specific wavelength.Limited. Suitable only for pure samples or as a detector for HPLC.Simple, fast, and inexpensive.Lacks specificity; cannot distinguish analyte from interfering substances.[7]

Part 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[9] The cornerstone of developing such a method is the forced degradation study.

Experimental Workflow: Forced Degradation

Forced degradation (or stress testing) is essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[10][11] The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][11][12]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis API Prepare 1 mg/mL Stock Solution of this compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, RT) API->Base Oxidation Oxidative (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, Solid State & Solution) API->Thermal Photo Photolytic (ICH Q1B Light Source) API->Photo Neutralize Neutralize/Quench Reaction Acid->Neutralize Base->Neutralize Oxidation->Neutralize Analyze Analyze via HPLC-UV Thermal->Analyze Photo->Analyze Neutralize->Analyze Assess Assess Peak Purity & Mass Balance Analyze->Assess

Protocol 1: Forced Degradation Study

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature. Withdraw samples at timed intervals, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at timed intervals and dilute for analysis.[12]

  • Thermal Degradation: Expose the solid compound and the stock solution to 80°C in a calibrated oven. Sample at timed intervals.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze samples against a dark control.[12]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The goal is to ensure that the peaks for any degradation products are well-resolved from the main analyte peak.

Part 3: The Validation Protocol: An ICH Q2(R1) Framework

Once the HPLC method is optimized to separate the parent peak from all degradation products, it must be formally validated to demonstrate its suitability for its intended purpose.[3]

ValidationParameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Robustness Robustness center->Robustness Linearity->Range Accuracy->Precision Precision->Accuracy LOD->LOQ caption Interrelation of Validation Parameters.

Protocol 2: Method Validation

1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

  • Procedure:

    • Inject a diluent/blank to demonstrate no interference at the retention time of the analyte.

    • Analyze samples from the forced degradation study. Use a photodiode array (PDA) detector to assess peak purity of the analyte peak in each stressed sample.

    • If available, spike the sample solution with known impurities and demonstrate their resolution from the analyte peak.

  • Acceptance Criteria: The analyte peak must be free of co-elution from degradation products, impurities, and blank components. The mass balance should be close to 100% (typically 98-102%), indicating that all degradation products are detected.[9]

2. Linearity & Range Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[13] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[13]

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound covering 80% to 120% of the expected sample concentration.[14]

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be not more than 2% of the response for the 100% concentration.[14]

3. Accuracy Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.[13]

  • Procedure:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate (for a total of nine determinations).[13]

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

4. Precision Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[13]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.[13]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0% for the drug substance.[14]

5. Limit of Quantitation (LOQ) The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Procedure:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Prepare a sample at this concentration and inject it six times.

  • Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.

6. Robustness Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Analyze a standard solution while making small changes to critical method parameters, one at a time.

    • Typical variations include:

      • Mobile phase pH (± 0.2 units)

      • Mobile phase organic composition (± 2% absolute)

      • Column temperature (± 5°C)

      • Flow rate (± 10%)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within predefined limits for all variations.

Part 4: Data Summary and Interpretation

All validation data should be clearly summarized to provide a comprehensive overview of the method's performance.

Table 1: Hypothetical Validation Summary for an HPLC-UV Method

Validation Parameter Procedure Acceptance Criteria Hypothetical Result Status
Specificity Forced degradation, peak purityNo co-elution, Mass Balance 98-102%All degradants resolved, Purity angle < Purity thresholdPass
Linearity 5 levels, 80-120% range (n=3)r² ≥ 0.999r² = 0.9998Pass
Range Confirmed by Linearity, Accuracy, Precision80-120% of target concentration80-120%Pass
Accuracy 3 levels, 3 replicates eachMean Recovery 98.0-102.0%99.5%, 100.2%, 101.1%Pass
Precision (Repeatability) 6 replicates at 100%RSD ≤ 2.0%RSD = 0.85%Pass
Precision (Intermediate) Different day, analystRSD ≤ 2.0%RSD = 1.10%Pass
LOQ S/N ≈ 10, 6 replicatesRSD ≤ 10%RSD = 6.8%Pass
Robustness Varied pH, temp, flow rateSystem suitability criteria metAll parameters metPass

The validation of an analytical method for a pharmaceutical intermediate like this compound is a systematic process that relies on a deep understanding of both the analyte's chemistry and regulatory expectations. By selecting the most appropriate technique—RP-HPLC-UV—and rigorously challenging it through forced degradation and a comprehensive validation protocol guided by ICH Q2(R1), we can establish a reliable, robust, and scientifically sound method. This ensures that the data generated is fit for its purpose, safeguarding the quality and integrity of the final drug product.

References

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A Cost-Benefit Analysis of [3,5-Bis(methylsulfonyl)phenyl]methanol in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel materials and complex molecular architectures, the choice of synthetic building blocks is a critical decision, balancing cost against performance. [3,5-Bis(methylsulfonyl)phenyl]methanol is a specialty chemical whose unique structure—a benzyl alcohol core flanked by two potent electron-withdrawing methylsulfonyl groups—suggests significant potential in applications demanding high thermal stability, specific solubility profiles, and high refractive indices. However, as a specialty reagent, its cost is a primary consideration. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing it with a structurally related, more common alternative.

Hypothetical Application: A Monomer for High-Refractive-Index Polymers

The presence of two sulfur atoms in the form of sulfones makes this compound an excellent candidate as a diol monomer for the synthesis of high-refractive-index polymers (HRIPs).[1][2] HRIPs are crucial materials in advanced optics, such as lenses, optical films, and coatings for electronic devices.[1][3][4] This analysis will proceed under the assumption of its use in a polycondensation reaction to form a polyester, a common method for synthesizing such materials.[1][5]

Synthesis and Cost Analysis of this compound

Proposed Synthesis Workflow:

cluster_0 Step 1: Reduction cluster_1 Step 2: Thioetherification cluster_2 Step 3: Oxidation A 3,5-Dibromobenzoic Acid B (3,5-Dibromophenyl)methanol A->B NaBH4 / THF C (3,5-Bis(methylthio)phenyl)methanol B->C Sodium Thiomethoxide D This compound C->D KMnO4

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound

  • Reduction of 3,5-Dibromobenzoic Acid:

    • To a solution of 3,5-dibromobenzoic acid (1 eq.) in anhydrous tetrahydrofuran (THF), slowly add sodium borohydride (NaBH₄) (2-3 eq.).

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction is quenched by the slow addition of water, followed by acidification with dilute HCl.

    • The product, (3,5-dibromophenyl)methanol, is extracted with an organic solvent, dried, and purified.

  • Thioetherification:

    • The (3,5-dibromophenyl)methanol (1 eq.) is dissolved in a suitable solvent like DMF.

    • Sodium thiomethoxide (NaSMe) (2.2 eq.) is added, and the mixture is heated to facilitate the nucleophilic aromatic substitution.

    • Upon completion, the reaction is worked up by pouring into water and extracting the product, (3,5-bis(methylthio)phenyl)methanol.

  • Oxidation:

    • The (3,5-bis(methylthio)phenyl)methanol (1 eq.) is dissolved in a mixture of acetic acid and water.

    • Potassium permanganate (KMnO₄) (4-5 eq.) is added portion-wise, maintaining the temperature below 40°C.

    • After the reaction is complete, the excess oxidant is quenched, and the product, this compound, is isolated and purified.

Cost Estimation for this compound Synthesis:

ReagentMolar Mass ( g/mol )Price (USD/kg, approx.)Quantity per mole of productEstimated Cost per mole
3,5-Dibromobenzoic Acid279.91960[6][7][8][9][10]279.91 g$268.71
Sodium Borohydride (NaBH₄)37.831,500[11][12][13][14]94.58 g$141.87
Sodium Thiomethoxide70.09200154.20 g$30.84
Potassium Permanganate (KMnO₄)158.0340[15][16][17][18][19]711.14 g$28.45
Total Estimated Cost ~$470

Note: Prices are estimates based on bulk laboratory chemical suppliers and are subject to change. This estimation does not include solvent, labor, or purification costs.

Alternative Monomer: 3,5-Dihydroxybenzyl Alcohol

For applications where a di-functional benzyl alcohol is required but the extreme electron-withdrawing nature and high cost of the methylsulfonyl variant are not necessary, 3,5-dihydroxybenzyl alcohol serves as a viable alternative. It is commercially available and can be synthesized from 3,5-dihydroxybenzoic acid.

Synthesis of 3,5-Dihydroxybenzyl Alcohol:

A known method for the synthesis of 3,5-dihydroxybenzyl alcohol involves the direct reduction of 3,5-dihydroxybenzoic acid using a reducing agent like sodium borohydride in the presence of a catalyst, or after protection of the hydroxyl groups.[20][21]

Cost Analysis of 3,5-Dihydroxybenzyl Alcohol:

3,5-dihydroxybenzyl alcohol is commercially available from various suppliers. Its cost is significantly lower than the estimated synthesis cost of its methylsulfonyl counterpart, typically in the range of


300 per kilogram  for research quantities, which translates to a much lower cost per mole.
Comparative Performance in Polymer Synthesis

To objectively compare these two monomers, we consider their hypothetical use in a polycondensation reaction with a standard diacyl chloride, such as terephthaloyl chloride, to produce a polyester.

cluster_0 Polycondensation Reaction Monomer Diol Monomer (this compound OR 3,5-Dihydroxybenzyl Alcohol) Polymer Polyester Monomer->Polymer Diacyl Terephthaloyl Chloride Diacyl->Polymer

Caption: Hypothetical polycondensation of a diol monomer with a diacyl chloride.

Performance Comparison:

PropertyPolymer from this compoundPolymer from 3,5-Dihydroxybenzyl AlcoholRationale & Justification
Refractive Index Expected to be very high (>1.65)ModerateThe presence of sulfur atoms, particularly in the form of sulfones, significantly increases the molar refractivity and thus the refractive index of a polymer.[1][2][3]
Thermal Stability HighModerateThe strong C-S bonds and the overall aromatic structure with electron-withdrawing groups typically lead to high thermal decomposition temperatures.
Solubility Soluble in polar aprotic solventsSoluble in polar protic solventsThe methylsulfonyl groups impart a high degree of polarity, favoring solvents like DMSO or DMF. The hydroxyl groups of the alternative allow for hydrogen bonding and solubility in alcohols.
Glass Transition Temp. HighHighThe rigid aromatic backbone in both monomers would lead to a high glass transition temperature.
Cost HighLowBased on the estimated synthesis cost versus the commercial price of the alternative.
Cost-Benefit Analysis: Summary
FeatureThis compound3,5-Dihydroxybenzyl Alcohol
Cost HighLow
Performance Benefit Primary: Significantly increased refractive index. Secondary: High thermal stability, unique solubility.Standard performance for an aromatic polyester.
Ideal Application High-performance optics, specialty electronics, advanced materials where a high refractive index is a critical performance metric.General purpose aromatic polymers, applications where cost is a primary driver.
Conclusion and Recommendations

The decision to use this compound in a synthesis campaign is a clear example of a cost-versus-performance trade-off.

  • High-Benefit Scenario: For researchers in materials science developing next-generation optical components, the high cost of this compound is justified. The significant increase in refractive index is a performance benefit that cannot be easily achieved with more common monomers. In such specialized applications, the material cost is often a smaller fraction of the total value of the final product, making the investment in a high-performance monomer worthwhile.

  • Low-Benefit Scenario: For applications where the primary need is simply a di-functional aromatic building block and where properties like an exceptionally high refractive index are not required, the use of this compound would be economically inefficient. The more affordable alternative, 3,5-dihydroxybenzyl alcohol, or other similar diols, would be the more logical and cost-effective choice.

Ultimately, this compound should be viewed as a tool for achieving specific, high-performance material properties that are otherwise difficult to obtain. Its cost is a barrier to widespread use, but for targeted applications in advanced technologies, the benefits can substantially outweigh the initial investment.

References

  • Wikipedia. (n.d.). High-refractive-index polymer. Retrieved from [Link]

  • Zhang, C., et al. (2018). Synthesis of high refractive index polymer with pendent selenium-containing maleimide and use as a redox sensor. Polymer Chemistry.
  • Grinstaff, M. W., & Thatcher, S. R. (2014). Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. Polymer Chemistry.
  • Reinhardt, B. A., & Unroe, M. R. (1992). Design and Synthesis of High Refractive Index Polymers. II. Journal of Macromolecular Science, Part A: Chemistry, 29(1), 1-10.
  • Frey, H., & Schömer, M. (2018). High Refractive Index Polymers by Design. Macromolecules, 51(11), 4248-4257.
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  • Glein, G. A., & Lau, K. S. Y. (2023).
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  • GTI Laboratory Supplies. (n.d.). 3,5-Dinitrobenzoic acid, Proteomics Grade, 30g. Retrieved from [Link]

  • Hobby Chemical Supply. (n.d.). Potassium Permanganate-POT PERMANG. Retrieved from [Link]

  • Pyro Chem Source. (n.d.). Potassium Permanganate-POT PERMANG. Retrieved from [Link]

  • BoilerandCoolingWater.com. (n.d.). Potassium Permanganate. Retrieved from [Link]

  • Islam, M. S., et al. (2018). Polycondensation of Diacyl Chlorides with Difuranic Diol A, B, or A + B a. ACS Omega, 3(11), 15825-15833.
  • Google Patents. (n.d.). CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride.
  • Carolina Biological Supply. (n.d.). Potassium Permanganate, Crystal, Laboratory Grade, 500 g. Retrieved from [Link]

  • IndiaMART. (n.d.). Methyl Iodide - MeI Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

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  • IndiaMART. (n.d.). 3, 5- Dinitrobenzoic Acid Cas : 99-34-3. Retrieved from [Link]

  • Lab Alley. (n.d.). Buy Potassium Permanganate Powder. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3,5-Dibromobenzoic acid. Retrieved from [Link]

  • SLS. (n.d.). 3,5-Dinitrobenzyl alcohol, 98%. Retrieved from [Link]

  • Chemdad. (n.d.). 3,5-DINITROBENZYL ALCOHOL. Retrieved from [Link]

  • ResearchGate. (2022).
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  • Sdfine. (n.d.). IODOMETHANE (METHYL IODIDE) (STABILISED WITH COPPER WIRE). Retrieved from [Link]

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  • SparkNotes. (n.d.). Revision Notes - Formation of Polyesters from Diols and Dicarboxylic Acids or Dioyl Chlorides. Retrieved from [Link]

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A Comparative Guide to the Synthesis of [3,5-Bis(methylsulfonyl)phenyl]methanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key intermediates with high purity and yield is a critical cornerstone of the discovery pipeline. [3,5-Bis(methylsulfonyl)phenyl]methanol is an important building block in medicinal chemistry, valued for the strong electron-withdrawing and hydrogen bond accepting properties of its twin methylsulfonyl groups. This guide provides an in-depth comparison of alternative synthetic routes to this valuable intermediate, offering field-proven insights into the causality behind experimental choices and presenting detailed, self-validating protocols.

This document moves beyond a simple recitation of steps to offer a comparative analysis of two primary synthetic strategies, arming the discerning scientist with the knowledge to select the optimal route based on available starting materials, scalability, and chemoselectivity considerations.

Strategic Overview: Two Convergent Paths to a Key Intermediate

The synthesis of this compound hinges on three core transformations: the introduction of two methylthio (-SCH₃) groups onto a benzene ring, their subsequent oxidation to methylsulfonyl (-SO₂CH₃) groups, and the final reduction of a carboxylic acid to a primary alcohol. The two routes detailed below diverge in their initial approach to constructing the key intermediate, 3,5-bis(methylthio)benzoic acid.

G cluster_0 Route 1: The Benzonitrile Pathway A 3,5-Dichlorobenzonitrile B 3,5-Bis(methylthio)benzonitrile A->B NaSCH₃, Phase Transfer Catalyst C 3,5-Bis(methylthio)benzoic Acid B->C Alkaline Hydrolysis F 3,5-Bis(methylsulfonyl)benzoic Acid C->F D 3,5-Dihalobenzoic Acid E 3,5-Bis(methylthio)benzoic Acid D->E NaSCH₃, Nucleophilic Aromatic Substitution E->F G This compound F->G Reduction

Caption: Divergent synthetic pathways to this compound.

Route 1: A Robust Pathway from 3,5-Dichlorobenzonitrile

This route offers a well-defined and often high-yielding approach, leveraging the reactivity of a dinitrile precursor. The use of a phase-transfer catalyst is key to the efficiency of the initial substitution reaction.

Step 1: Synthesis of 3,5-Bis(methylthio)benzonitrile

The initial step involves a double nucleophilic aromatic substitution of 3,5-dichlorobenzonitrile with sodium methyl mercaptide. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous sodium methyl mercaptide and the organic-soluble dichlorobenzonitrile.[1]

Experimental Protocol:

  • To a stirred solution of 3,5-dichlorobenzonitrile (1 eq.) in an inert organic solvent such as toluene or monochlorobenzene, add a phase-transfer catalyst (e.g., a resin-immobilized quaternary phosphonium salt, 0.05 eq.).

  • Heat the mixture to 70-80 °C.

  • Slowly add an aqueous solution of sodium methyl mercaptide (2.2 eq.) over 2-3 hours.

  • Maintain the reaction at 80 °C for an additional 3-5 hours, monitoring the progress by TLC or GC.

  • Upon completion, cool the reaction mixture, separate the organic and aqueous layers.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-bis(methylthio)benzonitrile, which can be purified by recrystallization or chromatography.

Step 2: Hydrolysis to 3,5-Bis(methylthio)benzoic Acid

The benzonitrile is then hydrolyzed to the corresponding carboxylic acid under basic conditions.

Experimental Protocol:

  • To the crude 3,5-bis(methylthio)benzonitrile (1 eq.), add a solution of sodium hydroxide (3-5 eq.) in a mixture of water and a co-solvent like ethanol.

  • Heat the mixture to reflux (around 100-110 °C) and stir vigorously for 5-7 hours, or until the evolution of ammonia gas ceases.

  • Cool the reaction mixture and, if an organic co-solvent was used, remove it under reduced pressure.

  • Acidify the aqueous solution to a pH of 1-2 with concentrated hydrochloric acid, which will precipitate the 3,5-bis(methylthio)benzoic acid.

  • Filter the solid, wash with cold water, and dry to obtain the desired product.

Route 2: A More Direct Approach from 3,5-Dihalobenzoic Acid

This alternative route begins with a 3,5-dihalobenzoic acid, aiming for a direct double nucleophilic aromatic substitution. While conceptually more direct, this reaction can be more challenging due to the deactivating effect of the carboxylate group on the aromatic ring towards nucleophilic attack.

Step 1: Synthesis of 3,5-Bis(methylthio)benzoic Acid

Experimental Protocol:

  • Dissolve 3,5-dihalobenzoic acid (e.g., 3,5-dichlorobenzoic acid or 3,5-dibromobenzoic acid) (1 eq.) in a polar aprotic solvent such as DMF or DMSO.

  • Add sodium methyl mercaptide (2.5-3.0 eq.) to the solution.

  • Heat the reaction mixture to 100-150 °C and monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and pour it into water.

  • Acidify with a strong acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization.

Comparison of Route 1 and Route 2

FeatureRoute 1 (Benzonitrile Pathway)Route 2 (Dihalobenzoic Acid Pathway)
Starting Material Availability 3,5-Dichlorobenzonitrile is commercially available.3,5-Dihalobenzoic acids are also readily available.
Number of Steps Two steps to the key intermediate.One step to the key intermediate.
Reaction Conditions Milder conditions for the substitution step, often with higher yields due to the activating effect of the nitrile group.Requires more forcing conditions (higher temperatures) for the substitution, which can lead to more side products.
Overall Yield Generally higher and more reproducible.Can be lower and more variable.
Recommendation Preferred for its reliability and higher yields.A viable alternative if the starting material is more readily available or cost-effective.

The Convergent Steps: Oxidation and Reduction

From the common intermediate, 3,5-bis(methylthio)benzoic acid, the final two steps are identical for both routes.

G A 3,5-Bis(methylthio)benzoic Acid B 3,5-Bis(methylsulfonyl)benzoic Acid A->B Oxidation (e.g., H₂O₂, m-CPBA) C This compound B->C Reduction (e.g., LiAlH₄, Mn-catalyzed hydrosilylation)

Caption: The convergent final steps of the synthesis.

Step 3: Oxidation of Thioethers to Sulfones

The oxidation of the methylthio groups to methylsulfonyl groups is a critical transformation. Several methods are available, with the choice often depending on the desired selectivity, cost, and safety considerations.

Method A: Hydrogen Peroxide with a Catalyst

This method is environmentally friendly, with water as the primary byproduct. Catalysts such as tantalum carbide or niobium carbide can be employed.[2]

Experimental Protocol:

  • Suspend 3,5-bis(methylthio)benzoic acid (1 eq.) in a suitable solvent like acetic acid or methanol.

  • Add a catalytic amount of a suitable catalyst (e.g., sodium tungstate).

  • Add hydrogen peroxide (30% aqueous solution, 4.4 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, and if a precipitate forms, filter it. Otherwise, concentrate the solution and purify the crude product by recrystallization.

Method B: meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a powerful and reliable oxidizing agent for this transformation.

Experimental Protocol:

  • Dissolve 3,5-bis(methylthio)benzoic acid (1 eq.) in a chlorinated solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2-2.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the sulfone.

Step 4: Reduction of the Carboxylic Acid to the Alcohol

The final step is the reduction of the carboxylic acid. The presence of the sulfone groups requires a careful choice of reducing agent to avoid their reduction.

Method A: Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[3][4] While it can also reduce sulfones, this typically requires harsher conditions.[5][6]

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 3,5-bis(methylsulfonyl)benzoic acid (1 eq.) in anhydrous THF. Caution: Exothermic reaction and hydrogen gas evolution will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by recrystallization.

Method B: Manganese-Catalyzed Hydrosilylation

For a milder and potentially more chemoselective alternative, a manganese-catalyzed hydrosilylation can be employed.[7][8] This method avoids the use of the highly reactive and pyrophoric LiAlH₄.

Experimental Protocol:

  • To a mixture of 3,5-bis(methylsulfonyl)benzoic acid (1 eq.) and a manganese catalyst such as [MnBr(CO)₅] (0.02 eq.) in a suitable solvent (e.g., 2-methyltetrahydrofuran), add a silane reducing agent like phenylsilane (1.5-2.5 eq.).

  • Heat the reaction mixture to 80 °C for 2-4 hours under an inert atmosphere.

  • After completion, cool the reaction and perform an acidic workup (e.g., with aqueous HCl) to hydrolyze the silyl ether intermediate.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the desired alcohol.

Comparative Analysis of Final Steps

StepMethodAdvantagesDisadvantages
Oxidation Hydrogen Peroxide Environmentally benign, cost-effective.May require longer reaction times or heating.
m-CPBA Fast and reliable.More expensive, requires careful workup to remove byproducts.
Reduction LiAlH₄ Potent and widely used.Pyrophoric, requires strictly anhydrous conditions and careful workup. Potential for over-reduction of sulfones.
Mn-catalyzed Hydrosilylation Milder conditions, higher chemoselectivity, avoids pyrophoric reagents.Requires a specific catalyst and silane reagent.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between Route 1 and Route 2 will likely be dictated by the availability and cost of the starting materials. For the subsequent oxidation and reduction steps, a variety of methods are available, allowing the researcher to choose based on factors such as scale, safety, and desired chemoselectivity. The manganese-catalyzed reduction, in particular, represents a modern, milder alternative to the classical LiAlH₄ reduction and is worthy of consideration for syntheses where functional group tolerance is paramount.

References

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The Strategic Application of [3,5-Bis(methylsulfonyl)phenyl]methanol in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth technical analysis of [3,5-Bis(methylsulfonyl)phenyl]methanol, a versatile yet specialized reagent. We will explore its primary applications, compare its performance with relevant alternatives, and provide detailed experimental protocols to enable its effective utilization in the laboratory.

Introduction: The Significance of the Bis(methylsulfonyl)phenyl Moiety

The phenylsulfonyl group has become a cornerstone in the design of various therapeutic agents. Its strong electron-withdrawing nature, ability to participate in hydrogen bonding, and metabolic stability make it a favored pharmacophore. This compound distinguishes itself by possessing two of these powerful groups, symmetrically positioned on a phenyl ring, and a reactive hydroxymethyl group. This unique arrangement offers a trifunctional handle for molecular elaboration, making it a particularly interesting building block for creating compounds with specific spatial and electronic properties.

The primary and most well-documented application of scaffolds containing the methylsulfonylphenyl moiety is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] COX-2 is a key enzyme in the inflammatory cascade, and its selective inhibition is a clinically validated strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Core Application: A Building Block for Selective COX-2 Inhibitors

The rationale behind the efficacy of the bis(methylsulfonyl)phenyl group in COX-2 inhibition lies in the structural differences between the COX-1 and COX-2 active sites. The COX-2 active site possesses a secondary side pocket that is not present in COX-1. The methylsulfonyl group is of an ideal size and polarity to fit into this side pocket, forming specific interactions that anchor the inhibitor and confer selectivity.[4] While most commercial COX-2 inhibitors like Celecoxib and Rofecoxib contain a single methylsulfonyl or sulfonamide group, the use of a 3,5-bis(methylsulfonyl)phenyl core offers the potential for creating inhibitors with even greater potency and selectivity through interactions with both sides of the active site or by inducing a more favorable binding conformation.

Below is a conceptual workflow for the utilization of this compound in the synthesis of a potential COX-2 inhibitor.

G cluster_synthesis Synthesis of Building Block cluster_elaboration Elaboration into Inhibitor cluster_testing Biological Evaluation s1 Starting Material (e.g., 3,5-Dibromotoluene) s2 Introduction of Thioether Groups s1->s2 s3 Oxidation to Sulfones s2->s3 s4 Benzylic Bromination s3->s4 s5 Hydrolysis to Alcohol This compound s4->s5 e1 This compound e2 Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) e1->e2 e3 Nucleophilic Substitution with Heterocyclic Core e2->e3 e4 Final COX-2 Inhibitor Candidate e3->e4 t1 In vitro COX-1/COX-2 Assays e4->t1 t2 Cell-based Assays t1->t2 t3 In vivo Animal Models t2->t3

Caption: Conceptual workflow from synthesis to evaluation.

Comparative Analysis: this compound vs. Alternatives

The choice of a building block is often a trade-off between synthetic accessibility, potential for derivatization, and the desired physicochemical and pharmacological properties of the final compound. Here, we compare this compound with other relevant building blocks.

Building BlockKey Features & AdvantagesPotential Disadvantages
This compound Symmetrical, strong electron-withdrawing character. Two points for potential interaction in a binding pocket. Reactive handle for further synthesis.May lead to compounds with high molecular weight and low solubility. Synthesis can be multi-step.
(4-Methylsulfonylphenyl)methanol Commercially available and widely used in established COX-2 inhibitors. Simpler structure.Only one sulfonyl group for interaction. Less potential for creating highly specific bidentate interactions.
[3,5-Bis(trifluoromethyl)phenyl]methanol Trifluoromethyl groups are excellent bioisosteres for methylsulfonyl groups, offering similar steric bulk and electron-withdrawing properties.[5]May have different hydrogen bonding capabilities compared to the sulfonyl group.
3,5-Dinitrobenzyl alcohol Strong electron-withdrawing nitro groups. Readily available starting material.Nitro groups can be metabolically labile and may have toxicity concerns.
3,5-Dicyanobenzyl alcohol Cyano groups are strong electron-withdrawing groups and can act as hydrogen bond acceptors.Can be susceptible to hydrolysis. Different geometry compared to sulfonyl groups.

Data-Driven Comparison of COX-2 Inhibitors with Related Scaffolds

While direct experimental data for inhibitors derived from this compound is not extensively published, we can infer its potential by examining the performance of various COX-2 inhibitors containing the methylsulfonylphenyl moiety.

Compound ClassExample StructureCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Diaryl PyrazolesCelecoxib0.0415375[3]
Diaryl FuranonesRofecoxib0.018>1000>55,555[3]
Thiazolylhydrazine-methyl sulfonyl derivativesCompound 3a0.140>100>714[2]
Imidazo[1,2-a]pyridinesCompound 5n0.0735.6508.6[4]
1,5-Diarylpyrrol-3-sulfur derivativesPRLD80.011--[6]

This data underscores the potency and selectivity that the methylsulfonylphenyl pharmacophore imparts to a diverse range of heterocyclic scaffolds. The introduction of a second methylsulfonyl group in a 3,5-disubstituted pattern is a rational strategy to potentially enhance these properties.

Experimental Protocols

1. Plausible Synthesis of this compound

G cluster_protocol Synthetic Protocol p1 Step 1: Thioether Formation (3,5-Dibromotoluene + Sodium thiomethoxide) p2 Step 2: Oxidation (Oxone® or m-CPBA) p1->p2 p3 Step 3: Benzylic Bromination (N-Bromosuccinimide, AIBN) p2->p3 p4 Step 4: Hydrolysis (Aqueous base) p3->p4

Caption: Plausible synthetic route to the target molecule.

  • Step 1: Synthesis of 1,3-Bis(methylthio)-5-methylbenzene. To a solution of 3,5-dibromotoluene in a suitable solvent such as DMF, add an excess of sodium thiomethoxide. Heat the reaction mixture to facilitate the nucleophilic aromatic substitution. Monitor the reaction by TLC or GC-MS until completion. Perform an aqueous workup and purify the product by column chromatography.

  • Step 2: Synthesis of 1,3-Bis(methylsulfonyl)-5-methylbenzene. Dissolve the product from Step 1 in a solvent like methanol or a mixture of THF and water. Add an oxidizing agent such as Oxone® or m-CPBA in portions while monitoring the temperature. Stir the reaction until the oxidation is complete. After workup, the product can be purified by recrystallization.

  • Step 3: Synthesis of 1,3-Bis(methylsulfonyl)-5-(bromomethyl)benzene. Dissolve the product from Step 2 in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under irradiation with a sunlamp until the starting material is consumed. After cooling, filter off the succinimide and concentrate the filtrate. The crude product can be purified by chromatography.

  • Step 4: Synthesis of this compound. Dissolve the brominated product from Step 3 in a suitable solvent mixture such as THF/water. Add a base like sodium bicarbonate or calcium carbonate and heat the mixture to effect hydrolysis. Monitor the reaction by TLC. After completion, perform an aqueous workup and extract the product with an organic solvent. Purification by column chromatography or recrystallization should yield the desired alcohol.

2. General Protocol for the Synthesis of a Diaryl Heterocyclic COX-2 Inhibitor

This protocol describes a general method for coupling this compound to a heterocyclic core, a common strategy in the synthesis of COX-2 inhibitors.

  • Step 1: Activation of the Hydroxyl Group. Dissolve this compound in an anhydrous aprotic solvent like dichloromethane under an inert atmosphere. Cool the solution in an ice bath and add a base such as triethylamine. Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride and stir the reaction at room temperature until completion. After an aqueous workup, the activated alcohol can be purified.

  • Step 2: Nucleophilic Substitution. In a separate flask, prepare the heterocyclic core (e.g., a substituted pyrazole or imidazole). Deprotonate a nitrogen atom of the heterocycle using a suitable base like sodium hydride in an anhydrous solvent. To this solution, add the activated alcohol from Step 1. Heat the reaction mixture to drive the substitution. Monitor the reaction by TLC. Upon completion, quench the reaction and perform an aqueous workup. The final product can be purified by column chromatography or recrystallization.

Conclusion and Future Perspectives

This compound represents a highly valuable, albeit underutilized, building block in medicinal chemistry. Its unique electronic and structural features make it an attractive starting point for the design of potent and selective enzyme inhibitors, particularly in the field of anti-inflammatory drug discovery. The presence of two methylsulfonyl groups offers intriguing possibilities for creating molecules with enhanced binding affinity and selectivity through bidentate interactions with the target protein.

While the synthesis of this building block may require a multi-step sequence, the potential benefits in terms of improved pharmacological properties of the final drug candidates warrant its consideration in drug design campaigns. Further exploration of its applications in other therapeutic areas where the methylsulfonyl pharmacophore has proven beneficial is also a promising avenue for future research. The experimental protocols and comparative data provided in this guide are intended to serve as a solid foundation for researchers to unlock the full potential of this versatile chemical tool.

References

  • Kaur, J., et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. European Journal of Medicinal Chemistry, 210, 112918. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Al-Saeed, F. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6069.
  • Asadi, M., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3530.
  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. European Journal of Medicinal Chemistry, 210, 112918.
  • Lima, P. C., et al. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of the Brazilian Chemical Society, 22(3), 387-417.
  • Reale, M., et al. (2009). Synthesis and pharmacological evaluation of 1,5-diarylpyrrol-3-yl derivatives as novel selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 44(1), 234-243.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of [3,5-Bis(methylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of [3,5-Bis(methylsulfonyl)phenyl]methanol (CAS No. 90536-66-6), ensuring the safety of laboratory personnel and adherence to environmental regulations. The protocols outlined below are grounded in established principles of chemical hygiene and hazardous waste management, designed to provide clarity and instill confidence in your laboratory's operational practices.

Foundational Principles: Understanding the Compound and Associated Risks

This compound is a chemical compound whose hazard profile is not extensively documented in readily available safety data sheets. However, related compounds and general chemical safety principles dictate a cautious approach. A Safety Data Sheet for a compound with the same CAS number, identified as an impurity of Etoricoxib, suggests it is not classified as dangerous goods for transport but recommends incineration for disposal[1]. The presence of sulfonyl groups suggests that decomposition could release oxides of sulfur, which are hazardous. Therefore, all handling and disposal procedures must be executed with the assumption that the compound may present health and environmental risks.

All laboratory personnel handling this compound are required to be familiar with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[2][3][4][5]. This standard mandates the development of a Chemical Hygiene Plan (CHP) that outlines specific procedures for the safe use, storage, and disposal of hazardous chemicals in a laboratory setting[3][5].

Immediate Pre-Disposal Safety Protocols

Before initiating any disposal procedures, it is imperative to establish a safe working environment. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls and Personal Protective Equipment (PPE)

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure. Standard laboratory PPE is mandatory and includes:

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) suitable for handling organic compounds.

  • Body Protection: A flame-resistant laboratory coat.

Spill Response Preparedness

In the event of an accidental spill, the following measures should be readily available:

  • An absorbent material suitable for organic compounds (e.g., vermiculite or a commercial spill kit).

  • A sealed, labeled container for collecting spill cleanup materials.

  • Appropriate waste disposal bags.

In case of a spill, immediately alert personnel in the vicinity, provide adequate ventilation, and proceed with cleanup using appropriate PPE[1]. The collected waste from the spill cleanup is to be treated as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program. Direct disposal down the drain or in regular trash is strictly prohibited[6].

Waste Segregation and Container Selection

Proper segregation of chemical waste is a critical step in preventing dangerous reactions[7][8].

  • Designate a Waste Stream: this compound waste should be classified as non-halogenated organic solid waste. Do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers[7][8].

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap that is in good condition[6][7][9]. The container must be chemically compatible with the waste and show no signs of degradation[6].

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container, such as a spill tray, to mitigate the impact of potential leaks[6][8].

Labeling and Accumulation

Accurate and clear labeling of hazardous waste is a regulatory requirement and essential for safe handling[6][10].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste"[6][7]. The label must also include:

    • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)[6].

    • The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant")[7].

    • The date when waste was first added to the container (accumulation start date)[6].

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel[6][7][9]. The SAA should be clearly marked.

  • Container Management: Keep the waste container securely capped at all times, except when adding waste[7][9]. Do not overfill the container; leave at least 10% headspace to allow for expansion[11].

Arranging for Final Disposal

Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though institutional policies may vary), it must be transferred to your institution's Environmental Health and Safety (EHS) department for final disposal[7][9].

  • Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from EHS.

  • Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.

  • Final Disposal Method: The ultimate disposal of this compound will likely be through high-temperature incineration by a licensed hazardous waste disposal facility, as suggested by available data[1]. This method ensures the complete destruction of the compound.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Non-halogenated organic solid wastePrevents dangerous reactions with incompatible waste streams.
Container Type HDPE or glass with a secure capEnsures chemical compatibility and prevents leaks.
Labeling "Hazardous Waste," full chemical name, hazards, accumulation dateComplies with regulations and ensures safe handling.
Storage Location Designated and marked Satellite Accumulation Area (SAA)Ensures proper control and containment of hazardous waste.
Final Disposal High-temperature incineration via a licensed facilityProvides complete destruction of the chemical compound.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible Container (HDPE or Glass) fume_hood->container segregate Classify as Non-Halogenated Organic Solid Waste container->segregate label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date segregate->label_waste saa Store in Designated Satellite Accumulation Area (SAA) label_waste->saa cap Keep Container Securely Capped saa->cap pickup Request Waste Pickup from EHS cap->pickup documentation Complete All Required Paperwork pickup->documentation incineration Final Disposal via High-Temperature Incineration documentation->incineration

Caption: Workflow for the safe disposal of this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24). [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. [Link]

  • Laboratories - Standards | Occupational Safety and Health Administration. OSHA. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration. OSHA. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • MSDS - Etoricoxib Impurity 2. KM Pharma Solution Private Limited. [Link]

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Navigating the Safe Handling of [3,5-Bis(methylsulfonyl)phenyl]methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher engaged in the complex landscape of drug discovery and development, the precise and safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the safe management of [3,5-Bis(methylsulfonyl)phenyl]methanol (CAS No. 849924-86-3), a compound that, while integral to specific research pathways, necessitates a thorough understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Hazard Assessment and Risk Mitigation

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

These classifications dictate a stringent set of handling protocols. The primary routes of exposure are dermal contact, ocular contact, and inhalation. The core of our safety strategy is to establish effective barriers to these routes of entry. The dual methylsulfonyl groups may also warrant further toxicological investigation, and as such, a conservative approach to handling is advised until more comprehensive data is available.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural checkbox; it is a critical, science-based decision to mitigate identified risks. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and airborne particles, directly addressing the H319 "Causes serious eye irritation" hazard.
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a chemical-resistant barrier to prevent skin contact, mitigating the H315 "Causes skin irritation" hazard. Double-gloving is recommended for extended procedures.
Body Protection Fully-buttoned laboratory coatProtects skin and personal clothing from accidental spills and contamination.
Respiratory Protection Use in a certified chemical fume hoodEssential for preventing inhalation of dust or aerosols, directly addressing the H335 "May cause respiratory irritation" hazard.

Standard Operating Procedure for Handling

Adherence to a systematic workflow is crucial for minimizing exposure risk. The following step-by-step guide is designed to provide a clear and logical sequence for handling this compound.

Preparation and Pre-Handling Checklist
  • Verify Chemical Identity: Confirm the container is correctly labeled with the chemical name and CAS number (849924-86-3).

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as outlined in the table above before approaching the chemical.

Weighing and Dispensing
  • Containment is Key: Perform all weighing and dispensing activities within the certified chemical fume hood.

  • Minimize Dust Generation: Handle the solid material gently to avoid creating airborne dust. Use a spatula to carefully transfer the desired amount to a weigh boat.

  • Immediate Sealing: Tightly seal the source container immediately after dispensing.

  • Clean as You Go: Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of contaminated wipes in the designated chemical waste container.

Post-Handling and Decontamination
  • Secure the Compound: Ensure the primary container is securely sealed and stored in a designated, well-ventilated cabinet.

  • Decontaminate Work Area: Thoroughly wipe down the work surface within the fume hood with a suitable solvent.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last, turning them inside out as you do so.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: A Plan for the Unexpected

Even with meticulous planning, accidental exposures can occur. Immediate and correct action is vital.

Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response

For minor spills (less than 1 gram) within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use an absorbent material (e.g., vermiculite or a chemical spill kit) to cover the spill.

  • Collection: Carefully scoop the absorbed material into a designated chemical waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

For major spills, or any spill outside of a fume hood, evacuate the area and contact the institutional safety office immediately.

Waste Disposal: Responsible Stewardship

All waste contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a compatible, labeled waste container. Do not mix with other waste streams unless compatibility has been verified.

Follow all institutional and local regulations for hazardous waste disposal.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions for handling and emergency response.

G cluster_handling Safe Handling Workflow prep Preparation (Verify Chemical, Fume Hood, PPE) weigh Weighing & Dispensing (Inside Fume Hood) prep->weigh Proceed post Post-Handling (Secure, Decontaminate, Doff PPE) weigh->post Complete wash Hand Washing post->wash Final Step

Caption: A streamlined workflow for the safe handling of this compound.

G cluster_emergency Emergency Response Logic exposure Exposure Event skin Skin Contact? exposure->skin eye Eye Contact? skin->eye No flush_skin Flush Skin (15 min) Seek Medical Attention skin->flush_skin Yes inhalation Inhalation? eye->inhalation No flush_eye Flush Eye (15 min) Seek IMMEDIATE Medical Attention eye->flush_eye Yes fresh_air Move to Fresh Air Seek Medical Attention inhalation->fresh_air Yes

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.